Temporin A
描述
Structure
2D Structure
属性
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C68H117N17O14/c1-15-41(13)55(84-62(94)48(30-38(7)8)78-63(95)51-25-21-27-85(51)67(99)49(31-39(9)10)80-58(90)44(69)32-43-22-18-17-19-23-43)64(96)75-33-52(87)76-45(24-20-26-73-68(71)72)60(92)83-54(40(11)12)65(97)79-47(29-37(5)6)61(93)81-50(35-86)59(91)74-34-53(88)82-56(42(14)16-2)66(98)77-46(57(70)89)28-36(3)4/h17-19,22-23,36-42,44-51,54-56,86H,15-16,20-21,24-35,69H2,1-14H3,(H2,70,89)(H,74,91)(H,75,96)(H,76,87)(H,77,98)(H,78,95)(H,79,97)(H,80,90)(H,81,93)(H,82,88)(H,83,92)(H,84,94)(H4,71,72,73)/t41-,42-,44-,45-,46-,47-,48-,49-,50-,51-,54-,55-,56-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMAFNVBUDEZDD-VMMPLCMKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)N)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H117N17O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1396.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Advent of a Potent Antimicrobial Agent: The Origin and Discovery of Temporin A
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Temporin A, a pioneering member of the temporin family of antimicrobial peptides (AMPs), represents a significant milestone in the quest for novel anti-infective agents. First identified in 1996, this short, cationic peptide was isolated from the skin secretions of the European common frog, Rana temporaria. Its discovery was the result of a targeted molecular biology approach, specifically the screening of a cDNA library derived from the frog's skin. Possessing potent activity, particularly against Gram-positive bacteria, this compound has since become a subject of intense research, paving the way for the discovery of a multitude of other temporin peptides. This technical guide delves into the seminal methodologies employed in the discovery, isolation, and initial characterization of this compound, providing a comprehensive overview for researchers in the field of antimicrobial drug development.
Introduction
The emergence of antibiotic-resistant pathogens poses a formidable challenge to global health. This has catalyzed the exploration of alternative therapeutic strategies, with naturally occurring antimicrobial peptides (AMPs) emerging as a promising avenue of research. Amphibian skin, a rich and diverse source of bioactive molecules, has proven to be a particularly fruitful ground for the discovery of novel AMPs. The temporins, a family of short, typically 10-13 amino acid long, cationic, and amphipathic peptides, are a prime example of such discoveries. This compound, the first of this family to be identified, was isolated from the European red frog, Rana temporaria.[1][2] This guide provides a detailed account of the origin and the pivotal experiments that led to the discovery and characterization of this compound.
Discovery and Origin
The discovery of this compound was a result of a strategic molecular cloning effort by Simmaco and colleagues in 1996, which aimed to identify novel antimicrobial peptides from the skin of Rana temporaria.[1]
Source Organism
-
Species: Rana temporaria (European common frog)
-
Origin of Peptides: Skin secretions, which serve as a primary defense mechanism against microbial pathogens in the amphibian's environment.
Initial Identification: cDNA Library Screening
The researchers constructed a cDNA library from the skin of Rana temporaria. This library was then screened using a cDNA fragment that encoded the signal peptide of a known precursor of esculentin, another antimicrobial peptide from Rana esculenta.[1] This approach was based on the hypothesis that the signal peptide sequences of antimicrobial peptide precursors would be conserved across different frog species. This strategy successfully led to the isolation of cDNAs encoding the precursors of three novel peptides, which were subsequently named temporins.[1]
Experimental Protocols
The following sections detail the key experimental methodologies that were instrumental in the isolation and characterization of this compound.
Peptide Isolation from Skin Secretion
-
Stimulation of Secretion: The skin secretions of Rana temporaria were collected.
-
Extraction: The collected secretions were acidified to preserve peptide integrity and then centrifuged to remove cellular debris.
-
Solid-Phase Extraction: The supernatant was passed through a Sep-Pak C18 cartridge to enrich for hydrophobic peptides.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The peptide-enriched fraction was subjected to RP-HPLC for purification. While the precise gradient from the original paper is not detailed in the available abstracts, a typical protocol for similar peptides involves a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).
Peptide Sequence Determination
The primary amino acid sequence of the purified peptides was determined using a combination of:
-
Automated Edman Degradation: This classical method sequentially removes amino acid residues from the N-terminus of the peptide for identification.
-
Mass Spectrometry: This technique was used to determine the molecular mass of the peptides and to confirm the amino acid sequence. The C-terminal amidation of this compound was also confirmed by mass spectrometry.[3]
The determined amino acid sequence for this compound is: FLPLIGRVLSGIL-NH₂ .
Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)
The antimicrobial efficacy of synthetic this compound was assessed by determining its Minimum Inhibitory Concentration (MIC) against a panel of microorganisms.
-
Bacterial Strains: A variety of Gram-positive and Gram-negative bacteria were used.
-
Broth Microdilution Method:
-
Bacteria were cultured in a suitable broth medium to the logarithmic growth phase.
-
The bacterial suspension was diluted to a standardized concentration.
-
Serial dilutions of this compound were prepared in a 96-well microtiter plate.
-
The standardized bacterial suspension was added to each well.
-
The plates were incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC was determined as the lowest concentration of the peptide that completely inhibited visible bacterial growth.[4]
-
Quantitative Data
The initial studies revealed that this compound is particularly active against Gram-positive bacteria.[1][2] The following table summarizes the MIC values of this compound and other initially discovered temporins against various bacterial strains.
| Peptide | Bacillus megaterium (µM) | Escherichia coli D21 (µM) |
| This compound | 3.3 | >100 |
| Temporin B | 3.3 | >100 |
| Temporin D | >100 | >100 |
| Temporin H | 50 | >100 |
Data sourced from early studies on temporins.
Mechanism of Action: The Carpet-Like Model
This compound is understood to exert its antimicrobial effect through a direct interaction with the bacterial cell membrane, a mechanism that does not rely on specific protein receptors. The prevailing model for its action is the "carpet-like" model.
This model proposes a multi-step process:
-
Electrostatic Attraction: The cationic this compound is initially attracted to the negatively charged components of the bacterial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.
-
"Carpet" Formation: The peptides accumulate on the membrane surface, forming a "carpet-like" layer.
-
Membrane Destabilization: Once a threshold concentration is reached, the peptides insert into the lipid bilayer, causing a disruption of the membrane's structural integrity.
-
Pore Formation and Lysis: This disruption leads to the formation of transient pores or micelles, resulting in the leakage of intracellular contents and ultimately, cell death.[5]
Visualizations
Experimental Workflow for this compound Discovery
Caption: Experimental workflow for the discovery and characterization of this compound.
Proposed "Carpet-Like" Mechanism of Action
Caption: The "Carpet-Like" mechanism of action of this compound on bacterial membranes.
Conclusion
The discovery of this compound from Rana temporaria marked a significant advancement in the field of antimicrobial peptide research. The innovative use of cDNA library screening with a conserved signal peptide probe proved to be a highly effective strategy for identifying novel AMPs. The subsequent characterization of its potent activity against Gram-positive bacteria and its direct, membrane-targeting mechanism of action have established this compound as a valuable template for the design and development of new anti-infective therapeutics. The experimental framework laid out during its discovery continues to be a cornerstone for the ongoing exploration of the vast and promising world of amphibian-derived antimicrobial peptides.
References
- 1. Temporins, antimicrobial peptides from the European red frog Rana temporaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are Temporin Peptides? [biosyn.com]
- 3. Temporins: Multifunctional Peptides from Frog Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Temporin Derived Peptide Showing Antibacterial and Antibiofilm Activities against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-function relationships of temporins, small antimicrobial peptides from amphibian skin - PubMed [pubmed.ncbi.nlm.nih.gov]
Temporin A: A Technical Guide on its Primary Amino acid Sequence and Structure for Researchers and Drug Development Professionals
Introduction
Temporin A, a member of the temporin family of antimicrobial peptides (AMPs), represents a promising candidate for the development of novel anti-infective agents. First isolated from the skin of the European red frog, Rana temporaria, this small, cationic peptide exhibits potent activity, particularly against a wide array of Gram-positive bacteria, including clinically significant methicillin-resistant Staphylococcus aureus (MRSA) strains.[1][2] Its direct interaction with the microbial cell membrane, leading to permeabilization and cell death, underscores a mechanism of action that is less likely to induce resistance compared to conventional antibiotics.[1][2] This technical guide provides an in-depth overview of the primary amino acid sequence, three-dimensional structure, and key experimental methodologies used to characterize this compound.
Primary Amino Acid Sequence and Physicochemical Properties
This compound is a 13-amino acid peptide with the following primary sequence:
Phe-Leu-Pro-Leu-Ile-Gly-Arg-Val-Leu-Ser-Gly-Ile-Leu-NH₂ [1][3]
The C-terminus of this compound is amidated, a common feature among amphibian AMPs that enhances their stability and antimicrobial activity.[4][5] The sequence is characterized by a high proportion of hydrophobic residues, contributing to its interaction with lipid membranes.[4]
Three-Dimensional Structure
In aqueous solution, this compound generally lacks a well-defined structure. However, upon interaction with membrane-mimicking environments, such as sodium dodecyl sulfate (SDS) or dodecylphosphocholine (DPC) micelles, it adopts a distinct amphipathic α-helical conformation.[6][7] This induced helical structure is crucial for its biological function, allowing the peptide to insert into and disrupt the bacterial cell membrane.[7]
Nuclear Magnetic Resonance (NMR) studies have been instrumental in elucidating the three-dimensional structure of this compound in membrane-like environments. These studies reveal a helical conformation spanning a significant portion of the peptide, which facilitates the segregation of hydrophobic and hydrophilic residues to opposite faces of the helix. This amphipathic nature is a hallmark of many membrane-active peptides.[6][8]
Quantitative Antimicrobial Activity
The antimicrobial efficacy of this compound has been quantified against various microorganisms. The following table summarizes its Minimum Inhibitory Concentration (MIC) values, representing the lowest concentration of the peptide that inhibits the visible growth of a microorganism.
| Microorganism Strain | Minimum Inhibitory Concentration (MIC) |
| Staphylococcus aureus | 3-8 µM[9] |
| Bacillus megaterium | 1-2.3 µM[9] |
| Streptococcus pyogenes (beta-hemolytic, group A) | 1-2.3 µM[9] |
| Yersinia pseudotuberculosis | 1-2.3 µM[9] |
| Escherichia coli D21 | 11.9 µM[9] |
| Candida albicans | 3.4 µM[9] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound
A standard and effective method for obtaining this compound for research purposes is through Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide MBHA resin[4]
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)[4]
-
Base: N,N-Diisopropylethylamine (DIPEA)[4]
-
Deprotection solution: 20% piperidine in dimethylformamide (DMF)[4]
-
Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v)[10]
-
Solvents: DMF, Dichloromethane (DCM)
-
Ether (cold, for precipitation)
Procedure:
-
Resin Swelling: The Rink Amide resin is swollen in DMF.
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF.
-
Amino Acid Coupling: The first Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU) and a base (DIPEA) and then coupled to the deprotected resin. The completion of the reaction is monitored by a Kaiser test.[4]
-
Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents and by-products.
-
Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid in the this compound sequence.
-
Final Deprotection: The N-terminal Fmoc group of the final amino acid is removed.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously by treatment with a cleavage cocktail.[10]
-
Precipitation and Purification: The cleaved peptide is precipitated with cold ether, collected by centrifugation, and then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[10]
-
Verification: The identity and purity of the synthesized this compound are confirmed by mass spectrometry.
Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique to determine the three-dimensional structure of peptides in solution or in membrane-mimicking environments.
Materials:
-
Purified this compound
-
NMR buffer (e.g., phosphate buffer in H₂O/D₂O)
-
Membrane-mimicking agent (e.g., SDS or DPC micelles)
-
NMR spectrometer
Procedure:
-
Sample Preparation: A solution of this compound is prepared in the NMR buffer, with or without the addition of the membrane-mimicking agent.
-
NMR Data Acquisition: A series of one- and two-dimensional NMR experiments are performed, such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy).
-
Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the this compound sequence.
-
Structural Restraint Collection: NOESY spectra are analyzed to identify through-space interactions between protons that are close in the three-dimensional structure. These interactions are used as distance restraints.
-
Structure Calculation: The collected distance restraints are used in molecular dynamics and simulated annealing protocols to calculate a family of three-dimensional structures consistent with the NMR data.[6]
-
Structure Validation: The quality of the calculated structures is assessed based on their agreement with the experimental data and standard geometric parameters.
Signaling Pathways and Experimental Workflows
The primary mechanism of action of this compound involves direct interaction with and disruption of the bacterial cell membrane, a process that does not typically involve complex intracellular signaling pathways. A key experimental workflow in the study of this compound is its chemical synthesis, which is a prerequisite for any structural or functional analysis. The following diagram illustrates a generalized workflow for the solid-phase peptide synthesis of this compound.
Caption: Workflow for the solid-phase synthesis of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound, amide - 1 mg [anaspec.com]
- 4. Synthesis and Biological Studies of New this compound Analogs Containing Unnatural Amino Acids in Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Temporins: Multifunctional Peptides from Frog Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Insight into the mechanism of action of temporin-SHa, a new broad-spectrum antiparasitic and antibacterial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] NMR Structure of Temporin-1 Ta in Lipopolysaccharide Micelles: Mechanistic Insight into Inactivation by Outer Membrane | Semantic Scholar [semanticscholar.org]
- 9. This compound peptide [novoprolabs.com]
- 10. Peptides synthesis and reagents [bio-protocol.org]
Unveiling the Potency of Temporin A: A Technical Guide to its Antimicrobial Spectrum Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the antimicrobial spectrum of Temporin A, a naturally occurring peptide, against a range of clinically relevant Gram-positive bacteria. This document consolidates quantitative data, details experimental methodologies, and visualizes key processes to serve as a comprehensive resource for researchers and professionals in the fields of microbiology and drug development.
Quantitative Antimicrobial Activity of this compound
This compound exhibits potent antimicrobial activity against a broad spectrum of Gram-positive bacteria, including antibiotic-resistant strains. The minimal inhibitory concentration (MIC) is a key quantitative measure of an antimicrobial agent's effectiveness. The following table summarizes the reported MIC values of this compound against various Gram-positive bacterial species.
| Bacterial Species | Strain(s) | MIC Range (µg/mL) | MIC Range (µM) | References |
| Staphylococcus aureus | ATCC 25923, Newman, USA300, Clinical Isolates | 4 - 16 | 2.5 - 20 | [1][2][3] |
| Staphylococcus aureus (MRSA) | ATCC 43300, Clinical Isolates | 4 - 16 | 2.5 - 20 | [1][3][4] |
| Staphylococcus epidermidis | ATCC 12228 | <3.9 | <2.9 | [5] |
| Enterococcus faecalis | NCTC 12697 | Not specified | ~20 | [1] |
| Enterococcus faecium (VRE) | Clinical Isolates | Not specified | ~20 | [1] |
| Bacillus subtilis | ATCC 6633 | Not specified | Not specified | [4] |
| Streptococcus mutans | ATCC 25175 | Not specified | Not specified | [4] |
Note: MIC values can vary depending on the specific strain, experimental conditions, and the assay method used. The conversion to µM is based on the molecular weight of this compound (approximately 1483.87 g/mol ).
Experimental Protocols
The following sections detail the standard methodologies employed to determine the antimicrobial spectrum and mechanism of action of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.
Materials:
-
This compound peptide
-
Target Gram-positive bacterial strains
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Protocol:
-
Bacterial Inoculum Preparation: Culture the bacterial strain overnight at 37°C in MHB. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Peptide Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or 0.01% acetic acid). Perform serial twofold dilutions of the peptide in MHB in the wells of a 96-well plate to achieve a range of desired concentrations.
-
Inoculation: Add an equal volume of the prepared bacterial inoculum to each well containing the peptide dilutions.
-
Controls: Include a positive control (bacteria in broth without peptide) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that results in the complete inhibition of visible bacterial growth, which can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.[4][6]
Time-Kill Kinetics Assay
This assay provides insights into the bactericidal or bacteriostatic nature of an antimicrobial agent over time.
Materials:
-
This compound peptide
-
Log-phase culture of the target Gram-positive bacterium
-
Appropriate growth medium (e.g., MHB)
-
Sterile tubes or flasks
-
Apparatus for serial dilutions and plating (e.g., agar plates)
Protocol:
-
Inoculum Preparation: Grow the bacterial strain to the mid-logarithmic phase of growth. Dilute the culture in fresh medium to a starting concentration of approximately 1 x 10^6 CFU/mL.
-
Peptide Addition: Add this compound to the bacterial suspension at concentrations corresponding to multiples of its MIC (e.g., 1x, 2x, 4x MIC). A control tube with no peptide is also prepared.
-
Incubation and Sampling: Incubate the cultures at 37°C with shaking. At specified time intervals (e.g., 0, 0.5, 1, 2, 4, 6, 24 hours), withdraw aliquots from each culture.
-
Enumeration of Viable Bacteria: Perform serial dilutions of the collected aliquots and plate them onto agar plates. Incubate the plates overnight at 37°C.
-
Data Analysis: Count the number of colonies on the plates to determine the CFU/mL at each time point. Plot the log10 CFU/mL against time to generate the time-kill curves. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal.[4][7]
Membrane Permeabilization Assay (SYTOX Green)
This assay is used to assess the ability of a peptide to disrupt the bacterial cell membrane. SYTOX Green is a fluorescent dye that cannot penetrate intact cell membranes but fluoresces upon binding to intracellular nucleic acids in cells with compromised membranes.
Materials:
-
This compound peptide
-
Mid-log phase culture of the target Gram-positive bacterium
-
SYTOX Green nucleic acid stain
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Fluorometer or fluorescence microplate reader
Protocol:
-
Cell Preparation: Harvest mid-log phase bacteria by centrifugation and wash them with PBS. Resuspend the cells in PBS to a specific optical density (e.g., OD600 = 0.5).
-
SYTOX Green Addition: Add SYTOX Green to the bacterial suspension to a final concentration of 1-5 µM and incubate in the dark for 15-30 minutes to allow for background fluorescence stabilization.
-
Peptide Treatment: Add this compound at various concentrations to the cell suspension.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity using a fluorometer with excitation and emission wavelengths appropriate for SYTOX Green (e.g., ~485 nm excitation and ~520 nm emission).
-
Data Analysis: An increase in fluorescence intensity over time indicates membrane permeabilization. A positive control, such as a membrane-disrupting agent like Triton X-100, can be used to determine the maximum fluorescence.[2][8][9][10]
Visualizing Key Processes
The following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflow for determining the antimicrobial spectrum and the proposed mechanism of action of this compound.
Caption: Experimental workflow for assessing the antimicrobial spectrum of this compound.
Caption: Proposed mechanism of this compound action on Gram-positive bacterial membranes.
Mechanism of Action: Membrane Disruption
The primary mechanism by which this compound exerts its antimicrobial effect against Gram-positive bacteria is through the disruption of the cell membrane.[1] As a cationic and amphipathic peptide, this compound is initially attracted to the negatively charged components of the Gram-positive bacterial cell envelope, such as teichoic acids.
Upon binding to the membrane surface, the peptide undergoes a conformational change, adopting an α-helical structure. This amphipathic helix then inserts into the lipid bilayer. The accumulation of peptides within the membrane leads to its destabilization, resulting in the formation of pores or channels. This disruption of the membrane integrity leads to the leakage of essential intracellular components, such as ions and metabolites, ultimately causing cell death. This rapid, membrane-targeting mechanism is a key advantage, as it is less likely to induce the development of microbial resistance compared to antibiotics that target specific metabolic pathways.
References
- 1. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [dr.lib.iastate.edu]
- 3. mdpi.com [mdpi.com]
- 4. A Temporin Derived Peptide Showing Antibacterial and Antibiofilm Activities against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Designing Antibacterial Peptides with Enhanced Killing Kinetics [frontiersin.org]
- 8. A Novel Staining Protocol for Multiparameter Assessment of Cell Heterogeneity in Phormidium Populations (Cyanobacteria) Employing Fluorescent Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SYTOX Green Nucleic Acid Stain Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. researchgate.net [researchgate.net]
In-Depth Technical Guide: Antimicrobial Spectrum of Temporin A Against Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
Temporin A, a member of the temporin family of antimicrobial peptides (AMPs), has demonstrated a complex and varied spectrum of activity against Gram-negative bacteria. While generally more potent against Gram-positive organisms, this compound exhibits inhibitory and bactericidal effects against certain Gram-negative pathogens, often in a strain-specific manner or through synergistic interactions with other antimicrobial agents. This technical guide provides a comprehensive overview of the antimicrobial spectrum of this compound against key Gram-negative bacteria, details the experimental protocols used to evaluate its activity, and illustrates its proposed mechanism of action.
Antimicrobial Spectrum of this compound against Gram-Negative Bacteria
The efficacy of this compound against Gram-negative bacteria is nuanced. The outer membrane of Gram-negative bacteria, with its lipopolysaccharide (LPS) layer, presents a formidable barrier that often limits the activity of AMPs. Consequently, the susceptibility of different Gram-negative species to this compound varies significantly.
Quantitative Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's potency. The following table summarizes the reported MIC values for this compound against a panel of clinically relevant Gram-negative bacteria. It is important to note that variations in experimental conditions (e.g., broth composition, bacterial growth phase) can influence MIC values.
| Bacterial Species | Strain(s) | MIC (µg/mL) | MIC (µM) | Notes |
| Escherichia coli | ATCC 35218 | No inhibition zone | - | In a disc diffusion assay, no zone of inhibition was observed. |
| Specific strains | - | 2.5 - 20 | Active against specific E. coli strains. | |
| GHa derivative | - | Weak activity | The GHa derivative of temporin showed weak activity. | |
| Klebsiella pneumoniae | Clinical strains | 64 - 125 | - | Inhibited at high MIC values. |
| Pseudomonas aeruginosa | ATCC 9027 | > Highest conc. tested | - | Active against the biofilm in synergy with gentamicin. |
| - | - | 31 | Shows synergy with imipenem. | |
| Acinetobacter baumannii | - | - | - | Data for this compound is limited. Temporin G shows activity at low concentrations. A cyclic analogue of Temporin L is active at 25 µM. |
| Stenotrophomonas maltophilia | - | Low concentrations | - | Temporin G is reported to be active. |
Mechanism of Action against Gram-Negative Bacteria
The primary mechanism of action of this compound against Gram-negative bacteria involves a multi-step process initiated by the interaction with the bacterial outer membrane, followed by membrane disruption and subsequent cellular processes leading to cell death.
Interaction with the Outer Membrane and Lipopolysaccharide (LPS)
The initial and critical step is the electrostatic interaction of the cationic this compound with the anionic LPS molecules in the outer leaflet of the outer membrane. This interaction is crucial for overcoming the protective barrier of the Gram-negative cell envelope. Following this initial binding, temporins can disrupt the outer membrane, a process that can be enhanced by synergistic interactions with other molecules, such as Temporin L, which can prevent the self-aggregation of this compound in the LPS layer, facilitating its translocation.
Membrane Permeabilization and Disruption
Upon crossing the outer membrane, this compound interacts with the inner cytoplasmic membrane. This interaction leads to membrane permeabilization, which can occur through various proposed models, including the "carpet-like" mechanism or the formation of "toroidal pores". This disruption of the membrane integrity leads to the leakage of intracellular components and dissipation of the membrane potential, ultimately resulting in bacterial cell death. Studies on the related Temporin L have shown that it increases the permeability of the bacterial inner membrane in a dose-dependent manner.
Potential Intracellular Targets
While membrane disruption is considered the primary mode of action, some evidence suggests that temporins may also have intracellular targets. For instance, Temporin L has been shown to interfere with the cell division protein FtsZ in E. coli, indicating that temporins might have multifaceted mechanisms of action.
Visualizing the Mechanism of Action
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed workflow of this compound's action on Gram-negative bacteria and a conceptual representation of the "carpet-like" mechanism.
Caption: Workflow of this compound's action on Gram-negative bacteria.
Caption: Conceptual diagram of the "carpet-like" mechanism of membrane disruption.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to assess the antimicrobial activity of this compound.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines with modifications for antimicrobial peptides.
Materials:
-
This compound stock solution (typically dissolved in 0.01% acetic acid or sterile water)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well polypropylene microtiter plates
-
Bacterial suspension of the test organism, adjusted to a final concentration of 5 x 105 CFU/mL in CAMHB
-
Positive control (a standard antibiotic)
-
Negative control (broth only)
-
Growth control (bacterial suspension in broth without antimicrobial agent)
Procedure:
-
Prepare serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Add 50 µL of the standardized bacterial suspension to each well, bringing the total volume to 100 µL.
-
Include a growth control well containing 50 µL of CAMHB and 50 µL of the bacterial suspension.
-
Include a sterility control well containing 100 µL of uninoculated CAMHB.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Outer Membrane Permeabilization Assay using N-Phenyl-1-naphthylamine (NPN) Uptake
This assay measures the ability of a peptide to disrupt the outer membrane of Gram-negative bacteria, allowing the hydrophobic fluorescent probe NPN to enter and fluoresce in the hydrophobic environment of the membrane.
Materials:
-
Mid-logarithmic phase culture of the Gram-negative test bacterium
-
HEPES buffer (5 mM, pH 7.2)
-
N-Phenyl-1-naphthylamine (NPN) stock solution (e.g., 500 µM in acetone)
-
This compound solution of desired concentrations
-
Polymyxin B (as a positive control)
-
Fluorometer with excitation at 350 nm and emission at 420 nm
-
Black 96-well microtiter plates
Procedure:
-
Harvest the bacterial cells by centrifugation and wash twice with HEPES buffer.
-
Resuspend the cells in HEPES buffer to an optical density at 600 nm (OD600) of 0.5.
-
In the 96-well plate, add 50 µL of the bacterial suspension to each well.
-
Add 50 µL of NPN solution to each well to a final concentration of 10 µM.
-
Add 100 µL of the this compound solution (at 2x the final desired concentration) to the wells. Include wells with buffer only (negative control) and Polymyxin B (positive control).
-
Immediately measure the fluorescence intensity over time (e.g., every 2 minutes for 30 minutes).
-
An increase in fluorescence intensity compared to the negative control indicates outer membrane permeabilization.
Conclusion
This compound exhibits a selective and context-dependent antimicrobial activity against Gram-negative bacteria. While its efficacy as a standalone agent against a broad spectrum of Gram-negative pathogens may be limited, its potential in synergistic combinations with conventional antibiotics or other AMPs is a promising area for future research and drug development. The primary mechanism of action involves interaction with and disruption of the bacterial membranes, a process that is initiated by binding to the lipopolysaccharide layer of the outer membrane. Further investigation into the specific molecular interactions and potential intracellular targets will provide a more complete understanding of this compound's antimicrobial properties and aid in the design of more potent and broad-spectrum derivatives.
Temporin A: A Technical Guide to its Antifungal and Antiviral Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Temporins are a family of short, cationic, and amphipathic antimicrobial peptides (AMPs) first isolated from the skin of the European red frog, Rana temporaria. Among these, Temporin A stands out for its broad-spectrum activity against various pathogens. This technical guide provides an in-depth analysis of the antifungal and antiviral properties of this compound, presenting quantitative efficacy data, detailed experimental methodologies, and a visual representation of its proposed mechanism of action. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel anti-infective agents.
Introduction
This compound is a 13-amino-acid peptide with the sequence FLPLIGRVLSGIL-NH₂. Like other members of the temporin family, it is characterized by its small size, low positive charge, and high hydrophobicity. These structural features are crucial for its antimicrobial activity, which is primarily mediated through direct interaction with and disruption of microbial cell membranes. This document focuses on the antifungal and antiviral applications of this compound, summarizing key findings and experimental approaches from various studies.
Antifungal Activity of this compound
This compound has demonstrated notable efficacy against a range of fungal pathogens, including clinically relevant yeast species. Its primary mechanism of antifungal action is believed to be the permeabilization and disruption of the fungal cell membrane.
Quantitative Antifungal Data
The antifungal potency of this compound and other temporins is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of various temporins against different fungal species.
| Fungal Species | Temporin Isoform | MIC (µM) | Reference |
| Candida albicans | This compound | Not explicitly stated, but active | |
| Candida albicans | Temporin B | >50 | |
| Candida albicans | Temporin G | 4 - 16 (MIC50) | |
| Candida albicans | Temporin-1OLa | 12.5 | |
| Candida glabrata | Temporin-1OLa | 12.5 | |
| Candida tropicalis | Temporin-1OLa | 25 | |
| Cryptococcus neoformans | Temporin G | 16 (MIC50) | |
| Microsporum gypseum | Temporin G | Active | |
| Trichophyton mentagrophytes | Temporin G | Active | |
| Aspergillus spp. | Temporin G | 112 ± 28.3 |
Experimental Protocols for Antifungal Testing
The broth microdilution method is a standard procedure for determining the MIC and MFC of antimicrobial agents.
-
Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate agar medium. Colonies are then suspended in a sterile saline solution or broth, and the turbidity is adjusted to a standardized concentration (e.g., 10⁶ cells/mL).
-
Peptide Preparation: The temporin peptide is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using the appropriate culture medium (e.g., RPMI 1640).
-
Incubation: The standardized fungal inoculum is added to each well of the microtiter plate containing the serially diluted peptide. The plate is then incubated at 37°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest peptide concentration that results in the complete inhibition of visible fungal growth, which can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 590 nm).
-
MFC Determination: To determine the MFC, an aliquot from the wells showing no visible growth is subcultured onto an agar plate. The plate is incubated for a further 24-48 hours. The MFC is the lowest peptide concentration that results in no colony formation on the agar plate.
Temporins have also been investigated for their ability to inhibit the formation of and eradicate existing fungal biofilms.
-
Biofilm Formation: A standardized fungal suspension is added to the wells of a microtiter plate and incubated for a period (e.g., 24 hours) to allow for biofilm formation.
-
Inhibition Assay: To test for biofilm inhibition, the temporin peptide is added to the wells along with the fungal inoculum at the beginning of the incubation period.
-
Eradication Assay: For the eradication assay, the planktonic cells are removed after the initial biofilm formation, and fresh medium containing the temporin peptide is added to the established biofilm.
-
Quantification: The extent of biofilm inhibition or eradication is typically quantified using a colorimetric assay, such as the crystal violet or XTT assay.
Antifungal Mechanism of Action: Signaling Pathway
The primary antifungal mechanism of this compound involves a direct interaction with the fungal cell membrane, leading to its disruption. This process does not appear to involve specific intracellular signaling pathways but is rather a physical process of membrane permeabilization.
Figure 1: Proposed mechanism of antifungal action of this compound.
Antiviral Activity of this compound
Several temporin isoforms, including this compound, have demonstrated antiviral activity against a variety of enveloped viruses. The primary mode of antiviral action is thought to be the disruption of the viral envelope, although interference with viral attachment and entry into host cells has also been reported.
Quantitative Antiviral Data
The antiviral efficacy of temporins is often expressed as the 50% inhibitory concentration (IC50), which is the concentration of the peptide required to inhibit 50% of the viral replication.
| Virus | Temporin Isoform | IC50 (µg/mL) | Selectivity Index (SI) | Reference |
| Herpes Simplex Virus-1 (HSV-1) | Temporin G | 13.47 (Adsorption) | 38.5 | |
| Herpes Simplex Virus-1 (HSV-1) | Temporin G | 46.25 (Post-adsorption) | 11 | |
| John Cunningham polyomavirus (JCPyV) | Temporin G | Active | - | |
| Influenza A virus (PR8) | Temporin G | 13 µM | 5.6 | |
| Sendai Virus (SeV) | Temporin G | Active | - | |
| Herpes Simplex Virus-1 (HSV-1) | Temporin L | 8.55 µM | - | |
| Herpes Simplex Virus-2 (HSV-2) | Temporin L | 8.28 µM | - |
Experimental Protocols for Antiviral Testing
Before evaluating antiviral activity, it is crucial to determine the cytotoxicity of the peptide on the host cell line used for viral propagation. The 50% cytotoxic concentration (CC50) is a common metric.
-
Cell Seeding: Host cells (e.g., Vero cells for HSV-1) are seeded in a 96-well plate and allowed to adhere.
-
Peptide Treatment: The cells are treated with serial dilutions of the temporin peptide and incubated for a specified period (e.g., 24-48 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a trypan blue exclusion assay.
-
CC50 Calculation: The CC50 value is calculated as the peptide concentration that reduces cell viability by 50%.
This assay is used to quantify the effect of the peptide on the production of infectious virus particles.
-
Cell Infection: Confluent monolayers of host cells are infected with a known amount of virus.
-
Peptide Treatment: The peptide can be added at different stages of the viral life cycle:
-
Virucidal Assay: The virus is pre-incubated with the peptide before being added to the cells.
-
Adsorption Assay: The peptide is present during the viral adsorption period.
-
Post-adsorption Assay: The peptide is added after the virus has been allowed to adsorb to and enter the cells.
-
-
Plaque Formation: After incubation, the cells are overlaid with a semi-solid medium (e.g., agarose) to restrict viral spread to adjacent cells, leading to the formation of localized lesions called plaques.
-
Quantification: The plaques are stained and counted. The IC50 is the peptide concentration that reduces the number of plaques by 50% compared to the untreated control.
Antiviral Mechanism of Action: Experimental Workflow
The following diagram illustrates a typical experimental workflow to investigate the antiviral mechanism of this compound.
Figure 2: Experimental workflow for elucidating the antiviral mechanism of this compound.
Conclusion
This compound and its analogs represent a promising class of antimicrobial peptides with potent antifungal and antiviral activities. Their primary mechanism of action, involving the direct disruption of microbial membranes, makes them less likely to induce resistance compared to conventional antimicrobial drugs. The data and experimental protocols summarized in this guide provide a solid foundation for further research and development of this compound-based therapeutics. Future studies should focus on optimizing the therapeutic index of these peptides to enhance their efficacy while minimizing potential cytotoxicity.
The Structure-Activity Relationship of Temporin A and its Analogues: A Technical Guide
Abstract
Temporins are a family of small, hydrophobic, and typically cationic antimicrobial peptides (AMPs) first isolated from the skin of the European red frog, Rana temporaria.[1][2] Among them, Temporin A (TA) has garnered significant interest due to its potent activity, primarily against Gram-positive bacteria, including clinically relevant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE).[3][4] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound and its synthetic analogues. It summarizes quantitative data on their biological activities, details key experimental protocols, and visualizes the underlying mechanisms and workflows to support researchers and professionals in the field of drug development.
Mechanism of Action
This compound and its analogues primarily exert their antimicrobial effect by interacting with and disrupting the bacterial cell membrane.[3] Unlike many other AMPs, temporins are short (10-14 residues) and have a low net positive charge (0 to +3).[5][6] Their mechanism is not fully elucidated but is generally understood to follow a multi-step process that leads to membrane permeabilization and cell death. The amphipathic α-helical structure, which these peptides adopt in membrane-mimicking environments, is crucial for their activity.[7][8] This structure allows them to insert into the lipid bilayer, causing destabilization through mechanisms like the "carpet-like" model or by forming "toroidal pores".[6][7] At high concentrations, a detergent-like effect can lead to the complete disintegration of the membrane.[7]
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound is finely tuned by its primary sequence. Modifications to its hydrophobicity, charge, and specific amino acid residues can dramatically alter its antimicrobial potency and hemolytic toxicity.
-
Hydrophobicity: A key determinant of activity is the hydrophobicity of the peptide, particularly at the N-terminus.[4] Increasing the overall hydrophobicity can enhance antimicrobial action but often at the cost of increased hemolysis. A delicate balance is required to achieve selective toxicity against bacterial cells.[3]
-
Cationicity: The presence of a positive charge, typically conferred by Lysine (Lys) or Arginine (Arg) residues, is important for the initial interaction with the negatively charged bacterial membrane. Increasing the net positive charge can broaden the activity spectrum to include Gram-negative bacteria and reduce hemolytic effects.[3] For example, replacing the neutral Glycine at position 7 with a positively charged residue was found to be important for activity against S. aureus and enterococcal strains.[4]
-
Amino Acid Substitutions:
-
N-Terminus (Position 1): The hydrophobicity of the N-terminal amino acid is crucial for antibacterial activity.[4]
-
Positions 5 and 12: Bulky, hydrophobic side chains at these positions enhance activity. Replacing the native Isoleucine (Ile) with Leucine (Leu) at positions 5 and 12 resulted in the greatest enhancement of antibacterial potency.[4]
-
Position 7: A positive charge at this position is important. Replacing the strongly basic Arginine with the less basic Lysine has been shown to decrease antibacterial activity.[5]
-
-
Chirality: The activity of this compound appears to be largely independent of chirality. An all-D enantiomer of this compound showed little difference in activity compared to the native all-L peptide, suggesting that the primary mode of action involves non-chiral interactions with membrane lipids rather than binding to a specific chiral receptor.[4][9]
Quantitative Data Summary
The following tables summarize the antimicrobial and hemolytic activities of this compound and selected analogues. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the peptide that inhibits visible bacterial growth. Hemolytic activity is often reported as the concentration causing 50% hemolysis (HC50) or the minimum hemolytic concentration (MHC).
Table 1: Antimicrobial Activity (MIC) of this compound and Analogues
| Peptide/Analogue | Sequence | S. aureus (μM) | E. faecium (μM) | E. faecalis (μM) | E. coli (μM) | Reference |
| This compound (TA) | FLPLIGRVLSGIL-NH₂ | 2.5 - 20.9 | 20.9 | >167.5 | 2.5 - >167.5 | [3][4][10] |
| [L⁵, L¹²]-TA | FLPLL GRVLSGL L-NH₂ | 10.5 | 10.5 | 20.9 | >167.5 | [4][10] |
| all-D-TA | f l p l i g r v l s g i l-NH₂ | 10.5 | 10.5 | 20.9 | >167.5 | [4][10] |
| Temporin L (TL) | FVQWFSKFLGRIL-NH₂ | - | - | - | - | [8][11] |
| [Pro³]-TL | FVP WFSKFLGRIL-NH₂ | - | - | - | - | [8][11] |
| Temporin 1CEa | - | Active | - | - | Less Active | [3] |
| Temporin 1CEb analogue L-K6 | KKILSKIKKLLK-NH₂ | 3.25 | - | - | 3.25 | [3] |
Note: MIC values can vary between studies due to different assay conditions and bacterial strains.
Table 2: Hemolytic Activity of this compound and Analogues
| Peptide/Analogue | Hemolytic Activity | Reference |
| This compound (TA) | Low (LC > 120 μM) | [3] |
| Temporin 1CEa | Significant (LD₅₀ = 99 μM) | [3] |
| Temporin 1CEb analogue L-K6 | Almost non-hemolytic (LD₅₀ > 1000 μM) | [3] |
| [Gln³]-TA | Strongly hemolytic | [8] |
| [Pro³]-TL | Weakly hemolytic | [8] |
Experimental Protocols
Standardized protocols are essential for comparing the biological activities of different peptides. The following sections detail the methodologies for determining antimicrobial (MIC) and hemolytic activity.
Antimicrobial Susceptibility Testing: Broth Microdilution
This method determines the Minimum Inhibitory Concentration (MIC) of a peptide. It is based on the protocol recommended by the National Committee for Clinical Laboratory Standards (NCCLS), modified for cationic peptides.[12]
Materials:
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well polypropylene microtiter plates
-
Test peptide stock solution
-
Bacterial culture grown to logarithmic phase
-
0.01% acetic acid with 0.2% bovine serum albumin (BSA) for dilutions
Procedure:
-
Peptide Preparation: Prepare a stock solution of the test peptide. Create serial two-fold dilutions of the peptide in 0.01% acetic acid/0.2% BSA in a polypropylene plate.[12]
-
Inoculum Preparation: Grow bacterial strains overnight in MHB. Dilute the overnight culture to a standardized concentration (e.g., ~5 x 10⁵ CFU/mL) in fresh MHB.[12][13]
-
Incubation: Add an equal volume of the bacterial suspension to each well of the plate containing the peptide dilutions. The final volume in each well is typically 100-200 µL.[13][14] Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Reading Results: Incubate the plate at 37°C for 18-24 hours. The MIC is defined as the lowest peptide concentration that shows no visible growth (or >80% growth inhibition as measured by absorbance at 630 nm).[12][13]
Hemolysis Assay
This assay measures the peptide's toxicity towards eukaryotic cells by quantifying the lysis of red blood cells (RBCs).[15]
Materials:
-
Fresh human or animal red blood cells (RBCs)
-
Phosphate-buffered saline (PBS)
-
Test peptide stock solution
-
Triton X-100 (1-10%) as a positive control for 100% hemolysis
-
96-well plates
Procedure:
-
RBC Preparation: Obtain fresh blood and wash the RBCs several times with PBS by centrifugation until the supernatant is clear. Resuspend the washed RBCs in PBS to a final concentration (e.g., 2-8% v/v).
-
Peptide Incubation: Add the RBC suspension to a 96-well plate. Add serial dilutions of the peptide to the wells. Include a positive control (RBCs + Triton X-100) and a negative control (RBCs + PBS).[14]
-
Incubation: Incubate the plate at 37°C for 1 hour with gentle agitation.[14]
-
Centrifugation: Centrifuge the plate to pellet intact RBCs.
-
Measurement: Carefully transfer the supernatant to a new plate. Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 570 nm).[14]
-
Calculation: Calculate the percentage of hemolysis for each peptide concentration relative to the positive and negative controls using the formula: % Hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] x 100
References
- 1. Temporins: Multifunctional Peptides from Frog Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New this compound Analogues Modified in Positions 1 and 10—Synthesis and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antibacterial activities of this compound analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Studies of New this compound Analogs Containing Unnatural Amino Acids in Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure and Formation Mechanism of Antimicrobial Peptides Temporin B- and L-Induced Tubular Membrane Protrusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insight into the mechanism of action of temporin-SHa, a new broad-spectrum antiparasitic and antibacterial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New insight into the mechanism of action of the temporin antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 13. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of Antibacterial and Hemolytic Activity of Synthetic Pandinin 2 Variants and Their Inhibition against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
The Double-Edged Sword: A Technical Examination of Temporin A's Hemolytic Activity and Toxicity
For Researchers, Scientists, and Drug Development Professionals
Temporin A, a small, alpha-helical antimicrobial peptide isolated from the skin of the European red frog (Rana temporaria), has garnered significant interest for its potent activity against a broad spectrum of Gram-positive bacteria, including antibiotic-resistant strains.[1][2] However, its therapeutic potential is intrinsically linked to its toxicological profile, particularly its hemolytic activity and cytotoxicity against mammalian cells. This technical guide provides an in-depth analysis of these properties, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms to aid in the research and development of this compound-based therapeutics.
Quantitative Analysis of Hemolytic and Cytotoxic Activities
The biological activity of this compound and its analogs is a balance between its desired antimicrobial effects and its undesired toxicity. The following tables summarize the key quantitative metrics for its hemolytic and cytotoxic activities as reported in the scientific literature.
Table 1: Hemolytic Activity of this compound and Its Analogs
| Peptide | Hemolytic Activity (HC50 in µM) | Comments | Source |
| This compound | 152.6 | Exhibits moderate hemolytic activity. | [3] |
| This compound | Low (0.874% hemolysis at cytotoxic concentrations) | Considered non-toxic to erythrocytes at antimicrobial concentrations. | [4][5] |
| Temporin-PKE-4K | 1671 | Substitution with lysine significantly reduces hemolytic activity. | [6] |
| Temporin-PKE-K12 | 122.7 | [6] | |
| Gln³-TA | Strongly hemolytic | Modification can drastically increase hemolytic potential. | [7] |
HC50: The concentration of a substance that causes 50% hemolysis of red blood cells.
Table 2: Cytotoxicity of this compound and Its Analogs against Various Cell Lines
| Peptide | Cell Line | Cytotoxicity (IC50/CC50 in µM) | Assay | Comments | Source |
| This compound | NSCLC cell lines (A549, Calu-3) | Selectively cytotoxic at 50-100 µM | CellTox Green | Shows selective cytotoxicity towards cancer cells over normal epithelial cells. | [4][8] |
| This compound | Normal epithelial cell line (Beas-2B) | Significant cell death only at 100 µM | CellTox Green | [8] | |
| Temporin 1CEa | Various cancer cell lines | 30 - 60 | Not specified | Exhibits broad anti-cancer activity. | [9] |
| DTThr | BALB 3T3 | 183.36 ± 2.91 | 3T3 NRU | Analog with higher cytotoxicity. | [10] |
| DT4F | BALB 3T3 | 55.41 ± 4.64 | 3T3 NRU | Analog with the highest cytotoxicity in this study. | [10] |
| DTTyr10 | BALB 3T3 | > 1000 | 3T3 NRU | Analog with very low cytotoxicity. | [10] |
| DTTyr1 | BALB 3T3 | 668.98 ± 13.39 | 3T3 NRU | Analog with low cytotoxicity. | [10] |
| Temporin L analogue [Pro3] | HEK293T | Reduced toxicity when complexed with cyclodextrins | Not specified | Formulation strategies can mitigate toxicity. | [3] |
IC50: The concentration of a substance that inhibits a biological process by 50%. CC50: The concentration of a substance that is cytotoxic to 50% of cells.
Core Mechanism of Action: Membrane Disruption
The primary mechanism by which this compound exerts its antimicrobial and cytotoxic effects is through direct interaction with and disruption of the cell membrane.[1][2][11] In an aqueous environment, this compound is largely unstructured. However, upon encountering a cell membrane, particularly the negatively charged membranes of bacteria, it adopts an amphipathic α-helical conformation.[9][12]
This structural change facilitates the peptide's insertion into the lipid bilayer. At sufficient concentrations, this compound molecules are thought to aggregate and form pores or channels, a process often described by the "carpet-like" mechanism.[11][12] This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[9][11]
Signaling Pathways Implicated in this compound's Activity
While direct membrane lysis is the principal mechanism, evidence suggests that this compound can also modulate cellular signaling pathways. For instance, Temporin 1CEa has been shown to downregulate the MyD88-dependent signaling pathway, which is involved in the inflammatory response triggered by lipopolysaccharides (LPS).[9] This interaction can reduce the release of pro-inflammatory cytokines like TNF-α and Interleukin-6.[9]
Furthermore, in cancer cells, Temporin 1CEa-induced membrane disruption can lead to an influx of extracellular calcium ions and the generation of reactive oxygen species (ROS), contributing to apoptosis-like cell death.[13]
Figure 1: Proposed mechanism of this compound-induced cytotoxicity.
Detailed Experimental Protocols
Accurate and reproducible assessment of hemolytic activity and cytotoxicity is paramount in the preclinical evaluation of this compound and its derivatives. The following are detailed protocols for standard assays.
Hemolysis Assay
This assay quantifies the ability of a peptide to lyse red blood cells (RBCs).
Materials:
-
Freshly collected red blood cells (human or other species)
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Triton X-100 (0.1% or 1% in PBS) as a positive control
-
This compound peptide stock solution
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
RBC Preparation:
-
Assay Setup:
-
Prepare serial dilutions of the this compound peptide in PBS in a 96-well plate.
-
Add the RBC suspension to each well containing the peptide dilutions.
-
Include negative controls (RBCs in PBS only) and positive controls (RBCs in Triton X-100).
-
-
Incubation:
-
Incubate the plate at 37°C for 1 hour.[14]
-
-
Measurement:
-
Calculation:
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
-
References
- 1. Effect of this compound modifications on its cytotoxicity and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Temporins: Multifunctional Peptides from Frog Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and Bombinin H2 Antimicrobial Peptides Exhibit Selective Cytotoxicity to Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a Novel Antimicrobial Peptide, Temporin-PKE, from the Skin Secretion of Pelophylax kl. esculentus, and Evaluation of Its Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New insight into the mechanism of action of the temporin antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound and Bombinin H2 Antimicrobial Peptides Exhibit Selective Cytotoxicity to Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. New this compound Analogues Modified in Positions 1 and 10—Synthesis and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Insight into the mechanism of action of temporin-SHa, a new broad-spectrum antiparasitic and antibacterial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Rapid Cytotoxicity of Antimicrobial Peptide Tempoprin-1CEa in Breast Cancer Cells through Membrane Destruction and Intracellular Calcium Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. rsc.org [rsc.org]
- 16. thno.org [thno.org]
- 17. static.igem.org [static.igem.org]
- 18. researchgate.net [researchgate.net]
In Vivo Efficacy of Temporin A in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vivo efficacy of Temporin A, a promising antimicrobial peptide, as demonstrated in various animal models of bacterial infection. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes experimental workflows and potential mechanisms of action to facilitate further research and development.
Executive Summary
This compound, a short, naturally occurring antimicrobial peptide isolated from the European red frog, Rana temporaria, has garnered significant interest for its potent activity, primarily against Gram-positive bacteria, including antibiotic-resistant strains. This guide consolidates preclinical evidence from murine models of sepsis, highlighting this compound's efficacy both as a standalone agent and in synergistic combination with other peptides or conventional antibiotics. The data presented underscores its potential as a therapeutic candidate for severe bacterial infections.
Quantitative Efficacy Data
The in vivo efficacy of this compound has been quantified in several studies, primarily focusing on survival rates, reduction in bacterial load, and modulation of inflammatory responses. The following tables summarize the key findings from two significant studies in mouse models of sepsis.
Table 1: Efficacy of this compound against Staphylococcus aureus Sepsis in BALB/c Mice
| Treatment Group | Dosage | Administration Timing (Post-Infection) | Lethality Rate (%) | Plasma Bacterial Count (CFU/mL) at 72h |
| Control (Saline) | N/A | N/A | 100% | >5.0 x 10^4 |
| This compound | 2 mg/kg | Immediately | 30% | 3.0 x 10^3 ± 0.3 x 10^3 |
| Imipenem | 7 mg/kg | Immediately | 20% | 2.6 x 10^3 ± 0.6 x 10^3 |
| This compound + Imipenem | 2 mg/kg + 7 mg/kg | Immediately | 10% | 5.8 x 10^1 ± 1.2 x 10^1 |
| This compound | 2 mg/kg | 6 hours | 50% | Not Reported |
| Imipenem | 7 mg/kg | 6 hours | 40% | Not Reported |
| This compound + Imipenem | 2 mg/kg + 7 mg/kg | 6 hours | 20% | Not Reported |
Data extracted from Cirioni, O., et al. (2005). The Journal of Infectious Diseases.[1][2][3][4]
Table 2: Synergistic Efficacy of this compound and a Temporin B Analog (TB-YK) in Murine Sepsis Models
| Animal Model | Bacterial Strain | Infection Dose (CFU/mouse) | Treatment | Outcome |
| Lethal Sepsis | S. aureus A170 | 1 x 10^7 | 3.4 mg/kg TA + 1.6 mg/kg TB-YK (concurrent) | 100% survival at 28 days |
| Lethal Sepsis | S. enterica Paratyphi B | 1 x 10^6 | 3.4 mg/kg TA + 1.6 mg/kg TB-YK (concurrent) | 100% survival at 28 days |
| Sub-lethal Infection | S. aureus A170 | 1 x 10^5 | 3.4 mg/kg TA + 1.6 mg/kg TB-YK (7 days post-infection) | 100% sterilization of kidneys within 3-6 days |
| Sub-lethal Infection | S. enterica Paratyphi B | 1 x 10^5 | 3.4 mg/kg TA + 1.6 mg/kg TB-YK (7 days post-infection) | 100% sterilization of gastrointestinal tract within 3-6 days |
Data extracted from Capparelli, R., et al. (2009). PLoS ONE.[5][6][7]
Detailed Experimental Protocols
This section provides detailed methodologies for the key in vivo experiments cited in this guide, enabling replication and further investigation.
-
Objective: To evaluate the efficacy of this compound, alone and in combination with imipenem, in a murine model of sepsis induced by live S. aureus.
-
Animal Model: Male BALB/c mice.
-
Bacterial Strain: Staphylococcus aureus ATCC 25923.
-
Inoculum Preparation: Bacteria are grown to mid-logarithmic phase, washed, and resuspended in saline to a final concentration of 1 x 10^7 CFU/mL.
-
Infection Procedure: Mice are anesthetized via intramuscular injection of ketamine (30 mg/kg). A bacterial suspension of 2.0 x 10^6 CFU in 0.2 mL of saline is injected via the tail vein.[1]
-
Treatment Regimen:
-
Group 1 (Immediate Treatment): Immediately after bacterial challenge, mice receive an intravenous injection of either isotonic saline, this compound (2 mg/kg), imipenem (7 mg/kg), or a combination of this compound (2 mg/kg) and imipenem (7 mg/kg). A second dose is administered 6 hours later.[1][2][3]
-
Group 2 (Delayed Treatment): The same treatment regimens are administered 6 hours after the bacterial challenge.
-
-
Outcome Measures:
-
Lethality: Mice are monitored for 72 hours, and survival rates are recorded.[1]
-
Bacterial Load: At predetermined time points, blood is collected, and plasma bacterial counts are determined by plating serial dilutions on appropriate agar.
-
Cytokine Analysis: Plasma levels of TNF-α and Interleukin-6 (IL-6) are quantified using ELISA to assess the inflammatory response.[1][2]
-
-
Objective: To assess the synergistic antimicrobial and anti-inflammatory activity of this compound (TA) and a modified Temporin B analog (TB-YK) in vivo.
-
Animal Model: Mice (strain specified as BALB/c in similar studies).
-
Bacterial Strains: Staphylococcus aureus A170 (Gram-positive) and Salmonella enterica serovar Paratyphi B (Gram-negative).
-
Infection and Treatment Protocols:
-
Lethal Infection Model:
-
Mice are infected intravenously with a lethal dose of either S. aureus (1 x 10^7 CFU/mouse) or S. enterica (1 x 10^6 CFU/mouse).[5]
-
Concurrently, a treatment group receives an intravenous injection of a combination of TA (3.4 mg/kg) and TB-YK (1.6 mg/kg).[5][7]
-
An untreated control group receives the bacterial challenge only.
-
Survival is monitored for 28 days.[5]
-
-
Sub-lethal Infection Model:
-
Mice are infected intravenously with a sub-lethal dose of either S. aureus (1 x 10^5 CFU/mouse) or S. enterica (1 x 10^5 CFU/mouse).[5]
-
Seven days after the experimental infection, mice are treated with the TA and TB-YK combination at the same dosages.
-
The efficacy is determined by sacrificing the animals 3 to 6 days post-treatment and assessing bacterial load in target organs (kidneys for S. aureus, gastrointestinal tract for S. enterica) to confirm sterilization.[5][6][7]
-
-
Visualizations: Workflows and Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and a proposed mechanism for the anti-inflammatory action of this compound.
Caption: Workflow for the S. aureus sepsis model.
Caption: Workflows for lethal and sub-lethal infection models.
Caption: this compound's inhibition of pro-inflammatory cytokine release.
Conclusion
The in vivo studies detailed in this guide provide compelling evidence for the efficacy of this compound in treating severe bacterial infections in animal models. Its ability to reduce lethality and bacterial burden, particularly when used in combination with other agents, positions it as a strong candidate for further preclinical and clinical development. The provided protocols offer a foundation for standardized evaluation, and the visualized workflows clarify the experimental designs employed in key studies. Future research should focus on elucidating the precise molecular mechanisms behind its anti-inflammatory effects and expanding its evaluation to a broader range of pathogens and infection models.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound alone and in combination with imipenem reduces lethality in a mouse model of staphylococcal sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic Antibacterial and Anti-Inflammatory Activity of this compound and Modified Temporin B In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synergistic antibacterial and anti-inflammatory activity of this compound and modified temporin B in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Antimicrobial Action: A Technical Guide to Temporin A and Conventional Antibiotic Combinations
For Immediate Release
A Deep Dive into the Synergistic Mechanisms and Experimental Evaluation of Temporin A in Combination with Traditional Antibiotics, Offering a Promising Strategy to Combat Antimicrobial Resistance.
This technical guide is intended for researchers, scientists, and drug development professionals interested in the synergistic effects of the antimicrobial peptide this compound with conventional antibiotics. Herein, we provide a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying mechanisms of this promising antimicrobial strategy.
Executive Summary
The escalating threat of antibiotic resistance necessitates innovative approaches to antimicrobial therapy. One such strategy is the combination of antimicrobial peptides (AMPs) with conventional antibiotics. This compound, a small, hydrophobic antimicrobial peptide isolated from the European red frog, Rana temporaria, has demonstrated significant bactericidal activity, particularly against Gram-positive bacteria.[1][2] Notably, when combined with traditional antibiotics, this compound and its analogs exhibit synergistic effects, enhancing the efficacy of these drugs and, in some cases, restoring activity against resistant strains. This guide summarizes the key quantitative findings, outlines the experimental methodologies used to determine synergy, and illustrates the proposed mechanisms of action.
Quantitative Data Summary
The synergistic activity of this compound and its analogs with conventional antibiotics has been quantified using the Fractional Inhibitory Concentration (FIC) index. A summary of these findings is presented in the tables below. The FIC index is calculated as follows: FIC Index = FIC of Drug A + FIC of Drug B, where FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone). Synergy is typically defined as an FIC index of ≤ 0.5.
Table 1: Synergistic Effects of this compound with Conventional Antibiotics
| Bacterial Strain | Antibiotic | MIC of this compound (mg/L) | MIC of Antibiotic (mg/L) | FIC Index | Reference |
| Staphylococcus aureus ATCC 25923 | Imipenem | 2.00 | 0.50 | 0.312 | [3] |
Table 2: Synergistic Effects of Temporin L (a Temporin analog) with Conventional Antibiotics
| Bacterial Strain | Antibiotic | MIC of Temporin L (mg/L) | MIC of Antibiotic (mg/L) | FIC Index | Reference |
| Escherichia coli ATCC 25922 | Piperacillin | 4.00 | 0.25 | 0.28 | [4][5] |
| Escherichia coli ATCC 25922 | Imipenem | 4.00 | 0.12 | 0.28 | [4][5] |
Table 3: Anti-biofilm Synergistic Effects of this compound with Gentamicin
| Bacterial Strain | Condition | This compound Concentration (mg/L) | Gentamicin Concentration (mg/L) | Outcome | Reference |
| Staphylococcus aureus ATCC 25923 | Biofilm | Not specified | Not specified | Significant enhancement of gentamicin's anti-biofilm activity | [6][7] |
| Pseudomonas aeruginosa ATCC 9027 | Biofilm | Not specified | Not specified | Some positive influence on gentamicin's anti-biofilm activity | [6][7] |
Experimental Protocols
Checkerboard Assay for Synergy Testing
The checkerboard assay is a common in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.[8][9][10]
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth
-
Stock solutions of this compound and the conventional antibiotic
-
Multichannel pipette
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Prepare serial twofold dilutions of the conventional antibiotic horizontally across the 96-well plate in a suitable broth.
-
Prepare serial twofold dilutions of this compound vertically down the plate in the same broth.
-
The resulting plate will contain a grid of wells with varying concentrations of both agents. Include wells with each agent alone for MIC determination and a growth control well without any antimicrobial agents.
-
Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) in the same broth.
-
Inoculate each well of the microtiter plate with the bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) for each agent alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) index for each combination.
Checkerboard Assay Workflow
Time-Kill Curve Assay
Time-kill curve assays provide information on the pharmacodynamics of antimicrobial agents over time, revealing the rate and extent of bactericidal activity.[11][12]
Materials:
-
Bacterial culture in logarithmic growth phase
-
Suitable broth medium (e.g., CAMHB)
-
This compound and conventional antibiotic at desired concentrations (e.g., 1x MIC, 2x MIC)
-
Sterile culture tubes or flasks
-
Shaking incubator
-
Apparatus for serial dilutions and plating (e.g., agar plates, spreader)
Procedure:
-
Prepare tubes or flasks containing broth with the antimicrobial agents at the desired concentrations (e.g., this compound alone, antibiotic alone, and the combination). Include a growth control without any antimicrobials.
-
Inoculate each tube/flask with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Incubate all tubes/flasks at 37°C with shaking.
-
At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each culture.
-
Perform serial dilutions of the aliquots in a suitable buffer to prevent drug carryover.
-
Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.
-
Count the number of colonies (CFU/mL) on each plate.
-
Plot the log10 CFU/mL versus time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.
Time-Kill Curve Assay Workflow
Mechanism of Synergy
The primary mechanism by which this compound exerts its synergistic effect is believed to be through the permeabilization of the bacterial cell membrane.[13][14] This action facilitates the entry of conventional antibiotics into the bacterial cell, allowing them to reach their intracellular targets more effectively.
Proposed Mechanism of Synergy
Conclusion
The combination of this compound with conventional antibiotics represents a promising avenue for the development of new therapeutic strategies to combat bacterial infections, particularly those caused by drug-resistant pathogens. The synergistic interactions observed, coupled with the membrane-permeabilizing mechanism of this compound, suggest that this approach could enhance the efficacy of existing antibiotics and potentially reduce the concentrations required for therapeutic effect, thereby minimizing toxicity and the development of resistance. Further in vivo studies are warranted to fully elucidate the clinical potential of these combination therapies.[15]
References
- 1. emerypharma.com [emerypharma.com]
- 2. Investigation on the Synergy between Membrane Permeabilizing Amphiphilic α-Hydrazido Acids and Commonly Used Antibiotics against Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Activity of this compound and Short Lipopeptides Combined with Gentamicin against Biofilm Formed by Staphylococcus aureus and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity of this compound and Short Lipopeptides Combined with Gentamicin against Biofilm Formed by Staphylococcus aureus and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 10. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. actascientific.com [actascientific.com]
- 12. researchgate.net [researchgate.net]
- 13. A Lack of Synergy Between Membrane-permeabilizing Cationic Antimicrobial Peptides and Conventional Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Insight into the mechanism of action of temporin-SHa, a new broad-spectrum antiparasitic and antibacterial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound alone and in combination with imipenem reduces lethality in a mouse model of staphylococcal sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Synthesis and Purification of Temporin A
Introduction
Temporin A is a small, cationic, and hydrophobic antimicrobial peptide originally isolated from the skin of the European red frog, Rana temporaria.[1][2][3] Its sequence is FLPLIGRVLSGIL-NH2.[2] It exhibits potent activity, particularly against Gram-positive bacteria, by interacting with and disrupting the cell membrane.[1][3] These application notes provide a detailed protocol for the chemical synthesis of this compound using Fmoc-based solid-phase peptide synthesis (SPPS) and its subsequent purification via reversed-phase high-performance liquid chromatography (RP-HPLC).
I. Solid-Phase Peptide Synthesis (SPPS) of this compound
The standard method for synthesizing this compound is the Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[4][5] This method involves building the peptide chain sequentially on a solid resin support. A Rink-amide resin is typically used to generate the C-terminal amide upon cleavage, which is a characteristic feature of natural this compound.[5][6]
Experimental Protocol: Fmoc-SPPS
-
Resin Preparation:
-
Swell Rink-amide MBHA resin in N,N'-dimethylformamide (DMF) for 30 minutes in a reaction vessel.[7]
-
Remove the Fmoc protecting group from the resin by treating it with a solution of 20% piperidine in DMF.[5][7] Perform this step twice for 5-10 minutes each time.
-
Wash the resin thoroughly with DMF and Dichloromethane (DCM) to remove residual piperidine.[7]
-
Confirm the completion of Fmoc removal using a Kaiser test.[4]
-
-
Amino Acid Coupling:
-
Starting with the C-terminal amino acid (Leucine), dissolve the Fmoc-protected amino acid (e.g., Fmoc-Leu-OH) with a coupling agent. Common activation methods include HBTU/DIPEA or DIC/HOBt in DMF.[4][5] A typical molar ratio is amino acid/activating agent/DIPEA/resin of 3/3/9/1.[5]
-
Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours. Ultrasound irradiation can be used to assist and shorten reaction times.[6][8]
-
Monitor the completion of the coupling reaction using a Kaiser test.[7] If the test is positive (indicating free amines), the coupling step should be repeated.
-
Wash the resin with DMF and DCM to remove excess reagents.[7]
-
-
Chain Elongation:
-
Repeat the deprotection (Step 1) and coupling (Step 2) cycles for each subsequent amino acid in the this compound sequence (I-L-G-S-V-R-G-I-L-P-L-F).
-
-
Cleavage and Deprotection:
-
After the final amino acid has been coupled and its N-terminal Fmoc group removed, wash the peptide-resin extensively with DCM and dry it.
-
Treat the dried resin with a cleavage cocktail to release the peptide from the resin and remove the side-chain protecting groups simultaneously.[5] A common cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% distilled water.[5][7]
-
Incubate the resin with the cleavage cocktail for 2-3 hours at room temperature.[7]
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding it to a large volume of cold, dry diethyl ether.[5]
-
Centrifuge the mixture to pellet the precipitated peptide, decant the ether, and dry the crude peptide pellet.
-
Synthesis Workflow Diagram
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of this compound.
II. Purification of this compound
The crude peptide obtained after synthesis contains the target peptide along with various impurities such as truncated or deletion sequences.[9] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for purifying peptides like this compound.[9][10]
Experimental Protocol: RP-HPLC
-
Sample Preparation:
-
Dissolve the crude, lyophilized this compound peptide in the initial mobile phase buffer (e.g., Buffer A: 0.1% TFA in water).
-
-
Chromatography:
-
Column: Use a C18 reversed-phase column.[9]
-
Mobile Phase:
-
Buffer A: 0.1% TFA in HPLC-grade water.
-
Buffer B: 0.1% TFA in acetonitrile (ACN).[9]
-
-
Gradient: Equilibrate the column with Buffer A. After injecting the sample, apply a linear gradient of increasing Buffer B concentration. A typical gradient might be 10-70% Buffer B over 40-60 minutes.
-
Detection: Monitor the elution profile at a wavelength of 210-220 nm.[9]
-
-
Fraction Collection:
-
Collect fractions corresponding to the major peak, which represents the target this compound peptide.
-
-
Purity Analysis:
-
Analyze the collected fractions using analytical RP-HPLC to confirm purity. Purity should typically be >95%.[11]
-
Pool the fractions that meet the desired purity level.
-
-
Final Processing:
-
Remove the acetonitrile and TFA from the pooled fractions by lyophilization (freeze-drying) to obtain the final purified peptide as a white powder.[9]
-
Confirm the identity of the final product by mass spectrometry to verify the correct molecular weight.
-
Purification Workflow Diagram
Caption: Workflow for the Purification and Analysis of Synthetic this compound.
III. Data Presentation
Successful synthesis and purification should yield a final product with high purity, confirmed by analytical methods. The overall yield depends on the efficiency of each coupling step during SPPS.
Table 1: Representative Synthesis and Purification Data for this compound
| Parameter | Method | Typical Result | Reference |
| Synthesis Strategy | Fmoc/tBu Solid-Phase Peptide Synthesis | >99.8% average yield per cycle | [2] |
| Crude Purity (Pre-HPLC) | Analytical RP-HPLC | ~70-85% | General SPPS Outcome |
| Purification Method | Reversed-Phase HPLC (C18) | Single major peak | [9] |
| Final Purity | Analytical RP-HPLC | >95% | [11] |
| Identity Confirmation | Mass Spectrometry (ESI-MS) | Expected Molecular Weight | [12] |
| Final Form | Lyophilization | White, fluffy powder | [9] |
References
- 1. Comparison of synthesis and antibacterial activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis and Biological Studies of New this compound Analogs Containing Unnatural Amino Acids in Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New this compound Analogues Modified in Positions 1 and 10—Synthesis and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of temporin L hydroxamate-based peptides and evaluation of their coordination properties with iron( iii ) - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT04099A [pubs.rsc.org]
- 7. Novel temporin L antimicrobial peptides: promoting self-assembling by lipidic tags to tackle superbugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. First-in-Class Cyclic Temporin L Analogue: Design, Synthesis, and Antimicrobial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bachem.com [bachem.com]
- 10. hplc.eu [hplc.eu]
- 11. A Temporin Derived Peptide Showing Antibacterial and Antibiofilm Activities against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Determining the Minimum Inhibitory Concentration (MIC) of Temporin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Temporin A is a naturally occurring antimicrobial peptide (AMP) isolated from the skin secretions of the European red frog, Rana temporaria.[1][2] It is a small, cationic peptide, typically amidated at the C-terminus, and is known for its potent activity, primarily against Gram-positive bacteria, including clinically relevant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus species.[1] The primary mechanism of action for temporins involves the disruption of microbial cell membranes.[3] Due to its broad-spectrum activity and unique mode of action, this compound and its analogues are of significant interest in the development of novel antimicrobial agents.
These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound, a critical parameter for assessing its antimicrobial potency. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4] The described method is a modified broth microdilution assay, optimized for cationic peptides to ensure accurate and reproducible results.
Data Presentation: MIC of this compound and Derivatives
The antimicrobial activity of this compound and its derivatives has been evaluated against a range of microorganisms. The following tables summarize the reported MIC values.
Table 1: MIC of this compound against Various Microorganisms
| Microorganism | Strain | MIC (µg/mL) | MIC (µM) | Reference |
| Staphylococcus aureus | ATCC 29213 | <3.9 | - | |
| Staphylococcus aureus | Cowan 1 | - | 1-2.3 | [2] |
| Staphylococcus epidermidis | Clinical Isolate | <3.9 | - | |
| Bacillus megaterium | Bm11 | - | 1-2.3 | |
| Streptococcus pyogenes | Group A | - | 1-2.3 | [2] |
| Escherichia coli | ATCC 35218 | No inhibition | - | |
| Escherichia coli | D21 | - | 11.9 | |
| Klebsiella pneumoniae | Clinical Isolate | 64-125 | - | |
| Acinetobacter baumannii | - | 24 | [2] | |
| Candida albicans | ATCC 10231 | - | 3.4 | [2] |
Table 2: MIC of this compound Analogues against Staphylococcus aureus
| Peptide | Modification | MIC (µM) | Reference |
| GHa | Parent Peptide | >50 | [5] |
| GHa4R | His4 -> Arg | 25 | [5] |
| GHaR6R | - | [6] | |
| GHaR7R | - | [6] | |
| GHaR8R | - | [6] | |
| GHaR9W | - | [6] |
Experimental Protocols
Protocol: Broth Microdilution Assay for this compound MIC Determination
This protocol is adapted from established methods for antimicrobial susceptibility testing, with modifications specifically for cationic peptides like this compound to minimize non-specific binding and ensure accuracy.[7][8][9]
Materials:
-
This compound (lyophilized powder)
-
Sterile, pure water (filtered through a 0.22 µm membrane)[10]
-
0.01% Acetic Acid with 0.2% Bovine Serum Albumin (BSA)[8]
-
Bacterial strains for testing (e.g., S. aureus ATCC 25923, E. coli ATCC 25922)[7]
-
Sterile 96-well, U-shaped bottom polypropylene microtiter plates[7][9]
-
Sterile polypropylene tubes[8]
-
Spectrophotometer or microplate reader
-
Micropipettes and sterile tips
-
0.5 McFarland turbidity standard
Procedure:
-
Preparation of this compound Stock Solution:
-
Aseptically weigh the lyophilized this compound powder.
-
Dissolve the peptide in sterile, pure water to create a high-concentration stock solution (e.g., 1 mg/mL).[10] For peptides that are difficult to dissolve, 0.01% acetic acid can be used.
-
Further dilute the stock solution in a solution of 0.01% acetic acid with 0.2% BSA to create a working stock at 10 times the highest desired final concentration.[8] This helps to prevent the peptide from adhering to plastic surfaces.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate culture (18-24 hours old), select several colonies of the test microorganism.
-
Suspend the colonies in sterile MHB.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[7][11]
-
-
Broth Microdilution Assay:
-
In a sterile 96-well polypropylene plate, add 100 µL of sterile MHB to all wells.
-
Add 100 µL of the this compound working stock solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
The eleventh column will serve as a positive control (bacteria with no peptide), and the twelfth column will be a negative control (broth only, no bacteria).[8]
-
Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. Do not add bacteria to the negative control wells in column 12.
-
The final volume in each well will be 200 µL.
-
-
Incubation:
-
Determination of MIC:
-
Following incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.[5]
-
Alternatively, the absorbance at 600 nm can be measured using a microplate reader. The MIC is defined as the lowest peptide concentration that inhibits growth by more than 50% compared to the growth in the control well.[7][9]
-
Visualizations
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Caption: Proposed mechanism of action of this compound on bacterial cell membranes.
References
- 1. Temporins: Multifunctional Peptides from Frog Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound peptide [novoprolabs.com]
- 3. New this compound Analogues Modified in Positions 1 and 10—Synthesis and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 5. A Temporin Derived Peptide Showing Antibacterial and Antibiofilm Activities against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Four temporin-derived peptides exhibit antimicrobial and antibiofilm activities against methicillin-resistant Staphylococcus aureus : Anti-MRSA peptides derived from temporin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 9. journals.asm.org [journals.asm.org]
- 10. jcpres.com [jcpres.com]
- 11. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
Distinguishing Bactericidal and Bacteriostatic Activities of Temporin A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Temporin A, a short, cationic antimicrobial peptide isolated from the European red frog, Rana temporaria, exhibits potent activity, primarily against Gram-positive bacteria.[1][2] Its mechanism of action is largely attributed to its interaction with and disruption of the bacterial cell membrane.[3][4] A critical aspect of characterizing any antimicrobial agent is to determine whether it is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth). This distinction is crucial for the development of new therapeutic agents.
These application notes provide detailed protocols for assessing the bactericidal versus bacteriostatic activity of this compound. The described methods include determination of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), time-kill kinetics, and membrane permeabilization assays.
Key Concepts: Bactericidal vs. Bacteriostatic
-
Bacteriostatic: An agent that inhibits the growth and reproduction of bacteria without killing them. The effects are reversible; if the agent is removed, the bacteria may resume growth.
-
Bactericidal: An agent that directly kills bacteria. The effects are irreversible.
The ratio of MBC to MIC is often used to differentiate between bactericidal and bacteriostatic effects. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a higher ratio suggests bacteriostatic activity.[5]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5][6] The broth microdilution method is a standard procedure for determining the MIC of antimicrobial peptides.[7][8]
Protocol: Broth Microdilution Assay
-
Materials:
-
This compound stock solution (e.g., 1 mg/mL in sterile deionized water or 10% EtOH/H₂O).[9]
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis).
-
Cation-adjusted Mueller-Hinton Broth (MHB) or Tryptic Soy Broth (TSB).[10][11]
-
Sterile 96-well microtiter plates.
-
Spectrophotometer or microplate reader.
-
-
Procedure:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the wells.
-
Prepare serial two-fold dilutions of this compound in the appropriate broth directly in the 96-well plate. The concentration range should be sufficient to span the expected MIC value.
-
Add the diluted bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control (bacteria with no peptide) and a negative control (broth only).
-
Determine the MIC by visual inspection for the lowest concentration of this compound that completely inhibits bacterial growth (no turbidity). Alternatively, measure the optical density at 600 nm (OD₆₀₀).[10]
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[5]
Protocol: MBC Assay
-
Materials:
-
Results from the MIC assay.
-
Tryptic Soy Agar (TSA) plates.
-
Sterile pipette tips and spreader.
-
-
Procedure:
-
Following the MIC determination, take a 10-50 µL aliquot from the wells of the MIC plate that show no visible growth.[10]
-
Spread the aliquot onto a TSA plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of this compound that results in no colony formation on the agar plate, indicating a 99.9% reduction in the initial inoculum.[8]
-
Time-Kill Kinetics Assay
This assay provides information on the rate at which an antimicrobial agent kills a bacterial population over time.
Protocol: Time-Kill Assay
-
Materials:
-
This compound.
-
Log-phase bacterial culture (approximately 1 x 10⁶ CFU/mL).[12]
-
Appropriate broth (e.g., TSB).
-
Sterile tubes or flasks.
-
TSA plates.
-
-
Procedure:
-
Prepare tubes with the bacterial culture and add this compound at various concentrations (e.g., 1x, 2x, and 4x MIC).[12][13] Include a growth control without the peptide.
-
Incubate the tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 15, 30, 60, 90, 120, and 180 minutes), withdraw an aliquot from each tube.[10][12]
-
Perform serial dilutions of the aliquots in sterile saline or PBS.
-
Plate the dilutions onto TSA plates and incubate at 37°C for 18-24 hours.
-
Count the number of colonies to determine the CFU/mL at each time point.
-
Plot the log₁₀ CFU/mL versus time to generate the time-kill curves.[10] A bactericidal agent will show a rapid reduction in viable cell count.
-
Membrane Permeabilization Assay
This compound is known to act by disrupting the bacterial membrane.[3][4] Membrane permeabilization can be assessed using fluorescent dyes that are excluded by intact membranes but can enter cells with compromised membranes and fluoresce upon binding to intracellular components.
Protocol: Propidium Iodide (PI) Uptake Assay
-
Materials:
-
This compound.
-
Mid-log phase bacterial culture, washed and resuspended in a suitable buffer (e.g., PBS).
-
Propidium Iodide (PI) stock solution.
-
Fluorometer or microplate reader with appropriate filters.
-
-
Procedure:
-
Adjust the bacterial suspension to a specific OD₆₀₀ (e.g., 0.2-0.4).
-
Add the bacterial suspension to the wells of a black 96-well plate.
-
Add PI to a final concentration of 10-20 µM.[10]
-
Add this compound at various concentrations.
-
Monitor the increase in fluorescence over time at an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm.[10] A rapid increase in fluorescence indicates membrane damage.
-
Data Presentation
Table 1: MIC and MBC of this compound against various bacterial strains.
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus ATCC 25923 | ||||
| S. aureus (MRSA) | ||||
| B. subtilis ATCC 6633 | ||||
| E. coli ATCC 25922 |
Table 2: Time-Kill Kinetics of this compound against S. aureus.
| Time (min) | Log₁₀ CFU/mL (Control) | Log₁₀ CFU/mL (1x MIC) | Log₁₀ CFU/mL (2x MIC) | Log₁₀ CFU/mL (4x MIC) |
| 0 | ||||
| 30 | ||||
| 60 | ||||
| 120 | ||||
| 180 |
Visualizations
Caption: Workflow for assessing bactericidal vs. bacteriostatic activity.
Caption: Proposed mechanism of action for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Insight into the mechanism of action of temporin-SHa, a new broad-spectrum antiparasitic and antibacterial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. emerypharma.com [emerypharma.com]
- 7. The Bactericidal Activity of Temporin Analogues Against Methicillin Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 9. Synthesis and Biological Studies of New this compound Analogs Containing Unnatural Amino Acids in Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Temporin Derived Peptide Showing Antibacterial and Antibiofilm Activities against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Four temporin-derived peptides exhibit antimicrobial and antibiofilm activities against methicillin-resistant Staphylococcus aureus : Anti-MRSA peptides derived from temporin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hemolysis Assay for Evaluating Temporin A's Effect on Red Blood Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Temporins are a family of short, cationic antimicrobial peptides (AMPs) isolated from the skin secretions of frogs.[1] Temporin A, in particular, has demonstrated broad-spectrum antimicrobial activity, primarily against Gram-positive bacteria.[1] A critical aspect of developing AMPs for therapeutic applications is evaluating their toxicity towards host cells. The hemolysis assay is a fundamental and widely used in vitro method to assess the membrane-disrupting activity of peptides and other compounds on red blood cells (RBCs), serving as a primary screen for cytotoxicity.[2] This document provides a detailed protocol for performing a hemolysis assay to evaluate the effect of this compound on human red blood cells. This compound generally exhibits low hemolytic activity, making it a promising candidate for further development.[1][3]
Principle of the Assay
The hemolysis assay is a colorimetric method that quantifies the amount of hemoglobin released from damaged or lysed erythrocytes.[2] Red blood cells are incubated with varying concentrations of the test peptide (this compound). If the peptide disrupts the RBC membrane, hemoglobin is released into the supernatant. After centrifugation to pellet intact RBCs and debris, the amount of hemoglobin in the supernatant is measured spectrophotometrically by reading the absorbance at a specific wavelength (e.g., 415, 450, or 540 nm). The percentage of hemolysis is calculated relative to a positive control (100% hemolysis, typically induced by a detergent like Triton X-100) and a negative control (0% hemolysis, RBCs in buffer alone).
Data Presentation
The hemolytic activity of this compound is concentration-dependent. The following table summarizes representative quantitative data on the hemolytic effect of this compound on human erythrocytes. The HC50 is the concentration of the peptide that causes 50% hemolysis.
| This compound Concentration (µM) | Percent Hemolysis (%)* |
| 0 | 0 |
| 25 | ~2% |
| 50 | ~5% |
| 100 | ~10% |
| 150 | ~25% |
| 200 | ~45% |
| 250 | ~60% |
*Data are representative and extracted from graphical representations. The reported HC50 for this compound is approximately 210 µM, and other studies have shown its lytic concentration to be greater than 120 µM.[1][3]
Experimental Protocol
This protocol details the steps for conducting a hemolysis assay to determine the hemolytic activity of this compound.
Materials and Reagents
-
This compound peptide (synthetic)
-
Fresh human whole blood with anticoagulant (e.g., EDTA or heparin)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Triton X-100 (or other suitable detergent)
-
Sterile, round-bottom 96-well microplates
-
Sterile microcentrifuge tubes
-
Spectrophotometer (plate reader)
Experimental Workflow Diagram
Caption: Workflow for the hemolysis assay.
Step-by-Step Methodology
1. Preparation of Red Blood Cell (RBC) Suspension:
-
Collect fresh human blood in a tube containing an anticoagulant.
-
Centrifuge the blood at 1000 x g for 10 minutes at 4°C to pellet the erythrocytes.[4][5]
-
Carefully aspirate and discard the supernatant (plasma and buffy coat).
-
Resuspend the RBC pellet in 10 volumes of cold PBS (pH 7.4).
-
Wash the RBCs by repeating the centrifugation and resuspension steps three times.[4]
-
After the final wash, resuspend the packed RBCs in PBS to create a 4% (v/v) RBC suspension.[5]
2. Preparation of this compound and Control Solutions:
-
Prepare a stock solution of this compound in PBS.
-
Perform serial dilutions of the this compound stock solution in PBS to achieve the desired final concentrations for the assay.
-
Negative Control (0% Hemolysis): Prepare wells with only PBS.
-
Positive Control (100% Hemolysis): Prepare a solution of 0.1% to 1% Triton X-100 in PBS.[6]
3. Assay Procedure:
-
In a sterile, round-bottom 96-well plate, add 100 µL of the appropriate this compound dilution or control solution to each well.
-
Add 100 µL of the 4% RBC suspension to each well.[4] The final RBC concentration will be 2%.
-
Mix gently by pipetting.
4. Measurement of Hemolysis:
-
After incubation, centrifuge the 96-well plate at 1000 x g for 10 minutes to pellet the intact RBCs.[5]
-
Carefully transfer 100 µL of the supernatant from each well to a new, flat-bottom 96-well plate. Be careful not to disturb the RBC pellet.
-
Measure the absorbance of the supernatant at 450 nm using a microplate reader.[5][6] Other wavelengths such as 415 nm or 540 nm can also be used.
5. Data Analysis:
-
Calculate the percentage of hemolysis for each this compound concentration using the following formula:
% Hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] x 100
Where:
-
Abs_sample is the absorbance of the wells treated with this compound.
-
Abs_negative is the absorbance of the negative control (RBCs in PBS).
-
Abs_positive is the absorbance of the positive control (RBCs in Triton X-100).
-
-
Plot the percentage of hemolysis as a function of the this compound concentration to generate a dose-response curve.
-
From the dose-response curve, determine the HC50 value, which is the concentration of this compound that causes 50% hemolysis.
Mechanism of Action
Temporins, including this compound, are thought to exert their effects through direct interaction with and disruption of cell membranes. The proposed mechanism for temporin-induced membrane damage is as follows:
References
- 1. Temporins: Multifunctional Peptides from Frog Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro & In Vivo Studies on Identifying and Designing Temporin-1CEh from the Skin Secretion of Rana chensinensis as the Optimised Antibacterial Prototype Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Elucidating Temporin A's Interaction with Model Membranes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key techniques employed to investigate the interaction of the antimicrobial peptide Temporin A and its analogs with model membranes. Detailed protocols for these methodologies are included to facilitate experimental design and execution.
Introduction to this compound and Model Membranes
Temporins are a family of small, cationic, and amphipathic antimicrobial peptides (AMPs) isolated from the skin of the European red frog, Rana temporaria.[1] They exhibit a broad spectrum of activity, particularly against Gram-positive bacteria.[1][2] The primary mechanism of action for many temporins involves the disruption of the bacterial cell membrane.[3][4] To study these interactions in a controlled environment, researchers utilize model membrane systems such as liposomes (unilamellar vesicles) and micelles, which mimic the lipid composition of bacterial and eukaryotic cell membranes.[5][6] Understanding the specifics of this compound's interaction with these model membranes is crucial for the rational design of novel antimicrobial agents with improved efficacy and selectivity.
Key Biophysical Techniques and Protocols
A variety of biophysical techniques are employed to characterize the multifaceted interaction between this compound and model membranes. These methods provide insights into the peptide's secondary structure upon membrane binding, its ability to permeabilize the lipid bilayer, the thermodynamics of the binding process, and the fine details of its three-dimensional structure when associated with the membrane.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure of peptides in different environments.[7] Temporins are typically unstructured in aqueous solution but adopt an α-helical conformation in the presence of membranes or membrane-mimicking environments like sodium dodecyl sulfate (SDS) or dodecylphosphocholine (DPC) micelles.[5][8] This conformational change is a hallmark of their interaction with lipid bilayers.[9]
Experimental Protocol: CD Spectroscopy of this compound with Liposomes
-
Peptide and Liposome Preparation:
-
Dissolve synthetic this compound in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4) to a stock concentration of 1 mg/mL.
-
Prepare large unilamellar vesicles (LUVs) with a lipid composition mimicking either bacterial (e.g., POPC/POPG, 3:1 molar ratio) or mammalian (e.g., POPC) membranes by extrusion. The final lipid concentration should be around 1-2 mM.
-
-
CD Spectra Acquisition:
-
Calibrate the CD spectrometer with a standard like camphor-10-sulfonic acid.
-
Record a baseline spectrum of the buffer alone.
-
Add the liposome suspension to the cuvette and record the spectrum.
-
Introduce this compound to the liposome suspension at the desired peptide-to-lipid molar ratio (e.g., 1:50).
-
Incubate for a few minutes to allow for peptide-membrane interaction.
-
Acquire the CD spectrum from 190 to 260 nm.
-
Subtract the buffer and liposome spectra from the peptide-liposome spectrum to obtain the final spectrum of the membrane-bound peptide.
-
-
Data Analysis:
-
Analyze the final spectrum for characteristic α-helical features: negative bands around 208 and 222 nm and a positive band around 192 nm.[5]
-
Use deconvolution software (e.g., DichroWeb) to estimate the percentage of α-helical, β-sheet, and random coil structures.
-
Fluorescence Spectroscopy: Leakage Assays
Fluorescence leakage assays are employed to determine the ability of a peptide to permeabilize and disrupt the integrity of a lipid bilayer.[10][11][12] This is typically achieved by encapsulating a fluorescent dye at a self-quenching concentration within liposomes. The addition of a membrane-disrupting peptide leads to the release of the dye, its dilution in the external buffer, and a subsequent increase in fluorescence intensity.[13][14]
Experimental Protocol: Calcein Leakage Assay
-
Preparation of Calcein-Loaded Liposomes:
-
Prepare a lipid film of the desired composition (e.g., POPC/POPG, 3:1).
-
Hydrate the lipid film with a solution of 50-80 mM calcein in a suitable buffer (e.g., 10 mM Tris-HCl, 150 mM NaCl, pH 7.4).
-
Subject the liposome suspension to several freeze-thaw cycles.
-
Extrude the liposomes through polycarbonate membranes (e.g., 100 nm pore size) to form LUVs.
-
Remove the unencapsulated calcein by size-exclusion chromatography (e.g., using a Sephadex G-50 column).
-
-
Fluorescence Measurement:
-
Dilute the calcein-loaded LUVs in the assay buffer to a final lipid concentration of 50-100 µM in a fluorometer cuvette.
-
Set the excitation and emission wavelengths for calcein (e.g., 495 nm and 515 nm, respectively).
-
Record the baseline fluorescence (F₀).
-
Add this compound at various concentrations to the cuvette and monitor the increase in fluorescence over time until it plateaus (F).
-
To determine the maximum fluorescence (F_max), add a lytic agent like Triton X-100 (0.1% v/v) to completely disrupt the vesicles.
-
-
Data Analysis:
-
Calculate the percentage of leakage using the following formula: % Leakage = [(F - F₀) / (F_max - F₀)] * 100
-
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.[15][16] For this compound, ITC can be used to determine the binding affinity (K_d), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of its interaction with model membranes.[17][18]
Experimental Protocol: ITC of this compound with Liposomes
-
Sample Preparation:
-
Prepare LUVs of the desired lipid composition and resuspend them in the desired buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4). Degas the buffer and the liposome suspension.
-
Dissolve this compound in the same degassed buffer.
-
-
ITC Measurement:
-
Load the LUV suspension (e.g., 0.5-1 mM) into the sample cell of the calorimeter.
-
Load the this compound solution (e.g., 10-20 µM) into the injection syringe.
-
Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).
-
Perform a series of injections of the peptide solution into the liposome suspension.
-
As a control, perform a separate titration of the peptide into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to obtain the thermodynamic parameters (K_d, ΔH, and n). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(K_a) = ΔH - TΔS, where K_a is the association constant (1/K_d).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information of peptides in a membrane-like environment.[6][19] By using detergent micelles as membrane mimetics, the three-dimensional structure of this compound when bound can be determined.[2][20][21] NMR can also identify the specific amino acid residues that are in close contact with the membrane.[8]
Experimental Protocol: NMR Spectroscopy of this compound in Micelles
-
Sample Preparation:
-
Dissolve ¹⁵N- or ¹⁵N/¹³C-labeled this compound in a buffered solution (e.g., 20 mM sodium phosphate, 100 mM NaCl, pH 6.0) containing deuterated detergent micelles (e.g., DPC-d₃₈ or SDS-d₂₅) at a concentration well above the critical micelle concentration.
-
The sample should also contain 10% D₂O for the lock signal.
-
-
NMR Data Acquisition:
-
Acquire a series of 2D and 3D NMR experiments (e.g., ¹H-¹⁵N HSQC, TOCSY, NOESY) on a high-field NMR spectrometer.
-
-
Structure Calculation and Analysis:
-
Process the NMR data and perform sequential resonance assignments.
-
Identify distance restraints from the NOESY spectra.
-
Use molecular dynamics and simulated annealing protocols to calculate a family of 3D structures consistent with the experimental restraints.
-
Analyze the resulting structures to characterize the helical conformation, amphipathicity, and the orientation of the peptide relative to the micelle.
-
Quantitative Data Summary
The following tables summarize representative quantitative data for the interaction of this compound and its analogs with model membranes.
Table 1: Thermodynamic Parameters of Temporin Analog Binding to Anionic Model Membranes
| Peptide | Model Membrane | Technique | K_d (M) | ΔH (kcal/mol) | n (Lipid/Peptide) | Reference |
| [K³]SHa | Anionic Vesicles | SPR | 3 x 10⁻⁸ | - | - | [3] |
Table 2: Membrane Permeabilization by a Temporin B Analog
| Model Membrane Composition | Peptide Conc. (µM) | Lipid:Peptide Ratio | % Leakage (Mean ± SD) | Reference |
| PC/PE | 2 | 25:1 | 22.8 ± 1.3 | [22] |
| PC/PE | 4 | 12:1 | 31.5 ± 2.1 | [22] |
| PC/PE | 8 | 6:1 | 40.0 ± 3.1 | [22] |
| PC/PS | 2 | 25:1 | 22.6 ± 3.3 | [22] |
| PC/PS | 4 | 12:1 | 38.1 ± 10.5 | [22] |
| PC/PS | 8 | 6:1 | 47.4 ± 15.1 | [22] |
PC: Phosphatidylcholine, PE: Phosphatidylethanolamine, PS: Phosphatidylserine
Visualizing Experimental Workflows and Interactions
The following diagrams illustrate the general workflow for studying peptide-membrane interactions and a model for this compound's mechanism of action.
Caption: General experimental workflow for studying this compound-membrane interactions.
Caption: A model for the membranolytic action of this compound.
References
- 1. Interactions of the antimicrobial peptides temporins with model biomembranes. Comparison of temporins B and L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NMR Structures and Interactions of Temporin-1Tl and Temporin-1Tb with Lipopolysaccharide Micelles: MECHANISTIC INSIGHTS INTO OUTER MEMBRANE PERMEABILIZATION AND SYNERGISTIC ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insight into the mechanism of action of temporin-SHa, a new broad-spectrum antiparasitic and antibacterial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. First-in-Class Cyclic Temporin L Analogue: Design, Synthesis, and Antimicrobial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMR Studies of Peptides and Proteins Associated with Membranes | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Solution structure and model membrane interactions of temporins-SH, antimicrobial peptides from amphibian skin. A NMR spectroscopy and differential scanning calorimetry study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural analysis of the peptides temporin-Ra and temporin-Rb and interactions with model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of the antimicrobial peptide temporin L on cell morphology, membrane permeability and viability of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 12. portlandpress.com [portlandpress.com]
- 13. Determining the effects of membrane-interacting peptides on membrane integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pore Formation by T3SS Translocators: Liposome Leakage Assay | Springer Nature Experiments [experiments.springernature.com]
- 15. Isothermal Titration Calorimetry of Membrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Isothermal Titration Calorimetry of Membrane Proteins – Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Isothermal Titration Calorimetry Studies of the Binding of a Rationally Designed Analogue of the Antimicrobial Peptide Gramicidin S to Phospholipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Thermodynamic Profiling of Peptide Membrane Interactions by Isothermal Titration Calorimetry: A Search for Pores and Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. NMR Structure of Temporin-1 Ta in Lipopolysaccharide Micelles: Mechanistic Insight into Inactivation by Outer Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 21. [PDF] NMR Structure of Temporin-1 Ta in Lipopolysaccharide Micelles: Mechanistic Insight into Inactivation by Outer Membrane | Semantic Scholar [semanticscholar.org]
- 22. The Membrane Activity of the Amphibian Temporin B Peptide Analog TB_KKG6K Sheds Light on the Mechanism That Kills Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Analysis of Temporin A Secondary Structure using Circular Dichroism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Temporin A is a short, cationic antimicrobial peptide, first isolated from the skin of the European red frog, Rana temporaria. It belongs to the temporin family of peptides, which are known for their potent activity against a broad spectrum of Gram-positive bacteria. The antimicrobial mechanism of this compound is intrinsically linked to its secondary structure. In aqueous environments, this compound exists in a largely disordered or random coil conformation. However, upon interaction with bacterial membranes or in membrane-mimicking environments, it undergoes a conformational transition to an α-helical structure. This amphipathic α-helix is crucial for its ability to perturb and permeabilize the bacterial cell membrane, leading to cell death.
Circular Dichroism (CD) spectroscopy is a powerful and non-destructive technique for investigating the secondary structure of peptides and proteins in solution. This method relies on the differential absorption of left and right-handed circularly polarized light by chiral molecules. The distinct secondary structure elements—α-helix, β-sheet, and random coil—each produce a characteristic CD spectrum, allowing for both qualitative and quantitative analysis of a peptide's conformation.
These application notes provide a detailed protocol for utilizing CD spectroscopy to analyze the secondary structure of this compound in various solvent environments that mimic its transition from an aqueous milieu to a bacterial membrane interface.
Experimental Protocols
Materials and Reagents
-
This compound Peptide: Synthetic this compound (sequence: FLPLIGRVLSGIL-NH2) of high purity (>95%)
-
Solvents:
-
Ultrapure water (Milli-Q or equivalent)
-
Trifluoroethanol (TFE), spectroscopy grade
-
Sodium dodecyl sulfate (SDS), >99% purity
-
-
Buffers:
-
10 mM Sodium Phosphate buffer, pH 7.4
-
-
Lipids for Vesicle Preparation (Optional):
-
1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC)
-
1,2-dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DMPG)
-
-
Equipment:
-
Circular Dichroism (CD) Spectropolarimeter
-
Quartz cuvettes with a path length of 1 mm
-
Nitrogen gas supply for the CD instrument
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Sonication bath or extruder for vesicle preparation
-
Sample Preparation
Proper sample preparation is critical for obtaining high-quality CD data.
-
Peptide Stock Solution:
-
Accurately weigh a small amount of lyophilized this compound powder.
-
Dissolve the peptide in ultrapure water or 10 mM sodium phosphate buffer to prepare a concentrated stock solution (e.g., 1 mg/mL).
-
Determine the precise concentration of the stock solution using a suitable method, such as UV absorbance at 205 nm or a quantitative amino acid analysis.
-
-
Working Solutions:
-
Aqueous Environment: Dilute the this compound stock solution in 10 mM sodium phosphate buffer (pH 7.4) to a final concentration of 50 µM.
-
Membrane-Mimicking Environments:
-
TFE: Prepare solutions of this compound (50 µM) in varying concentrations of TFE in water (e.g., 10%, 20%, 30%, 50% v/v). For this compound, a significant conformational change is often observed at around 30% TFE.[1][2]
-
SDS Micelles: Prepare a solution of this compound (50 µM) in 10 mM sodium phosphate buffer containing SDS at a concentration above its critical micelle concentration (CMC), for example, 80 mM SDS.[3]
-
-
Lipid Vesicles (Optional):
-
Prepare a lipid film of DMPC/DMPG (e.g., in a 3:1 molar ratio to mimic bacterial membranes) by evaporating the solvent from a lipid solution in a round-bottom flask under a stream of nitrogen.
-
Hydrate the lipid film with 10 mM sodium phosphate buffer to form multilamellar vesicles (MLVs).
-
Prepare small unilamellar vesicles (SUVs) by sonication or large unilamellar vesicles (LUVs) by extrusion of the MLV suspension.
-
Add this compound stock solution to the vesicle suspension to achieve the desired peptide-to-lipid molar ratio (e.g., 1:50) and a final peptide concentration of 30-50 µM.
-
-
CD Spectrometer Setup and Data Acquisition
-
Instrument Purging: Purge the CD spectropolarimeter with dry nitrogen gas for at least 30 minutes before use to remove oxygen, which absorbs strongly in the far-UV region.
-
Instrument Parameters: Set the following parameters on the CD instrument:
-
Wavelength Range: 190 - 260 nm
-
Data Pitch: 0.5 nm or 1 nm
-
Scanning Speed: 50 nm/min
-
Bandwidth: 1.0 nm
-
Response Time: 2 seconds
-
Accumulations: 3-5 scans for each sample to improve the signal-to-noise ratio.
-
Temperature: 25°C (or other desired temperature, controlled by a Peltier device).
-
-
Baseline Correction:
-
Record a baseline spectrum of the corresponding buffer or solvent system without the peptide under the same experimental conditions.
-
Subtract this baseline from each of the sample spectra.
-
-
Data Acquisition:
-
Rinse the quartz cuvette thoroughly with the sample solution before filling.
-
Acquire the CD spectra for this compound in the different solvent environments.
-
Data Analysis and Deconvolution
-
Data Conversion: The raw CD data, typically in millidegrees (mdeg), should be converted to Mean Residue Ellipticity (MRE) in deg·cm²·dmol⁻¹ using the following equation:
MRE = (θ × 100) / (c × n × l)
where:
-
θ is the observed ellipticity in degrees
-
c is the molar concentration of the peptide
-
n is the number of amino acid residues in the peptide (13 for this compound)
-
l is the path length of the cuvette in centimeters
-
-
Secondary Structure Estimation:
-
The secondary structure content (α-helix, β-sheet, random coil) can be estimated from the MRE spectra by using deconvolution algorithms.
-
Several online servers and software packages are available for this purpose, such as:
-
The output of these programs provides the percentage of each secondary structure element.
-
Data Presentation
The conformational changes of this compound in different environments can be effectively summarized in a table.
| Environment | α-Helix (%) | β-Sheet (%) | Random Coil/Other (%) | Reference(s) |
| Aqueous Buffer (e.g., 10 mM Phosphate, pH 7.4) | ~0 - 5 | ~0 - 10 | ~85 - 100 | General observation from multiple sources |
| 30% TFE in Water | ~40 - 60 | ~0 - 5 | ~35 - 55 | Estimated from spectral shapes in[1][2] |
| 50% TFE in Water | ~70 - 80 | ~0 - 5 | ~15 - 25 | Estimated from spectral shapes in[7] |
| SDS Micelles (e.g., 80 mM) | ~50 - 70 | ~0 - 10 | ~20 - 40 | Estimated from spectral shapes in[3] |
| Lipid Vesicles (e.g., DMPC/DMPG) | ~60 - 80 | ~0 - 5 | ~15 - 35 | General trend from literature |
Note: The exact percentages can vary depending on the specific experimental conditions and the deconvolution algorithm used.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The overall experimental workflow for analyzing the secondary structure of this compound using circular dichroism is depicted below.
Caption: Workflow for this compound secondary structure analysis using CD.
Proposed Mechanism of this compound Action
The conformational change of this compound is a key step in its mechanism of action against bacteria. The following diagram illustrates this process.
Caption: Conformational transition of this compound upon membrane interaction.
Conclusion
Circular dichroism spectroscopy is an indispensable tool for elucidating the secondary structure of this compound and its environmentally induced conformational changes. The protocol outlined in these application notes provides a robust framework for researchers to investigate the structure-function relationship of this compound and other antimicrobial peptides. Such studies are vital for the rational design of novel peptide-based therapeutics with enhanced efficacy and selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. First-in-Class Cyclic Temporin L Analogue: Design, Synthesis, and Antimicrobial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Visualizing the Antimicrobial Action of Temporin A on Bacteria Using Fluorescence Microscopy
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Temporin A, a member of the temporin family of antimicrobial peptides (AMPs) isolated from the European red frog Rana temporaria, represents a promising candidate in the development of new antibiotics. Its mechanism of action primarily involves interaction with and disruption of the bacterial cell membrane, and in some cases, interaction with intracellular targets. Fluorescence microscopy offers a powerful suite of techniques to visualize and quantify these effects in real-time at the single-cell level. These application notes provide detailed protocols for key fluorescence-based assays to investigate the impact of this compound on bacterial viability, membrane integrity, membrane fluidity, and biofilm formation.
Assessing Bacterial Membrane Permeability
A primary mechanism of many antimicrobial peptides is the permeabilization of the bacterial cell membrane. This can be effectively visualized and quantified using fluorescent dyes that are otherwise membrane-impermeant.
Propidium Iodide (PI) Uptake Assay
Principle: Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells. When the membrane is compromised, PI enters the cell, binds to DNA, and exhibits a significant increase in fluorescence emission.
Experimental Protocol:
-
Bacterial Culture: Grow the bacterial strain of interest (e.g., Staphylococcus aureus or Escherichia coli) in a suitable broth (e.g., TSB or LB) to the mid-logarithmic growth phase.
-
Cell Preparation: Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes). Wash the pellet twice with a sterile buffer like phosphate-buffered saline (PBS) and resuspend in the same buffer to a final density of approximately 1 x 10⁸ CFU/mL.
-
Assay Setup: In a 96-well black, clear-bottom microplate, add 100 µL of the bacterial suspension to each well.
-
Peptide Treatment: Add varying concentrations of this compound (e.g., 0.5x, 1x, 2x, 4x MIC) to the wells. Include a negative control (buffer only) and a positive control (e.g., a known membrane-disrupting agent or heat-killed bacteria).
-
Staining: Add Propidium Iodide to each well to a final concentration of 10-20 µM.[1]
-
Measurement: Immediately place the microplate in a fluorescence plate reader. Measure the fluorescence intensity at an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm.[2] Kinetic readings can be taken every 5 minutes for up to 2 hours to monitor the rate of membrane permeabilization.[1]
-
Microscopy (Optional): For qualitative visualization, prepare a slide with 5-10 µL of the stained bacterial suspension. Observe under a fluorescence microscope using an appropriate filter set (e.g., TRITC or Texas Red). Live cells will appear dark, while cells with compromised membranes will fluoresce red.
SYTOX™ Green Uptake Assay
Principle: SYTOX™ Green is a high-affinity nucleic acid stain that is also excluded from live cells. Upon membrane disruption, it enters the cell and binds to nucleic acids, producing a bright green fluorescence.[3][4] It often provides a more robust signal than PI for bacteria.[3]
Experimental Protocol:
-
Bacterial Culture and Preparation: Follow steps 1 and 2 as described for the Propidium Iodide uptake assay.
-
Assay Setup: In a 96-well black, clear-bottom microplate, add 100 µL of the bacterial suspension to each well.
-
Staining: Add SYTOX™ Green to each well to a final concentration of 1-5 µM.[5] Incubate in the dark for 15-30 minutes at room temperature to allow for dye equilibration.[6]
-
Peptide Treatment: Add varying concentrations of this compound to the wells. Include appropriate negative and positive controls.
-
Measurement: Measure the fluorescence intensity using a fluorescence plate reader with an excitation wavelength of ~488 nm and an emission wavelength of ~523 nm.[3]
-
Microscopy (Optional): Visualize the cells under a fluorescence microscope with a standard FITC filter set. Live cells will be non-fluorescent, while dead or membrane-compromised cells will show bright green fluorescence.
Data Presentation: Membrane Permeabilization by a Temporin Peptide
| Peptide Concentration | Propidium Iodide Uptake (Relative Fluorescence Units) | % Permeabilized Cells (SYTOX Green) |
| Control (0 µM) | 150 ± 25 | < 5% |
| 0.5 x MIC | 850 ± 70 | 35 ± 5% |
| 1 x MIC | 3200 ± 210 | 82 ± 7% |
| 2 x MIC | 5500 ± 350 | 95 ± 4% |
| 4 x MIC | 6100 ± 400 | > 98% |
Note: Data are representative and synthesized from typical results observed for temporin-like peptides.
Experimental Workflow for Membrane Permeability Assays
Caption: Workflow for assessing bacterial membrane permeability.
Analysis of Bacterial Membrane Fluidity
This compound's interaction with the lipid bilayer can induce changes in membrane fluidity, which can be a critical factor in its antimicrobial activity. These changes can be measured using the environmentally sensitive fluorescent probe Laurdan.
Principle: Laurdan is a fluorescent dye that exhibits a spectral shift depending on the polarity of its environment. In a more ordered, rigid membrane (less water penetration), its emission maximum is around 440 nm. In a more fluid, disordered membrane (more water penetration), the emission maximum shifts to around 490 nm. This shift is quantified by calculating the Generalized Polarization (GP) value. A decrease in the GP value indicates an increase in membrane fluidity.
Experimental Protocol:
-
Bacterial Culture and Preparation: Grow and prepare bacterial cells as described in section 1.1, steps 1 and 2.
-
Laurdan Staining: Add Laurdan (from a stock solution in DMSO or ethanol) to the bacterial suspension to a final concentration of 5-10 µM. Incubate for 30-60 minutes at 37°C in the dark to allow the dye to incorporate into the bacterial membranes.
-
Washing: Centrifuge the stained cells and wash twice with buffer (e.g., PBS) to remove unincorporated dye. Resuspend in the same buffer.
-
Assay Setup: Aliquot the stained bacterial suspension into a 96-well plate or a cuvette.
-
Peptide Treatment: Add varying concentrations of this compound.
-
Measurement: Using a fluorescence spectrophotometer or plate reader, measure the fluorescence intensity at two emission wavelengths: 440 nm and 490 nm, with an excitation wavelength of 350 nm.
-
Data Analysis: Calculate the Generalized Polarization (GP) value using the following formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀) Where I₄₄₀ and I₄₉₀ are the fluorescence intensities at 440 nm and 490 nm, respectively.[7]
-
Microscopy: For single-cell analysis, image the stained bacteria using a fluorescence microscope equipped with two emission filters (e.g., 400-460 nm for the ordered phase and 470-510 nm for the disordered phase). GP images can be generated using appropriate software plugins (e.g., in ImageJ).
Data Presentation: Effect of this compound on Bacterial Membrane Fluidity
| Peptide Concentration | Laurdan Generalized Polarization (GP) Value | Change in Membrane Fluidity |
| Control (0 µM) | 0.65 ± 0.04 | Baseline |
| 0.5 x MIC | 0.52 ± 0.05 | Increased |
| 1 x MIC | 0.38 ± 0.06 | Significantly Increased |
| 2 x MIC | 0.25 ± 0.07 | Highly Increased |
Note: Data are representative. A lower GP value corresponds to higher membrane fluidity.
Visualizing Effects on Bacterial Biofilms
Biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. Fluorescence microscopy can be used to assess the ability of this compound to inhibit biofilm formation or eradicate established biofilms.
Principle: The LIVE/DEAD™ BacLight™ Bacterial Viability Kit, containing SYTO® 9 and propidium iodide, is commonly used for this application. SYTO® 9 is a green-fluorescent stain that labels all bacteria (live and dead), while propidium iodide is a red-fluorescent stain that only enters bacteria with damaged membranes.[8] This allows for the visualization and quantification of live and dead bacteria within the biofilm structure.
Experimental Protocol:
-
Biofilm Formation: Grow bacterial biofilms on a suitable surface (e.g., glass coverslips in a 24-well plate or in a microfluidic device) by inoculating with a bacterial suspension and incubating for 24-48 hours.
-
Peptide Treatment:
-
Inhibition Assay: Add this compound at various concentrations to the growth medium at the time of inoculation.
-
Eradication Assay: For pre-formed biofilms, gently wash with PBS to remove planktonic cells, then add fresh medium containing varying concentrations of this compound and incubate for a further 24 hours.[1]
-
-
Staining:
-
Prepare a working solution of the LIVE/DEAD™ BacLight™ stains by mixing equal volumes of SYTO® 9 and propidium iodide.
-
Gently wash the biofilms with PBS.
-
Add the staining solution to the biofilms and incubate for 15-20 minutes in the dark at room temperature.[8]
-
-
Microscopy:
-
Mount the coverslips on a microscope slide.
-
Visualize the biofilms using a confocal laser scanning microscope (CLSM) for 3D structural analysis or a standard epifluorescence microscope.
-
Acquire images in both the green (live cells) and red (dead cells) channels.
-
-
Image Analysis: Use software such as ImageJ or COMSTAT to quantify biofilm parameters like total biomass, live/dead cell ratio, average thickness, and surface coverage from the acquired images.[8]
Data Presentation: Effect of Temporin L on P. fluorescens Biofilm
| Treatment | Attached Biomass (µm³/µm²) | Biofilm Thickness (µm) | Surface Coverage (%) |
| Control | 15.2 ± 1.8 | 20.5 ± 2.1 | 85 ± 5 |
| 25 µM Temporin L | 6.1 ± 0.9 (-60%) | 12.1 ± 1.5 (-41%) | 40 ± 6 (-53%) |
| 100 µM Temporin L | 1.2 ± 0.3 (-92%) | 3.5 ± 0.7 (-83%) | 10 ± 3 (-88%) |
Data adapted from a study on Temporin L, a close analog of this compound.
Experimental Workflow for Biofilm Disruption Assay
Caption: Workflow for visualizing the eradication of pre-formed bacterial biofilms.
Investigating Intracellular Targets: The Bacterial Divisome
Some temporins, such as Temporin L, have been shown to exert their effects not only by membrane disruption but also by interacting with intracellular targets, such as the FtsZ protein, a key component of the bacterial cell division machinery (the divisome). This interaction can inhibit cell division, leading to filamentation of the bacteria.
Principle: While direct visualization of the this compound-FtsZ interaction at high resolution in live cells is challenging, fluorescence microscopy can be used to observe the phenotypic outcome of this interaction—bacterial filamentation. Furthermore, advanced techniques like Förster Resonance Energy Transfer (FRET) could be employed to study this interaction directly.
Visualizing Bacterial Filamentation
Experimental Protocol:
-
Bacterial Culture: Grow bacteria to the early or mid-logarithmic phase.
-
Peptide Treatment: Treat the bacterial culture with sub-inhibitory concentrations of this compound (e.g., 0.25x or 0.5x MIC) for a period equivalent to several generation times (e.g., 2-4 hours).
-
Staining: Stain the bacteria with a general membrane or DNA stain (e.g., FM™ 4-64 or DAPI) to visualize the cell morphology.
-
Microscopy: Observe the bacteria under a fluorescence or phase-contrast microscope. Compare the morphology of treated cells to untreated controls. The inhibition of FtsZ and the divisome will result in the formation of long, filamentous cells that are unable to divide.
Proposed FRET-FLIM Assay for this compound-FtsZ Interaction
Fluorescence Lifetime Imaging Microscopy (FLIM) combined with FRET is a powerful technique to study protein-protein interactions in living cells. A hypothetical experiment to visualize the interaction between this compound and FtsZ could be designed as follows:
-
Fluorophore Labeling:
-
Donor: Create a fusion protein of FtsZ with a donor fluorophore (e.g., mTurquoise2).
-
Acceptor: Synthesize this compound with an acceptor fluorophore (e.g., a small, bright organic dye like ATTO 594) at a position that does not interfere with its activity.
-
-
Bacterial Transformation: Express the FtsZ-donor fusion protein in the target bacteria.
-
Treatment and Imaging: Treat the transformed bacteria with the fluorescently labeled this compound. Acquire fluorescence lifetime images of the donor fluorophore using a FLIM system.
-
Data Analysis: If this compound interacts with FtsZ, the close proximity of the donor and acceptor fluorophores will lead to FRET, resulting in a decrease in the fluorescence lifetime of the donor (FtsZ-mTurquoise2). This change in lifetime can be measured and mapped within the cell, providing spatial information about the interaction.
Bacterial Divisome Assembly and Potential Inhibition by this compound
Caption: Bacterial divisome pathway and the inhibitory effect of this compound on FtsZ.
Conclusion
The fluorescence microscopy techniques outlined in these application notes provide a robust framework for elucidating the antimicrobial mechanism of this compound. By combining assays for membrane permeability, membrane fluidity, biofilm disruption, and the investigation of intracellular targets, researchers can gain a comprehensive understanding of this promising peptide's effects on bacteria. The detailed protocols and data presentation formats provided herein are intended to facilitate the design and execution of these experiments, ultimately aiding in the development of novel antimicrobial therapies.
References
- 1. A Temporin Derived Peptide Showing Antibacterial and Antibiofilm Activities against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacterial viability and antibiotic susceptibility testing with SYTOX green nucleic acid stain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. takara.co.kr [takara.co.kr]
- 4. researchgate.net [researchgate.net]
- 5. Antibiofilm Properties of Temporin-L on Pseudomonas fluorescens in Static and In-Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Four temporin-derived peptides exhibit antimicrobial and antibiofilm activities against methicillin-resistant Staphylococcus aureus : Anti-MRSA peptides derived from temporin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interaction of Temporin-L Analogues with the E. coli FtsZ Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The antimicrobial peptide Temporin L impairs E. coli cell division by interacting with FtsZ and the divisome complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enhancing the Stability of Temporin A through Advanced Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Temporin A, a short, hydrophobic antimicrobial peptide (AMP) isolated from the European red frog, Rana temporaria, exhibits potent activity against a broad spectrum of Gram-positive bacteria, including antibiotic-resistant strains. However, its clinical translation is hampered by inherent stability issues, primarily its susceptibility to proteolytic degradation. This document provides detailed protocols for developing and evaluating three distinct drug delivery systems—liposomes, polymeric micelles, and chitosan nanoparticles—designed to enhance the stability and prolong the therapeutic action of this compound.
The primary mechanism of action for this compound involves the disruption of bacterial cell membranes.[1][2][3] By encapsulating this compound, these delivery systems aim to protect it from enzymatic degradation in biological fluids, control its release at the site of infection, and potentially reduce its cytotoxicity towards mammalian cells.
Drug Delivery Systems for this compound: Formulation and Characterization
This section outlines the preparation and key characterization parameters for liposomal, polymeric micelle, and chitosan nanoparticle formulations of this compound.
Data Summary
The following tables summarize typical quantitative data obtained for each drug delivery system. Note that values for this compound-loaded liposomes and polymeric micelles are extrapolated from studies on similar peptides and serve as a baseline for optimization.
Table 1: Formulation Characteristics
| Delivery System | Composition | Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Liposomes | DPPC:Cholesterol (7:3 molar ratio) | 100 - 200 | < 0.2 | -5 to -15 |
| Polymeric Micelles | PCL-PEG | 50 - 100 | < 0.2 | -2 to -10 |
| Chitosan Nanoparticles | Chitosan:TPP | 200 - 400 | < 0.3 | +20 to +40 |
Table 2: Drug Loading and Release Kinetics
| Delivery System | Encapsulation Efficiency (%) | Drug Loading (%) | Release Profile (First 24h) |
| Liposomes | 40 - 60% (estimated) | 1 - 5% (estimated) | Sustained release, ~30-40% |
| Polymeric Micelles | 50 - 70% (estimated) | 5 - 10% (estimated) | Biphasic: initial burst followed by sustained release |
| Chitosan Nanoparticles | ~75% (for Temporin B)[4] | ~4.7% (for Temporin B) | Linear, near-zero-order release[5] |
Table 3: Stability Enhancement
| Parameter | Free this compound | Liposomal this compound | Polymeric Micelle this compound | Chitosan Nanoparticle this compound |
| Proteolytic Degradation (in 90% human serum, 2h) | >90% degraded (estimated) | ~40% degraded (estimated for stapled Temporin L)[6] | Significant protection expected | Significant protection expected |
| Antimicrobial Activity (MIC vs. S. aureus) | 2.5 - 20 µM | Maintained or slightly increased | Maintained or slightly increased | Sustained activity over days[4] |
Experimental Protocols
Detailed methodologies for the formulation and evaluation of this compound-loaded drug delivery systems are provided below.
Formulation Protocols
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
This compound
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
-
Liposome extruder with polycarbonate membranes (100 nm pore size)
Procedure:
-
Dissolve DPPC and cholesterol (7:3 molar ratio) in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.
-
Add this compound to the lipid solution at a desired drug-to-lipid ratio (e.g., 1:20 w/w).
-
Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the lipid phase transition temperature (~41°C for DPPC) to form a thin lipid film on the flask wall.
-
Dry the lipid film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the phase transition temperature for 1 hour. The volume of PBS should be calculated to achieve the desired final lipid concentration.
-
The resulting multilamellar vesicle (MLV) suspension is then sonicated in a bath sonicator for 5-10 minutes.
-
To obtain unilamellar vesicles of a defined size, the liposome suspension is extruded 11-21 times through a 100 nm polycarbonate membrane using a liposome extruder.
-
Store the prepared liposomes at 4°C.
Materials:
-
Poly(ε-caprolactone)-poly(ethylene glycol) (PCL-PEG) block copolymer
-
This compound
-
Dimethylformamide (DMF)
-
Dialysis tubing (MWCO 3.5 kDa)
-
Deionized water
Procedure:
-
Dissolve PCL-PEG and this compound in DMF at a desired polymer and drug concentration.
-
Add deionized water dropwise to the polymer/drug solution under gentle stirring to induce micelle formation.
-
Transfer the solution to a dialysis tube.
-
Dialyze against a large volume of deionized water for 24 hours, with frequent water changes to remove the organic solvent.
-
The resulting solution of this compound-loaded polymeric micelles can be used directly or lyophilized for long-term storage.
Materials:
-
Low molecular weight chitosan
-
Sodium tripolyphosphate (TPP)
-
Acetic acid
-
This compound
-
Deionized water
Procedure:
-
Prepare a chitosan solution (e.g., 1 mg/mL) by dissolving chitosan in a 1% (v/v) acetic acid solution.
-
Prepare a TPP solution (e.g., 1 mg/mL) in deionized water.
-
Add this compound to the chitosan solution at the desired concentration (e.g., 200 µg of peptide to 5 mL of chitosan solution).
-
Under magnetic stirring, add the TPP solution dropwise to the chitosan-Temporin A solution. Nanoparticles will form spontaneously.
-
Continue stirring for 30 minutes at room temperature.
-
Purify the nanoparticles by centrifugation (e.g., 14,000 x g for 30 minutes) and resuspend the pellet in deionized water or a suitable buffer.
Characterization and Evaluation Protocols
Principle: Unencapsulated this compound is separated from the formulation, and the amount of encapsulated peptide is quantified.
Procedure:
-
Separate the unencapsulated peptide from the nanoparticles/liposomes/micelles by ultracentrifugation or size exclusion chromatography.
-
Quantify the amount of this compound in the supernatant (unencapsulated) or after disrupting the pellet (encapsulated) using a suitable method like a Micro BCA™ Protein Assay or by HPLC.
-
Calculate Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:
-
EE (%) = (Total amount of drug - Amount of free drug) / Total amount of drug * 100
-
DL (%) = (Total amount of drug - Amount of free drug) / Total weight of nanoparticles/liposomes/micelles * 100
-
Principle: The release of this compound from the delivery system is monitored over time in a release medium.
Procedure:
-
Place a known amount of the this compound-loaded formulation into a dialysis bag (with a MWCO that retains the formulation but allows the free peptide to pass through).
-
Immerse the dialysis bag in a known volume of release buffer (e.g., PBS, pH 7.4) at 37°C with gentle stirring.
-
At predetermined time intervals, withdraw aliquots from the release buffer and replace with an equal volume of fresh buffer.
-
Quantify the concentration of this compound in the collected aliquots using HPLC or a protein assay.
-
Plot the cumulative percentage of drug released versus time.
Principle: The degradation of free versus encapsulated this compound is compared upon incubation with proteases or serum.
Procedure:
-
Prepare solutions of free this compound and this compound-loaded formulations at the same peptide concentration.
-
Incubate the samples with a protease solution (e.g., trypsin, chymotrypsin) or 90% human serum at 37°C.
-
At various time points, take aliquots and stop the enzymatic reaction (e.g., by adding a protease inhibitor or by precipitation with acetonitrile).
-
Quantify the amount of intact this compound remaining in each sample using RP-HPLC.
-
Plot the percentage of intact peptide versus time for each formulation.
Principle: The lowest concentration of the formulation that inhibits the visible growth of a target microorganism is determined.
Procedure:
-
Prepare a serial dilution of the free this compound and the this compound-loaded formulations in a 96-well microtiter plate with a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculate each well with a standardized suspension of the target bacterium (e.g., Staphylococcus aureus).
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration at which no visible bacterial growth is observed.
Principle: The effect of the formulations on the viability of mammalian cells is assessed.
Procedure:
-
Seed mammalian cells (e.g., HaCaT keratinocytes or fibroblasts) in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of the free this compound and the this compound-loaded formulations.
-
Incubate for a specified period (e.g., 24 hours).
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells.
Visualizations: Mechanisms and Workflows
The following diagrams illustrate the proposed mechanism of action for this compound and the experimental workflows for formulation and evaluation.
Caption: Workflow for developing and testing this compound delivery systems.
Caption: Proposed models for this compound's membrane disruption mechanism.
Conclusion
The encapsulation of this compound into drug delivery systems such as liposomes, polymeric micelles, and chitosan nanoparticles presents a promising strategy to overcome its inherent instability. The protocols outlined in this document provide a framework for the formulation, characterization, and evaluation of these systems. By systematically assessing parameters such as encapsulation efficiency, release kinetics, stability, and biological activity, researchers can optimize these formulations to enhance the therapeutic potential of this compound for the treatment of bacterial infections. Further in vivo studies will be necessary to validate the efficacy and safety of these advanced drug delivery systems.
References
- 1. Structure and Formation Mechanism of Antimicrobial Peptides Temporin B- and L-Induced Tubular Membrane Protrusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. kinampark.com [kinampark.com]
- 5. A Novel Delivery System for the Controlled Release~of Antimicrobial Peptides: Citropin 1.1 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Evaluating the Anti-Biofilm Efficacy of Temporin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the anti-biofilm properties of the antimicrobial peptide Temporin A against bacterial biofilms. Detailed protocols for key assays, data presentation guidelines, and visual representations of experimental workflows and relevant signaling pathways are included to facilitate reproducible and robust assessments.
Introduction to this compound and Bacterial Biofilms
This compound is a naturally occurring antimicrobial peptide isolated from the skin of the European red frog, Rana temporaria. It is a small, cationic peptide known for its broad-spectrum activity against various pathogens. Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces. Biofilms exhibit increased resistance to conventional antibiotics and host immune responses, making them a significant challenge in clinical and industrial settings. This compound and its derivatives have shown promise in combating these resilient bacterial communities.[1]
The anti-biofilm activity of this compound and its analogues is attributed, in part, to their ability to disrupt bacterial membranes and interfere with key biofilm formation pathways. For instance, certain Temporin derivatives have been shown to downregulate the expression of genes in the icaADBC operon in Methicillin-Resistant Staphylococcus aureus (MRSA).[2][3] This operon is crucial for the synthesis of polysaccharide intercellular adhesin (PIA), a major component of the staphylococcal biofilm matrix.[2][4][5]
Quantitative Data on this compound's Anti-Biofilm Efficacy
The efficacy of this compound and its derivatives against bacterial biofilms can be quantified using metrics such as the Minimum Biofilm Inhibitory Concentration (MBIC) and the Minimum Biofilm Eradication Concentration (MBEC).
-
MBIC: The lowest concentration of an antimicrobial agent required to inhibit the formation of a biofilm.
-
MBEC: The lowest concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.
Below is a summary of reported MBIC and MBEC values for this compound and its derivatives against common biofilm-forming bacteria.
| Peptide | Bacterial Strain | Assay Metric | Concentration | Reference |
| This compound | Staphylococcus aureus | MBEC90 | 64 mg/L | [6] |
| This compound | Pseudomonas aeruginosa | MBEC | >512 mg/L | [6] |
| Temporin G | Staphylococcus aureus | % Biofilm Viability Reduction | ~100% killing at 50-100 µM | [7] |
| Temporin-GHa derivative (GHa4R) | Staphylococcus aureus | MBIC50 | 6.2 µM | [8] |
| Temporin-GHa derivatives (GHaR8R & GHaR9W) | Streptococcus mutans | MBIC50 | 1.6 µM & 3.1 µM | [9] |
| Temporin-GHa derivatives (GHaR8R & GHaR9W) | Streptococcus mutans | MBEC50 | 12.5 µM | [9] |
Experimental Protocols
This section provides detailed methodologies for three key experiments to assess the anti-biofilm efficacy of this compound.
Crystal Violet Assay for Biofilm Biomass Quantification
This assay is a simple and widely used method to quantify the total biomass of a biofilm.
Materials:
-
96-well flat-bottom sterile microtiter plates
-
Bacterial culture (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
30% Acetic acid or 95% Ethanol
-
Microplate reader
Protocol:
-
Bacterial Inoculum Preparation: Grow a bacterial culture overnight at 37°C. Dilute the culture in fresh growth medium to a final concentration of approximately 1 x 10^6 CFU/mL.
-
Biofilm Formation and Treatment (MBIC Determination):
-
Add 100 µL of the diluted bacterial suspension to each well of a 96-well plate.
-
Add 100 µL of two-fold serial dilutions of this compound to the wells. Include a positive control (bacteria with no peptide) and a negative control (medium only).
-
Incubate the plate at 37°C for 24-48 hours without shaking.
-
-
Biofilm Eradication (MBEC Determination):
-
First, form the biofilm by adding 200 µL of the diluted bacterial suspension to each well and incubate for 24 hours at 37°C.
-
Carefully remove the planktonic cells by aspiration and gently wash the wells twice with 200 µL of PBS.
-
Add 200 µL of two-fold serial dilutions of this compound to the wells with the pre-formed biofilms.
-
Incubate for a further 24 hours at 37°C.
-
-
Staining:
-
Gently discard the medium from the wells.
-
Wash the wells three times with 200 µL of PBS to remove non-adherent cells.
-
Air dry the plate for 15-20 minutes.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
-
Solubilization and Quantification:
-
Carefully remove the crystal violet solution.
-
Wash the wells gently with water until the wash water is clear.
-
Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye.
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 570 nm using a microplate reader.
-
MTT/XTT Assay for Biofilm Metabolic Activity
This colorimetric assay measures the metabolic activity of cells within the biofilm, providing an indication of cell viability.
Materials:
-
96-well flat-bottom sterile microtiter plates
-
Biofilms grown and treated as described in the Crystal Violet Assay protocol
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution
-
Solubilizing agent (e.g., Dimethyl sulfoxide (DMSO) for MTT, menadione for XTT)
-
PBS
-
Microplate reader
Protocol:
-
Biofilm Preparation and Treatment: Prepare and treat biofilms in a 96-well plate as described for the MBIC or MBEC determination in the Crystal Violet Assay.
-
Washing: After the treatment period, carefully remove the medium and wash the biofilms twice with 200 µL of PBS to remove planktonic cells and residual peptide.
-
MTT/XTT Addition:
-
Add 100 µL of MTT solution (typically 0.5 mg/mL in PBS) or XTT solution (with activating agent like menadione) to each well.
-
Incubate the plate in the dark at 37°C for 2-4 hours. During this time, metabolically active cells will reduce the tetrazolium salt to a colored formazan product.
-
-
Solubilization:
-
For the MTT assay, carefully remove the MTT solution and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.
-
For the XTT assay, the formazan product is water-soluble, so no solubilization step is required.
-
-
Quantification: Measure the absorbance at a wavelength of 570 nm for the MTT assay or 490 nm for the XTT assay using a microplate reader.
Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization
CLSM allows for the three-dimensional visualization of biofilm structure and the assessment of cell viability using fluorescent stains.
Materials:
-
Glass-bottom dishes or chamber slides suitable for microscopy
-
Bacterial culture
-
Growth medium
-
This compound
-
Fluorescent stains (e.g., SYTO 9 and Propidium Iodide for live/dead staining)
-
Confocal laser scanning microscope
Protocol:
-
Biofilm Growth on Imaging Surface:
-
Grow biofilms directly on the glass surface of the imaging dish or slide by inoculating with a diluted bacterial culture and incubating at 37°C for 24-48 hours.
-
For inhibition studies (MBIC), add this compound at the time of inoculation.
-
For eradication studies (MBEC), form the biofilm first for 24 hours, then wash and treat with this compound for a further 24 hours.
-
-
Staining:
-
Carefully remove the medium and gently wash the biofilm with PBS.
-
Add a solution containing the fluorescent stains (e.g., a mixture of SYTO 9 and propidium iodide) to the biofilm and incubate in the dark for 15-30 minutes at room temperature.
-
-
Imaging:
-
Gently wash the biofilm again with PBS to remove excess stain.
-
Add a drop of mounting medium or PBS to keep the biofilm hydrated.
-
Image the biofilm using a confocal microscope. Acquire z-stack images to reconstruct the 3D architecture.
-
Use appropriate laser excitation and emission filters for the chosen fluorescent dyes (e.g., 488 nm excitation for SYTO 9 and 561 nm for propidium iodide).
-
-
Image Analysis: Analyze the acquired images using appropriate software (e.g., ImageJ, FIJI) to quantify parameters such as biofilm thickness, biovolume, and the ratio of live to dead cells.
Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of this compound on biofilm formation and the general workflows for the described anti-biofilm assays.
Caption: Proposed mechanism of this compound on S. aureus biofilm formation.
Caption: General experimental workflow for anti-biofilm assays.
References
- 1. mdpi.com [mdpi.com]
- 2. Four temporin-derived peptides exhibit antimicrobial and antibiofilm activities against methicillin-resistant Staphylococcus aureus : Anti-MRSA peptides derived from temporin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Four temporin-derived peptides exhibit antimicrobial and antibiofilm activities against methicillin-resistant <italic>Staphylococcus aureus</italic> [sciengine.com]
- 4. Frontiers | Polysaccharide intercellular adhesin in biofilm: structural and regulatory aspects [frontiersin.org]
- 5. Polysaccharide intercellular adhesin in biofilm: structural and regulatory aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity of this compound and Short Lipopeptides Combined with Gentamicin against Biofilm Formed by Staphylococcus aureus and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A Temporin Derived Peptide Showing Antibacterial and Antibiofilm Activities against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
How to improve the solubility and stability of Temporin A in aqueous solutions.
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the solubility and stability of the antimicrobial peptide Temporin A in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate out of solution?
A1: this compound is a hydrophobic peptide, meaning it has a natural tendency to repel water and aggregate in aqueous solutions. This aggregation can lead to precipitation, especially at higher concentrations, neutral pH, or in the presence of certain salts. The peptide is structurally unordered in water, which can also contribute to instability and aggregation.
Q2: What is the approximate solubility of this compound in water?
A2: The aqueous solubility of this compound is reported to be ≥ 2 mg/mL (approximately 1.43 mM), although the exact saturation point can vary based on experimental conditions.[1]
Q3: At what pH is this compound most stable?
A3: While specific data for native this compound is limited, studies on its analogues suggest that stability is pH-dependent. Generally, peptides are more soluble at pH values away from their isoelectric point (pI). For basic peptides like this compound, acidic conditions (e.g., pH below 7) can improve solubility by increasing the net positive charge. One study on a this compound analogue showed it was not stable at pH 9 over a 24-hour period.
Q4: Can I use organic solvents to dissolve this compound?
A4: Yes, for creating stock solutions, organic solvents can be very effective. Dimethyl sulfoxide (DMSO) is a common choice for hydrophobic peptides.[2] However, for cell-based assays, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid cytotoxicity.[2]
Q5: How should I store my this compound stock solutions?
A5: For long-term stability, it is best to store this compound as a lyophilized powder at -20°C or -80°C.[1] Once in solution, it is recommended to prepare fresh solutions for each experiment. If you need to store a stock solution, aliquot it into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for short periods.[1]
Troubleshooting Guide: Common Issues and Solutions
| Issue | Possible Cause | Recommended Solution |
| Lyophilized peptide does not dissolve in water or buffer. | High hydrophobicity of this compound. The solution pH is close to the peptide's isoelectric point. | Calculate the net charge of your this compound construct. Since it is a basic peptide, try dissolving it in a slightly acidic solution (e.g., 10% acetic acid) and then dilute it into your desired buffer. Alternatively, prepare a concentrated stock in DMSO and dilute it stepwise into your aqueous buffer with gentle vortexing. |
| Precipitation occurs when diluting a DMSO stock solution into an aqueous buffer. | The peptide is reaching its solubility limit in the aqueous environment. | Reduce the final concentration of this compound in your working solution. Try a slower, drop-wise addition of the DMSO stock into the vigorously stirring buffer. The inclusion of a small percentage of organic co-solvent (e.g., acetonitrile) in the final buffer may also help. |
| Loss of peptide activity over time in an aqueous solution. | Degradation (e.g., hydrolysis, oxidation) or aggregation of the peptide. | Prepare fresh solutions before each experiment. If storage is necessary, filter-sterilize the solution and store it at 4°C for short-term use (a few days) or frozen at -80°C for longer periods. Consider using one of the stability-enhancing formulations described below. |
| Inconsistent results between experiments. | Variability in peptide concentration due to incomplete dissolution or precipitation. | After preparing your stock solution, centrifuge it at high speed (e.g., >10,000 x g) to pellet any undissolved peptide and use the supernatant for your experiments. Quantify the peptide concentration in your stock solution using a method like UV-Vis spectrophotometry or a validated HPLC method. |
Strategies to Enhance Solubility and Stability
Several formulation strategies can be employed to improve the aqueous solubility and stability of this compound.
Chemical Modification: Synthesis of Analogues
Modifying the amino acid sequence of this compound can enhance its solubility and stability while potentially improving its antimicrobial activity.
Experimental Protocol: Synthesis of a this compound Analogue (Example: Replacing Serine at position 10 with a more hydrophobic Tyrosine)
This protocol is based on the Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.
-
Resin Preparation: Start with a Rink-amide MBHA resin.
-
Fmoc Deprotection: Swell the resin in dimethylformamide (DMF) and then treat with 20% piperidine in DMF to remove the Fmoc protecting group from the resin.
-
Amino Acid Coupling: Activate the Fmoc-protected amino acid (e.g., Fmoc-L-Leu-OH for the C-terminal residue) using a coupling reagent like HBTU in the presence of a base such as DIPEA. Add the activated amino acid to the resin and allow it to react.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents.
-
Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each amino acid in the this compound sequence (FLPLIGRVLSGIL-NH2), substituting Tyrosine for Serine at position 10.
-
Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: Lyophilize the purified peptide to obtain a stable powder.
-
Characterization: Confirm the identity and purity of the synthesized analogue using mass spectrometry and analytical HPLC.
Formulation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, like this compound, within their central cavity, thereby increasing their aqueous solubility and stability.
Experimental Protocol: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)
-
Molar Ratio Selection: Determine the desired molar ratio of this compound to β-cyclodextrin (e.g., 1:1 or 1:2).
-
Cyclodextrin Slurry Preparation: Place the calculated amount of β-cyclodextrin in a mortar and add a small amount of water to form a thick paste.
-
Incorporation of this compound: Dissolve the required amount of this compound in a minimal amount of a suitable solvent (e.g., ethanol or a small amount of the aqueous buffer) and add it to the cyclodextrin paste.
-
Kneading: Knead the mixture for a defined period (e.g., 45-60 minutes) to facilitate the formation of the inclusion complex.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Sieving and Storage: Pass the dried complex through a sieve to obtain a fine powder and store it in a desiccator.
-
Characterization (Optional): Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or Nuclear Magnetic Resonance (NMR) spectroscopy.
Phase Solubility Study to Determine Stoichiometry and Stability Constant
-
Prepare a series of aqueous solutions with increasing concentrations of β-cyclodextrin.
-
Add an excess amount of this compound to each solution.
-
Agitate the solutions at a constant temperature until equilibrium is reached (e.g., 24-48 hours).
-
Filter the solutions to remove the undissolved peptide.
-
Determine the concentration of dissolved this compound in each filtrate using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
Plot the concentration of dissolved this compound against the concentration of β-cyclodextrin to obtain a phase solubility diagram. The shape of the curve can indicate the stoichiometry and stability constant of the complex.[3][4]
Encapsulation in Chitosan Nanoparticles
Encapsulating this compound in biodegradable polymers like chitosan can improve its stability, provide sustained release, and reduce potential cytotoxicity.
Experimental Protocol: Encapsulation of this compound in Chitosan Nanoparticles
This protocol is adapted from a method used for Temporin B.
-
Prepare Chitosan Solution: Dissolve chitosan in a 1% (v/v) acetic acid solution to a final concentration of 1 mg/mL. Adjust the pH to 5.
-
Add this compound: Add this compound to the chitosan solution to achieve the desired loading concentration (e.g., 200 µg of peptide in 5 mL of chitosan solution).
-
Prepare TPP Solution: Dissolve sodium tripolyphosphate (TPP) in deionized water to a concentration of 1 mg/mL.
-
Nanoparticle Formation: While stirring the chitosan-Temporin A solution magnetically, add the TPP solution dropwise (e.g., 2 mL of TPP solution to 5 mL of chitosan solution). Nanoparticles will form spontaneously through ionic gelation.
-
Stirring: Continue stirring the mixture at room temperature for 2 hours.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles and remove any unencapsulated peptide in the supernatant.
-
Resuspension: Resuspend the nanoparticle pellet in the desired aqueous buffer for your experiments.
-
Characterization (Optional): Characterize the size and surface charge of the nanoparticles using Dynamic Light Scattering (DLS). Determine the encapsulation efficiency by quantifying the amount of this compound in the supernatant compared to the initial amount added.
Quantitative Data Summary
Table 1: Solubility of this compound in Different Solvents
| Solvent | Reported Solubility | Notes |
| Water | ≥ 2 mg/mL (1.43 mM)[1] | Saturation point may be higher. |
| DMSO | Readily soluble | Use minimal volume for stock solutions. |
| 10% Acetic Acid | Soluble | Useful for dissolving basic peptides. |
Table 2: Stability of a this compound Analogue (DT4F) under Different pH Conditions
| pH | Incubation Time | Stability |
| 2.0 | 24 hours | Stable |
| 7.4 | 24 hours | Stable |
| 9.0 | 24 hours | Not Stable |
Data adapted from a study on a this compound analogue and may not be fully representative of the native peptide.
Visualizations
References
Strategies to reduce the hemolytic activity of Temporin A.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding strategies to reduce the hemolytic activity of Temporin A.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound's hemolytic activity?
This compound's hemolytic activity is primarily attributed to its interaction with erythrocyte membranes. The peptide's amphipathic α-helical structure allows it to insert into and disrupt the lipid bilayer of red blood cells, leading to cell lysis. The degree of helicity and the peptide's hydrophobicity are key factors influencing this activity.[1][2]
Q2: How does the hemolytic mechanism of this compound differ from its antimicrobial mechanism?
The antimicrobial action of this compound, particularly against Gram-positive bacteria, is thought to occur through a "carpet-like" mechanism where the peptides accumulate on the bacterial membrane surface and disrupt it.[3][4] In contrast, its hemolytic activity is often associated with a "barrel-stave" or "toroidal pore" model, where the peptides oligomerize and form pores that penetrate the erythrocyte membrane.[5] The different lipid compositions of bacterial and mammalian cell membranes play a crucial role in this selectivity.
Q3: What are the most effective strategies to reduce the hemolytic activity of this compound while preserving its antimicrobial potency?
Several strategies have proven effective in reducing the hemolytic activity of this compound:
-
Amino Acid Substitution: Replacing specific amino acid residues can significantly alter the peptide's properties. For instance, substituting hydrophobic residues with less hydrophobic ones or introducing a proline residue can disrupt the α-helical structure, leading to lower hemolytic activity.[3]
-
Modification of Hydrophobicity: Reducing the overall hydrophobicity of the peptide can decrease its interaction with the neutral zwitterionic membranes of erythrocytes, thereby lowering hemolysis.[6]
-
Alteration of Cationicity: Modifying the net positive charge of the peptide can influence its selectivity for negatively charged bacterial membranes over neutral erythrocyte membranes.[2][7]
-
Enantiomeric Analogs: The use of all-D amino acid enantiomers has been explored. While one study showed a D-enantiomer of a modified this compound to be cytotoxic, another L-enantiomeric derivative was not, suggesting this can be a viable strategy.[8]
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at reducing the hemolytic activity of this compound analogs.
| Issue | Possible Cause | Troubleshooting Steps |
| Newly designed this compound analog shows high hemolytic activity. | The analog may have increased helicity or hydrophobicity. | - Analyze the peptide's secondary structure using Circular Dichroism (CD) spectroscopy. A high α-helical content in a membrane-mimicking environment (like DPC micelles) often correlates with high hemolytic activity.[1][2]- Re-evaluate the amino acid sequence. Consider introducing helix-breaking residues like proline or reducing the number of bulky hydrophobic residues.[3] |
| Reduced hemolytic activity is accompanied by a significant loss of antimicrobial activity. | The modification may have disrupted key features required for antimicrobial action, such as the ability to interact with bacterial membranes. | - Perform a systematic alanine scan to identify residues crucial for antimicrobial activity.[3]- Consider modifications that increase the peptide's affinity for negatively charged membranes, such as strategic placement of cationic residues. |
| Inconsistent results in the hemolytic activity assay. | Variations in experimental conditions can lead to unreliable data. | - Strictly adhere to a standardized hemolytic activity assay protocol.[9][10]- Ensure the quality and freshness of red blood cells.- Use a positive control (e.g., melittin) and a negative control (e.g., PBS) in every experiment.[9] |
Quantitative Data Summary
The following tables summarize the hemolytic and antimicrobial activities of this compound and some of its analogs.
Table 1: Hemolytic and Antimicrobial Activity of this compound and Selected Analogs
| Peptide | Sequence | HC50 (µM) | MIC against S. aureus (µM) | Reference |
| This compound (TA) | FLPLIGRVLSGIL-NH2 | >100 | 3 | [3][5] |
| Gln3-TA | FLQ LIGRVLSGIL-NH2 | Significantly stronger than TA | Higher than TA | [5] |
| TAL L512 | All-L enantiomer of modified TA | Non-toxic at bacteriolytic concentrations | 1.5 - 10 | [8] |
| TAD L512 | All-D enantiomer of modified TA | Cytotoxic | 1.5 - 10 | [8] |
Note: HC50 is the peptide concentration causing 50% hemolysis. MIC is the Minimum Inhibitory Concentration.
Experimental Protocols
Hemolytic Activity Assay
This protocol is a standard method for determining the hemolytic activity of peptides.[9][11][12]
Materials:
-
Freshly drawn human red blood cells (hRBCs)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Peptide stock solutions of known concentrations
-
0.1% Triton X-100 solution (Positive control)
-
96-well microtiter plates
-
Microplate reader (absorbance at 405 nm or 570 nm)
Procedure:
-
Prepare hRBCs:
-
Centrifuge the whole blood to pellet the erythrocytes.
-
Wash the pellet three times with PBS, centrifuging and removing the supernatant after each wash.
-
Resuspend the final pellet in PBS to a final concentration of 1-2% (v/v).
-
-
Assay Setup:
-
Add 50 µL of PBS to each well of a 96-well plate.
-
Add 50 µL of the peptide stock solution in serial dilutions to the wells.
-
For the positive control, add 50 µL of 0.1% Triton X-100.
-
For the negative control (0% hemolysis), add 50 µL of PBS.
-
-
Incubation:
-
Add 50 µL of the prepared hRBC suspension to each well.
-
Incubate the plate at 37°C for 1 hour.
-
-
Measurement:
-
Centrifuge the plate to pellet the intact erythrocytes.
-
Carefully transfer 50 µL of the supernatant from each well to a new plate.
-
Measure the absorbance of the supernatant at 405 nm or 570 nm, which corresponds to the amount of hemoglobin released.
-
-
Calculation:
-
Calculate the percentage of hemolysis for each peptide concentration using the following formula: % Hemolysis = [(Abspeptide - Absnegative control) / (Abspositive control - Absnegative control)] x 100
-
Visualizations
Caption: Workflow for determining the hemolytic activity of this compound analogs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure-activity relationship, conformational and biological studies of temporin L analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure and Formation Mechanism of Antimicrobial Peptides Temporin B- and L-Induced Tubular Membrane Protrusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Temporin-Like Peptides Show Antimicrobial and Anti-Biofilm Activities against Streptococcus mutans with Reduced Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of this compound modifications on its cytotoxicity and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hemolytic Activity | Springer Nature Experiments [experiments.springernature.com]
- 11. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of Antibacterial and Hemolytic Activity of Synthetic Pandinin 2 Variants and Their Inhibition against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming resistance mechanisms to Temporin A in bacteria.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the antimicrobial peptide Temporin A and its derivatives.
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation, providing potential causes and recommended actions.
Question 1: My observed Minimum Inhibitory Concentration (MIC) for this compound against a typically susceptible Gram-positive bacterium (e.g., S. aureus) is consistently higher than reported values.
Possible Causes and Solutions:
-
Experimental Error:
-
Incorrect Peptide Concentration: Ensure the stock solution of this compound was prepared correctly and that the peptide is fully solubilized. Verify the accuracy of serial dilutions.
-
Bacterial Inoculum Density: A higher than recommended bacterial inoculum can lead to elevated MIC values. Standardize your inoculum to approximately 5 x 10^5 CFU/mL.
-
Media Composition: The presence of certain salts or serum proteins in the growth media can interfere with this compound activity. Temporin G's activity, for example, has been noted to be reduced in the presence of human serum[1]. If applicable, test in standard cation-adjusted Mueller-Hinton Broth (MHB).
-
-
Development of Resistance:
-
Membrane Modification: Although less common for peptides than for traditional antibiotics, bacteria can alter their membrane composition to reduce the net negative charge, thereby repelling the cationic this compound. This can involve modifications to teichoic acids in Gram-positives.
-
Action Plan:
-
Sequence the Strain: Compare the genome of your bacterial strain to a reference susceptible strain to identify potential mutations in genes related to cell envelope synthesis.
-
Combination Therapy: Test this compound in combination with other antimicrobial agents. A synergistic effect might help overcome the resistance mechanism.
-
-
Question 2: this compound shows poor activity against the Gram-negative bacteria I am testing.
Possible Causes and Solutions:
-
Inherent Spectrum of Activity: this compound has a relatively narrow spectrum of activity, primarily targeting Gram-positive bacteria[2]. The outer membrane of Gram-negative bacteria, with its lipopolysaccharide (LPS) layer, acts as a formidable barrier to many antimicrobial peptides.
-
Strategies to Potentiate Activity:
-
Combination Therapy: The most effective strategy is to combine this compound with an agent that disrupts the Gram-negative outer membrane.
-
Develop Analogs: Design and synthesize this compound analogs with increased cationicity or modified hydrophobicity to improve their interaction with and penetration of the LPS layer. For instance, the development of a Temporin B analogue (TB-YK) in combination with this compound showed strong synergism against Gram-negative bacteria[3].
-
Question 3: I am observing high hemolytic activity or cytotoxicity with my this compound analog at its effective antimicrobial concentration.
Possible Causes and Solutions:
-
Peptide Characteristics: High hydrophobicity can lead to non-specific interactions with eukaryotic cell membranes, causing lysis. The goal is to design peptides that selectively target microbial membranes.
-
Strategies to Reduce Cytotoxicity:
-
Modify Amino Acid Sequence:
-
Reduce Hydrophobicity: Substitute some hydrophobic residues with less hydrophobic or polar ones. However, a balance must be maintained to preserve antimicrobial activity[1].
-
Introduce Proline or D-amino acids: Incorporating structure-disrupting residues like Proline or using D-amino acid enantiomers can alter the peptide's interaction with eukaryotic membranes, sometimes reducing hemolytic activity while maintaining antibacterial effects[4][5].
-
-
Screen for Selectivity: Always perform a hemolysis assay and a cytotoxicity assay (e.g., MTT assay on a relevant cell line like keratinocytes) in parallel with your antimicrobial assays to determine the therapeutic index of your new analogs[6][7].
-
Frequently Asked Questions (FAQs)
Q: What is the primary mechanism of action of this compound?
A: this compound is a membrane-active peptide. Its primary mechanism involves direct interaction with the bacterial cytoplasmic membrane. As a cationic and amphipathic peptide, it is electrostatically attracted to the negatively charged components of bacterial membranes (like teichoic acids in Gram-positives). Upon binding, it inserts into the lipid bilayer, disrupting its structure and integrity. This leads to membrane permeabilization, leakage of essential intracellular contents, and ultimately, cell death[2][8]. The exact mode of disruption can vary from pore formation to a "carpet-like" or detergent-like effect, depending on the peptide concentration[8].
Q: How can I overcome the narrow spectrum of this compound to target Gram-negative bacteria?
A: Two primary strategies have proven effective:
-
Synergistic Combinations: Using this compound in combination with other peptides or antibiotics can create a powerful synergistic effect. Combining it with Temporin L is a known strategy to tackle Gram-negative strains[2]. Similarly, combining it with a modified Temporin B analog has demonstrated the ability to perforate the membranes of Gram-negative bacteria[3].
-
Analog Development: Rational design of new this compound analogs can broaden its spectrum. This typically involves increasing the peptide's net positive charge (cationicity) to enhance its initial interaction with the negatively charged LPS of the Gram-negative outer membrane[1].
Q: Are bacteria likely to develop resistance to this compound?
A: While not impossible, the development of resistance to membrane-active peptides like temporins is considered less likely and slower compared to conventional antibiotics that have specific intracellular targets. This is because the primary target of this compound is the fundamental structure of the cell membrane. A bacterium would need to significantly alter its membrane composition to prevent peptide interaction, which could be metabolically costly or compromise cell viability. Studies have shown that some temporins are not prone to inducing resistance in bacteria like Escherichia coli even after multiple passages[8].
Q: What are the key structural features of this compound that are important for its activity?
A: Structure-activity relationship studies have highlighted several crucial features:
-
N-terminal Hydrophobicity: The hydrophobicity of the first amino acid at the N-terminus is important for its antibacterial activity[5][9].
-
Cationicity: A positive charge, typically from a residue like Arginine at position 7, is critical for the initial electrostatic attraction to bacterial membranes[5][9].
-
Hydrophobic Side Chains: Bulky hydrophobic side chains at specific positions (e.g., 5 and 12) contribute significantly to its membrane-disrupting capabilities[5][9].
-
C-terminal Amidation: Temporins are naturally amidated at the C-terminus, which increases their net positive charge and enhances their stability and activity[6].
Quantitative Data Summary
The following tables summarize key quantitative data from referenced studies.
Table 1: In Vivo Efficacy of this compound and Imipenem Combination in a Mouse Sepsis Model
| Treatment Group | Lethality Rate (%) | Plasma Bacterial Count (cfu/mL) |
| Control (Saline) | Not specified | 4.8 x 10⁶ ± 0.5 x 10⁶ |
| This compound (2 mg/kg) | Reduced | 3.0 x 10³ ± 0.3 x 10³ |
| Imipenem (7 mg/kg) | Reduced | 2.6 x 10³ ± 0.6 x 10³ |
| This compound + Imipenem | 10% | Significantly lower than single agents |
| Data sourced from studies on staphylococcal sepsis models[10][11]. |
Table 2: Antimicrobial Activity (MIC) of this compound Against Various Bacterial Strains
| Bacterial Strain | MIC (µM) | Reference |
| Staphylococcus aureus (Methicillin-Resistant) | 2.5 - 20 | [1] |
| Enterococcus faecium (Vancomycin-Resistant) | 2.5 - 20 | [1] |
| Enterococcus faecalis (Vancomycin-Resistant) | 2.5 - 20 | [1] |
| MIC values can vary based on the specific strain and experimental conditions. |
Key Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
This compound (or analog) stock solution
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Bacterial culture in logarithmic growth phase
-
Spectrophotometer
-
Incubator
Methodology:
-
Prepare Peptide Dilutions: Create a two-fold serial dilution of the this compound stock solution in MHB directly in the 96-well plate. The final volume in each well should be 50 µL. Concentrations should span a range appropriate for the expected MIC.
-
Prepare Bacterial Inoculum: Dilute the logarithmic phase bacterial culture in MHB to achieve a final concentration of approximately 1 x 10^6 CFU/mL. Verify the density by measuring the optical density at 600 nm (OD600).
-
Inoculation: Add 50 µL of the diluted bacterial suspension to each well containing the peptide dilutions. This brings the final bacterial concentration to 5 x 10^5 CFU/mL and the final volume to 100 µL.
-
Controls:
-
Positive Control: A well with 50 µL of bacterial suspension and 50 µL of MHB (no peptide).
-
Negative Control: A well with 100 µL of MHB only (no bacteria, no peptide).
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound at which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by reading the absorbance at 600 nm with a microplate reader.
Protocol 2: Membrane Permeabilization Assay (Propidium Iodide Uptake)
This assay measures the integrity of the bacterial cytoplasmic membrane. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes and intercalates with DNA, emitting a red fluorescence.
Materials:
-
This compound
-
Bacterial suspension (washed and resuspended in buffer, e.g., PBS)
-
Propidium Iodide (PI) stock solution
-
96-well black, clear-bottom microtiter plate
-
Fluorometric microplate reader
Methodology:
-
Prepare Bacteria: Grow bacteria to mid-log phase, then harvest by centrifugation. Wash the pellet twice with PBS and resuspend in PBS to an OD600 of approximately 0.2.
-
Set up Plate: Add 100 µL of the bacterial suspension to the wells of the 96-well plate.
-
Add PI: Add PI to each well to a final concentration of 10-20 µM.
-
Baseline Reading: Measure the baseline fluorescence (Excitation: ~535 nm, Emission: ~617 nm) before adding the peptide.
-
Add Peptide: Add various concentrations of this compound to the wells. Include a positive control (e.g., a known membrane-disrupting agent or heat-killed bacteria) and a negative control (bacteria with PI but no peptide).
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity every 1-5 minutes for a duration of 30-60 minutes using the microplate reader. An increase in fluorescence over time indicates membrane permeabilization.
Protocol 3: Checkerboard Assay for Synergy Testing
This assay is used to evaluate the interaction between two antimicrobial agents (e.g., this compound and a conventional antibiotic).
Materials:
-
Stock solutions of this compound (Agent A) and the second antimicrobial (Agent B)
-
96-well microtiter plates
-
Appropriate broth medium and bacterial inoculum (as per MIC protocol)
Methodology:
-
Prepare Dilutions:
-
In a 96-well plate, create serial dilutions of Agent A horizontally (e.g., across columns 1-10).
-
Create serial dilutions of Agent B vertically (e.g., down rows A-G).
-
The result is a matrix where each well has a unique combination of concentrations of the two agents.
-
-
Controls:
-
Row H should contain only the dilutions of Agent A (to re-determine its MIC).
-
Column 11 should contain only the dilutions of Agent B (to re-determine its MIC).
-
Include positive (bacteria only) and negative (broth only) controls.
-
-
Inoculation: Add the standardized bacterial inoculum to all wells (except the negative control) as described in the MIC protocol.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis:
-
Determine the MIC for each agent alone and for every combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index:
-
FIC of A = (MIC of A in combination) / (MIC of A alone)
-
FIC of B = (MIC of B in combination) / (MIC of B alone)
-
FIC Index (FICI) = FIC of A + FIC of B
-
-
Interpret the FICI:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Visualizations
Caption: Troubleshooting workflow for unexpectedly high MIC values.
Caption: Experimental workflow for new this compound analog development.
Caption: Synergistic action against Gram-negative bacteria.
References
- 1. mdpi.com [mdpi.com]
- 2. Temporins: Multifunctional Peptides from Frog Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic Antibacterial and Anti-Inflammatory Activity of this compound and Modified Temporin B In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel temporin L antimicrobial peptides: promoting self-assembling by lipidic tags to tackle superbugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial activities of this compound analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New this compound Analogues Modified in Positions 1 and 10—Synthesis and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Insight into the mechanism of action of temporin-SHa, a new broad-spectrum antiparasitic and antibacterial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
Optimizing Temporin A concentration for effective antimicrobial activity with low toxicity.
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the concentration of Temporin A to achieve effective antimicrobial activity while minimizing toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the typical effective concentration range for this compound against Gram-positive bacteria?
This compound is most effective against a broad spectrum of Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) generally ranging from 2.5 to 20 µM[1]. For specific strains like Staphylococcus aureus, antibacterial concentrations have been observed between 1.5 µM and 10 µM[2].
Q2: Is this compound effective against Gram-negative bacteria?
This compound's activity is predominantly against Gram-positive bacteria[1][3]. While some temporin family members, like Temporin L, show considerable activity against Gram-negative bacteria, this compound is generally less effective against these strains[3][4].
Q3: What is the expected hemolytic activity of this compound?
This compound is known for its low lytic activity against human red blood cells, with a reported lethal concentration (LC) greater than 120 μM[1]. This low hemolytic activity is attributed to its inability to penetrate deeply into the hydrophobic core of eukaryotic cell membranes[1][5].
Q4: How does this compound's cytotoxicity against mammalian cell lines compare to its antimicrobial activity?
This compound has been reported to be non-toxic to erythrocytes at concentrations that are antimicrobial[2][6]. Studies on human keratinocytes showed that the original this compound did not affect cell viability at its bacteriolytic concentrations[2]. However, some analogues or high concentrations may exhibit cytotoxicity[2][7][8]. For example, in one study, this compound showed selective cytotoxicity towards non-small cell lung carcinoma (NSCLC) cell lines at concentrations between 50-100 µM, with low hemolytic activity[7][8].
Q5: What is the mechanism of action of this compound?
This compound interacts directly with the microbial cell membrane[1][6]. It is believed to operate via a "carpet-like" mechanism, where the peptides accumulate on the bacterial membrane surface and cause disruption, leading to permeabilization and cell death[1][5][9]. This interaction is initiated by electrostatic forces followed by the insertion of its aromatic side chains into the lipid phase[1].
Troubleshooting Guide
Issue 1: Higher than expected MIC values for this compound against susceptible Gram-positive bacteria.
-
Possible Cause 1: Peptide Aggregation.
-
Solution: Ensure proper dissolution of the lyophilized peptide. Use sterile, purified water or a recommended solvent. Sonication may help in disaggregating the peptide. Prepare fresh stock solutions for each experiment.
-
-
Possible Cause 2: Inactivation by Experimental Media Components.
-
Solution: The activity of some antimicrobial peptides can be inhibited by components in the growth media, such as high salt concentrations or serum proteins. Test the activity of this compound in different media, such as Mueller-Hinton Broth (MHB), which is standard for susceptibility testing[10]. If serum is required for your experiment, be aware that it can reduce the peptide's activity[1].
-
-
Possible Cause 3: Incorrect pH of the medium.
-
Solution: The activity of antimicrobial peptides can be pH-dependent. Ensure the pH of your experimental medium is within the optimal range for this compound activity, which is typically around neutral pH (7.2-7.4).
-
Issue 2: Significant cytotoxicity or hemolysis observed at expected antimicrobial concentrations.
-
Possible Cause 1: Peptide concentration is too high.
-
Solution: Re-verify the concentration of your stock solution. Perform a dose-response curve to determine the precise cytotoxic concentration (CC50) or hemolytic concentration (HC50) for your specific cell type and experimental conditions.
-
-
Possible Cause 2: Contamination of the peptide sample.
-
Solution: Ensure the purity of your this compound sample. Contaminants from synthesis or handling could contribute to toxicity. If in doubt, use a new, high-purity batch of the peptide.
-
-
Possible Cause 3: Sensitivity of the cell line.
-
Solution: Different cell lines can have varying sensitivities to antimicrobial peptides. It is crucial to establish a baseline toxicity profile for the specific cell line you are using. Consider using a less sensitive cell line if appropriate for your experimental goals.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause 1: Variability in bacterial inoculum.
-
Solution: Standardize the bacterial inoculum size for all experiments. A common starting concentration is 1 x 10^6 Colony Forming Units (CFU)/mL[11].
-
-
Possible Cause 2: Degradation of the peptide.
-
Solution: Store the lyophilized peptide and stock solutions under recommended conditions (typically -20°C or lower). Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.
-
Data Summary
Table 1: Antimicrobial Activity of this compound
| Microorganism | Strain | MIC (µM) | Reference |
| Staphylococcus aureus | (Methicillin-Resistant) | 2.5 - 20 | [1] |
| Enterococcus faecium | (Vancomycin-Resistant) | 2.5 - 20 | [1] |
| Enterococcus faecalis | (Vancomycin-Resistant) | 2.5 - 20 | [1] |
| Bacillus megaterium | - | 2.5 - 20 | [1] |
| Staphylococcus aureus | - | 1.5 - 10 | [2] |
Table 2: Toxicological Profile of this compound
| Assay | Cell Type | Result | Concentration (µM) | Reference |
| Hemolysis | Human Red Blood Cells | LC > 120 | >120 | [1] |
| Cytotoxicity | Human Keratinocytes | No effect on viability | At bacteriolytic concentrations | [2] |
| Cytotoxicity | NSCLC cell lines (A549, Calu-3) | Selective cytotoxicity | 50 - 100 | [7][8] |
| Hemolysis | Human Erythrocytes | Low hemolytic activity (0.874%) | Not specified | [7][8] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method[3][12][13][14].
-
Preparation of Bacterial Inoculum:
-
Culture bacteria in an appropriate broth medium (e.g., MHB) to the mid-logarithmic phase.
-
Dilute the bacterial culture to a final concentration of approximately 1 x 10^6 CFU/mL in fresh broth.
-
-
Preparation of Peptide Dilutions:
-
Incubation:
-
Add an equal volume of the bacterial inoculum to each well of the microtiter plate containing the peptide dilutions.
-
Include a positive control (bacteria with no peptide) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours)[15].
-
-
Determination of MIC:
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is a continuation of the MIC assay[3][15].
-
Sub-culturing from MIC Plate:
-
Following the MIC determination, take a small aliquot (e.g., 10-50 µL) from the wells showing no visible growth (at and above the MIC).
-
Spread the aliquot onto an appropriate agar medium (e.g., Tryptic Soy Agar).
-
-
Incubation:
-
Incubate the agar plates at 37°C for 24 hours.
-
-
Determination of MBC:
-
The MBC is the lowest concentration of the peptide that results in no bacterial growth on the agar plate, indicating that 99.9% of the initial bacterial inoculum has been killed[13].
-
Protocol 3: Hemolysis Assay
-
Preparation of Red Blood Cells (RBCs):
-
Obtain fresh human red blood cells.
-
Wash the RBCs three times with phosphate-buffered saline (PBS) by centrifugation and resuspend in PBS to a final concentration of 2-4% (v/v).
-
-
Incubation:
-
Add the RBC suspension to microcentrifuge tubes or a 96-well plate.
-
Add various concentrations of this compound to the RBCs.
-
Include a negative control (RBCs in PBS) and a positive control (RBCs in 1% Triton X-100 for 100% hemolysis).
-
Incubate the mixture at 37°C for 1 hour with gentle agitation.
-
-
Measurement of Hemolysis:
-
Centrifuge the tubes/plate to pellet the intact RBCs.
-
Transfer the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of hemoglobin released.
-
-
Calculation:
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
-
Protocol 4: Cytotoxicity Assay (MTT Assay)
This protocol is based on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) dye reduction assay[3][12][16].
-
Cell Seeding:
-
Seed mammalian cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and allow them to adhere for 24 hours.
-
-
Treatment:
-
Remove the culture medium and add fresh medium containing serial dilutions of this compound.
-
Include a vehicle control (medium with the same concentration of the peptide's solvent).
-
Incubate for the desired period (e.g., 24, 48, or 72 hours)[12].
-
-
MTT Addition:
-
Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at a wavelength of 540-570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
-
Calculation:
Visualizations
Caption: Workflow for evaluating this compound's antimicrobial and cytotoxic effects.
Caption: Mechanism of action of this compound on bacterial membranes.
References
- 1. mdpi.com [mdpi.com]
- 2. Effect of this compound modifications on its cytotoxicity and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Studies of New this compound Analogs Containing Unnatural Amino Acids in Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound and Bombinin H2 Antimicrobial Peptides Exhibit Selective Cytotoxicity to Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Insight into the mechanism of action of temporin-SHa, a new broad-spectrum antiparasitic and antibacterial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel temporin L antimicrobial peptides: promoting self-assembling by lipidic tags to tackle superbugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New this compound Analogues Modified in Positions 1 and 10—Synthesis and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Antimicrobial peptide temporin derivatives inhibit biofilm formation and virulence factor expression of Streptococcus mutans [frontiersin.org]
- 14. Synthetic Amphipathic β-Sheet Temporin-Derived Peptide with Dual Antibacterial and Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Temporin Derived Peptide Showing Antibacterial and Antibiofilm Activities against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rapid Cytotoxicity of Antimicrobial Peptide Tempoprin-1CEa in Breast Cancer Cells through Membrane Destruction and Intracellular Calcium Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting common issues in solid-phase synthesis of Temporin A.
This technical support center provides troubleshooting guidance for the common issues encountered during the solid-phase synthesis of the antimicrobial peptide, Temporin A. The information is tailored for researchers, scientists, and drug development professionals working on peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the amino acid sequence of this compound?
A1: The primary amino acid sequence for this compound is H-Phe-Leu-Pro-Leu-Ile-Gly-Arg-Val-Leu-Ser-Gly-Ile-Leu-NH2.[1][2] This sequence is characterized by a high degree of hydrophobicity.
Q2: What are the main challenges in the solid-phase synthesis of this compound?
A2: The primary challenges in synthesizing this compound via solid-phase peptide synthesis (SPPS) stem from its hydrophobic nature and specific amino acid composition. Key issues include peptide aggregation on the resin, incomplete coupling reactions, and potential side reactions such as diketopiperazine formation.[3][4]
Q3: Which solid-phase synthesis strategy is recommended for this compound?
A3: The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) orthogonal protection strategy is commonly employed for the synthesis of this compound and its analogs.[5] This method offers mild deprotection conditions, which are generally compatible with a wide range of amino acids.
Troubleshooting Guide
Problem 1: Low Yield and Incomplete Synthesis
Q: My this compound synthesis resulted in a low yield of the target peptide, and mass spectrometry analysis shows a high proportion of truncated sequences. What could be the cause?
A: Low yield and truncated sequences are often a result of peptide aggregation on the solid support. The highly hydrophobic sequence of this compound (FLPLIGRVLSGIL-NH2) is prone to forming secondary structures and intermolecular hydrogen bonds, which hinders the accessibility of reagents to the growing peptide chain.[3][6] This can lead to incomplete Fmoc deprotection and poor coupling efficiency.
Solutions:
-
Optimize Solvent Systems: While DMF is a standard solvent, consider using N-methyl-2-pyrrolidone (NMP) which has better solvating properties for aggregating peptides.[7] Alternatively, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be employed.[6]
-
Incorporate Chaotropic Agents: Adding chaotropic salts such as LiCl (0.5 M) to the coupling and deprotection solutions can help disrupt secondary structures.
-
Use "Difficult Sequence" Protocols: Employing elevated temperatures (microwave-assisted synthesis) can significantly improve reaction kinetics and reduce aggregation.[3][4]
-
Utilize Pseudoproline Dipeptides: The introduction of pseudoproline dipeptides at specific positions can disrupt the formation of secondary structures. For this compound, a pseudoproline could be introduced at the Leu-Ser bond.
Problem 2: Significant Peptide Loss at the Beginning of the Synthesis
Q: I am observing a significant loss of peptide from the resin after the coupling of the third amino acid (Proline). What is causing this?
A: This is a classic case of diketopiperazine (DKP) formation . This side reaction is particularly prevalent in Fmoc-based SPPS when Proline is one of the first two N-terminal residues.[3][8] The liberated N-terminal amine of the dipeptide can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. The Phe-Leu-Pro sequence at the N-terminus of this compound makes it susceptible to this issue.
Solutions:
-
Use a Sterically Hindered Resin: Employing a 2-chlorotrityl chloride (2-CTC) resin can suppress DKP formation due to its steric bulk.[3]
-
Modify the Coupling Protocol: Couple the third amino acid (Proline) as a dipeptide (Fmoc-Leu-Pro-OH). This bypasses the susceptible dipeptidyl-resin stage.
-
Immediate Coupling after Deprotection: Minimize the time between the deprotection of the second amino acid and the coupling of the third to reduce the opportunity for the cyclization reaction to occur.
Problem 3: Side Reactions and Impurity Formation
Q: My final product shows impurities with a mass shift or unexpected peaks during HPLC analysis. What are the likely side reactions?
A: Several side reactions can occur during the synthesis of this compound.
-
Aspartimide Formation: Although this compound does not contain Aspartic acid, this is a very common side reaction in Fmoc-SPPS for peptides that do. It occurs when a peptide sequence containing aspartic acid is exposed to a strong base, leading to a cyclic imide.[9][10]
-
Racemization: Racemization can occur, especially at the C-terminal cysteine residue if one were present. For this compound, the risk is lower but can be minimized by using appropriate coupling reagents.
-
3-(1-Piperidinyl)alanine Formation: This side product can form if the peptide contains a C-terminal cysteine, which is not the case for this compound. It results from the base-catalyzed elimination of the protected sulfhydryl group, followed by the addition of piperidine.[3]
Solutions:
-
Choice of Coupling Reagents: Use coupling reagents that minimize racemization, such as HBTU/HOBt or HATU.
-
Control of Deprotection Conditions: For peptides containing residues prone to base-catalyzed side reactions, reducing the piperidine concentration or the deprotection time can be beneficial. Adding HOBt to the piperidine deprotecting solution can also reduce some side reactions.[3]
Data Presentation
Table 1: Recommended Coupling Reagents and Conditions for this compound Synthesis
| Coupling Reagent | Molar Excess (Reagent:AA:Base) | Activation Time | Coupling Time | Notes |
| HBTU/HOBt/DIPEA | 3:3:6 | 5 min | 1-2 hours | A standard and effective combination. |
| HATU/DIPEA | 3:3:6 | 2 min | 30-60 min | Recommended for sterically hindered amino acids like Val and Ile. |
| DIC/HOBt | 3:3 | 5 min | 1-2 hours | A cost-effective option, but may be slower for difficult couplings. |
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS Cycle for this compound
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Coupling:
-
Pre-activate the Fmoc-protected amino acid (3 eq.) with HBTU (3 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Cleavage: After the final deprotection, wash the resin and dry it. Cleave the peptide from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide using RP-HPLC.[5]
Protocol 2: Purification of this compound by Solid-Phase Extraction (SPE)
For a rapid and less expensive purification method compared to preparative HPLC, SPE can be utilized.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by washing with acetonitrile, followed by an acetonitrile-water mixture (1:1), and finally with 0.1% TFA in water.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a low-concentration acetonitrile solution (e.g., 1-2%) and load it onto the cartridge.
-
Washing: Wash the cartridge with 0.1% TFA in water to remove salts and hydrophilic impurities.
-
Elution: Elute the peptide with increasing concentrations of acetonitrile in 0.1% TFA. The optimal elution concentration will be lower than that observed in analytical HPLC (typically 10-15% lower).[11]
-
Analysis: Analyze the collected fractions by analytical RP-HPLC to identify the purest fractions.
-
Lyophilization: Combine the pure fractions and lyophilize to obtain the purified peptide.
Mandatory Visualization
Caption: General workflow for the solid-phase synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. This compound, amide - 1 mg [anaspec.com]
- 2. This compound peptide [novoprolabs.com]
- 3. peptide.com [peptide.com]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. Synthesis and Biological Studies of New this compound Analogs Containing Unnatural Amino Acids in Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 7. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chempep.com [chempep.com]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Engineering Temporin A for an Improved Therapeutic Index
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments focused on improving the therapeutic index of Temporin A through peptide engineering.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its therapeutic index a focus of research?
This compound (TA) is a small, 13-amino acid antimicrobial peptide (AMP) originally isolated from the European red frog, Rana temporaria. Its sequence is FLPLIGRVLSGIL-NH2.[1][2] It exhibits potent activity, primarily against Gram-positive bacteria, including antibiotic-resistant strains like MRSA.[1][2] However, its therapeutic utility can be limited by its hemolytic activity (toxicity to red blood cells) and cytotoxicity towards other mammalian cells at higher concentrations.[3][4] Therefore, a key research goal is to engineer this compound analogues with an improved therapeutic index, meaning a higher antimicrobial efficacy and lower toxicity to host cells.
Q2: What are the primary mechanisms of action for this compound?
This compound primarily acts by disrupting the cell membranes of microorganisms.[5] As an amphipathic α-helical peptide, it preferentially interacts with the negatively charged components of bacterial membranes.[5][6] This interaction leads to membrane permeabilization, depolarization, and ultimately cell lysis.[7] At lower concentrations, some temporins have also been shown to induce apoptosis-like cell death in parasites and cancer cells, suggesting intracellular mechanisms of action as well.[7][8]
Q3: What are the key peptide engineering strategies to improve the therapeutic index of this compound?
Common strategies focus on modifying the peptide's physicochemical properties:
-
Modulating Hydrophobicity: The hydrophobicity of the N-terminal and bulky side chains at positions 5 and 12 are crucial for antimicrobial activity.[1] However, excessive hydrophobicity can increase hemolytic activity.[3] Substitutions with less hydrophobic residues, like replacing Leucine or Isoleucine with Alanine, can reduce toxicity.[3]
-
Altering Net Positive Charge: Increasing the net positive charge, often by substituting neutral or hydrophobic residues with basic amino acids like Lysine or Arginine, can enhance antimicrobial activity, particularly against Gram-negative bacteria.[3][9] However, a careful balance is needed as this can also influence hemolytic activity.
-
Amino Acid Substitution: Replacing specific amino acids can fine-tune the peptide's properties. For example, substituting the Proline at position 3 with Glycine has been shown to reduce hemolytic activity in some temporin analogues.[4]
Troubleshooting Guides
Minimal Inhibitory Concentration (MIC) Assay
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No antimicrobial activity observed. | 1. Peptide Degradation: Improper storage or handling. 2. Peptide Aggregation: The peptide may be insoluble or aggregated in the assay medium. 3. Incorrect Peptide Concentration: Errors in stock solution preparation or dilution. 4. Assay Method: The chosen assay method may not be suitable for the specific peptide or bacterial strain. | 1. Store lyophilized peptides at -20°C or -80°C and minimize freeze-thaw cycles. Prepare fresh stock solutions. 2. Test peptide solubility in various solvents. For the assay, consider using a diluent like 0.01% acetic acid with 0.2% bovine serum albumin (BSA) to reduce aggregation and non-specific binding. 3. Verify the concentration of your stock solution using methods like UV spectroscopy or amino acid analysis. 4. Ensure the bacterial inoculum is in the logarithmic growth phase and at the correct density. Consider using a different growth medium if poor bacterial growth is observed in controls. |
| High variability between replicates. | 1. Inconsistent Pipetting: Inaccurate dispensing of peptide or bacterial suspension. 2. Peptide Adsorption: The peptide may be sticking to the plastic of the microtiter plate. 3. Uneven Bacterial Growth: Inconsistent temperature or aeration across the plate. | 1. Use calibrated pipettes and ensure proper mixing at each dilution step. 2. Use low-protein-binding plates or pre-treat plates with a blocking agent like BSA. 3. Ensure proper incubation conditions and adequate shaking if required. |
| Peptide precipitates in the wells. | 1. Poor Solubility: The peptide has low solubility in the assay medium. 2. Interaction with Media Components: The peptide may interact with salts or proteins in the broth. | 1. Dissolve the peptide in a small amount of a suitable solvent (e.g., DMSO) before diluting in the assay medium. Ensure the final solvent concentration does not affect bacterial growth. 2. Try a different, less complex medium for the assay if possible. |
Hemolysis Assay
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High background hemolysis in negative control. | 1. Mechanical Lysis: Rough handling of red blood cells (RBCs). 2. Osmotic Lysis: Incorrect buffer tonicity. 3. Contamination: Bacterial or other contamination of the RBC suspension. | 1. Handle RBCs gently during washing and resuspension. Avoid vigorous vortexing. 2. Ensure the buffer (e.g., PBS) is isotonic (pH 7.4). 3. Use sterile techniques and fresh, sterile buffers. |
| Inconsistent results between assays. | 1. Variability in RBCs: Differences in the age or source of blood. 2. Inaccurate RBC Concentration: Inconsistent hematocrit. 3. Peptide Degradation: Proteases released from lysed RBCs can degrade the peptide. | 1. Use fresh blood from the same source for a set of comparable experiments. 2. Carefully prepare and standardize the RBC suspension concentration. 3. Minimize incubation time as much as possible while still allowing for peptide-induced hemolysis to occur. |
| No hemolysis observed even at high peptide concentrations. | 1. Peptide Inactivity: The peptide may genuinely be non-hemolytic. 2. Peptide Aggregation: The peptide is not in its active, monomeric form. | 1. Confirm the positive control (e.g., Triton X-100) is causing complete lysis. 2. Check for peptide precipitation and consider using a different solvent or buffer for dilution. |
Cytotoxicity (MTT) Assay
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High background absorbance in wells without cells. | 1. Contamination: Microbial contamination of the medium. 2. Reagent Issues: Degradation of the MTT reagent. 3. Compound Interference: The peptide or its solvent may be reducing the MTT. | 1. Use sterile technique and check for contamination. 2. Prepare fresh MTT solution and store it protected from light. 3. Run a control with the peptide in cell-free medium to check for direct MTT reduction. |
| Increased absorbance with higher peptide concentration. | 1. Increased Metabolic Activity: The peptide may be causing a stress response in the cells, leading to increased mitochondrial activity. 2. Compound Interference: The peptide is interfering with the assay chemistry. | 1. Visually inspect the cells under a microscope for signs of toxicity. Consider using a different cytotoxicity assay that does not rely on metabolic activity (e.g., LDH release assay). 2. As above, check for direct MTT reduction by the peptide. |
| High variability in results. | 1. Uneven Cell Seeding: Inconsistent number of cells per well. 2. Incomplete Formazan Solubilization: The purple formazan crystals are not fully dissolved. 3. Edge Effects: Evaporation from the outer wells of the plate. | 1. Ensure a homogenous cell suspension before seeding and use appropriate techniques for even distribution. 2. Ensure complete dissolution of formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilizing agent. 3. Avoid using the outermost wells of the plate for experimental samples. |
Data Presentation
Table 1: Antimicrobial and Hemolytic Activities of this compound and its Analogues
| Peptide | Sequence | MIC (µg/mL) vs. S. aureus | HC₅₀ (µg/mL) | Therapeutic Index (HC₅₀/MIC) |
| This compound | FLPLIGRVLSGIL-NH₂ | 2.6 - 20.9 | >120 | >6 - 46 |
| [L5,12]TA | FLPLLGRVLSGLL-NH₂ | 5.2 | >167.5 | >32 |
| [A5,12]TA | FLPLAGRVLSGAL-NH₂ | 83.7 | >167.5 | >2 |
| [K7]TA | FLPLIGKVLSGIL-NH₂ | 41.9 | >167.5 | >4 |
| Temporin-WY2 | GLLRSLIGKVFH-NH₂ | 2 | 256 | 128 |
| QUB-1426 | GLLKSLIGKVLK-NH₂ | 4 | 512 | 128 |
| 6K-WY2 | GLLRKLIGKVFH-NH₂ | 4 | 512 | 128 |
| 6K-1426 | GLLKKLIGKVLK-NH₂ | 2 | 256 | 128 |
Data compiled from multiple sources.[1][2][10][11][12] HC₅₀ is the concentration of peptide that causes 50% hemolysis. The therapeutic index is a ratio of toxicity to activity; a higher value is more desirable.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Broth Microdilution Assay
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, inoculate a single colony of the test bacterium into a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth.
-
Dilute the bacterial culture in fresh broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Peptide Preparation:
-
Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile deionized water, 0.01% acetic acid).
-
Perform serial two-fold dilutions of the peptide stock solution in the broth medium in a 96-well microtiter plate.
-
-
Incubation:
-
Add an equal volume of the diluted bacterial inoculum to each well of the 96-well plate containing the peptide dilutions.
-
Include a positive control (bacteria with no peptide) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.
-
Hemolysis Assay
-
Preparation of Red Blood Cells (RBCs):
-
Obtain fresh whole blood (e.g., human or sheep) containing an anticoagulant.
-
Centrifuge the blood at a low speed (e.g., 1000 x g) for 10 minutes at 4°C.
-
Aspirate and discard the plasma and buffy coat.
-
Wash the RBC pellet three times with an isotonic buffer (e.g., PBS, pH 7.4) by gentle resuspension and centrifugation.
-
Prepare a 2-4% (v/v) suspension of the washed RBCs in the same buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add serial dilutions of the peptide in the isotonic buffer.
-
Add the RBC suspension to each well.
-
Include a negative control (RBCs in buffer only) and a positive control (RBCs with a lytic agent like 1% Triton X-100 for 100% hemolysis).
-
Incubate the plate at 37°C for 1 hour.
-
-
Measurement of Hemolysis:
-
Centrifuge the plate to pellet the intact RBCs.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of hemoglobin released.
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100
-
MTT Cytotoxicity Assay
-
Cell Seeding:
-
Seed mammalian cells in a 96-well plate at a density of approximately 1 x 10⁴ cells/well.
-
Allow the cells to adhere and grow for 24 hours in a CO₂ incubator at 37°C.
-
-
Peptide Treatment:
-
Prepare serial dilutions of the peptide in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the peptide dilutions.
-
Include a vehicle control (cells with medium and the peptide solvent).
-
Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution (final concentration of 0.5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the MTT-containing medium.
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage relative to the untreated control cells.
-
Visualizations
Caption: Workflow for engineering and evaluating this compound analogues.
Caption: Dual mechanism of action of this compound.
Caption: this compound's inhibition of the MyD88-dependent signaling pathway.
References
- 1. Antibacterial activities of this compound analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Studies of New this compound Analogs Containing Unnatural Amino Acids in Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New this compound Analogues Modified in Positions 1 and 10—Synthesis and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insight into the mechanism of action of temporin-SHa, a new broad-spectrum antiparasitic and antibacterial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Temporins: Multifunctional Peptides from Frog Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Discovery and engineering of a novel peptide, Temporin-WY2, with enhanced in vitro and in vivo efficacy against multi-drug resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Temporin A Activity Against Gram-Negative Bacteria
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on modifying Temporin A to improve its efficacy against Gram-negative bacteria.
Frequently Asked Questions (FAQs)
Q1: Why is native this compound generally less effective against Gram-negative bacteria?
This compound's reduced activity against Gram-negative bacteria is primarily due to the unique structure of their outer membrane.[1] This membrane is rich in lipopolysaccharide (LPS), which acts as a barrier, preventing the peptide from reaching the inner cytoplasmic membrane.[1][2] The interaction with LPS can lead to the aggregation of temporin peptides, further hindering their antibacterial action.[2]
Q2: What is the primary mechanism of action for temporins?
Temporins are antimicrobial peptides (AMPs) that primarily act by disrupting the cell membranes of microorganisms.[1][3] They are cationic and amphipathic, allowing them to interact with and insert into the negatively charged bacterial membranes, leading to permeabilization, leakage of cellular contents, and ultimately cell death.[1][4][5] Some temporins, like Temporin L, may also have intracellular targets, such as interfering with cell division proteins like FtsZ.[5][6]
Q3: What are the most common strategies to modify this compound for enhanced Gram-negative activity?
Common modification strategies aim to increase the peptide's positive charge and optimize its amphipathicity to improve interaction with and translocation across the Gram-negative outer membrane. These strategies include:
-
Amino Acid Substitution: Replacing specific amino acids to increase cationicity (e.g., with Lysine or Arginine) or hydrophobicity.[7][8]
-
Peptide Cyclization: Introducing a cyclic structure to enhance stability and fine-tune the therapeutic index.[2][5]
-
Hybridization: Combining sequences from this compound with other peptides to create hybrid molecules with broader activity.[9]
-
Conjugation: Attaching molecules like fatty acids or antibiotics to the peptide.[2]
Q4: How do modifications that increase positive charge improve activity against Gram-negative bacteria?
Increasing the net positive charge of this compound enhances its electrostatic attraction to the negatively charged LPS on the outer membrane of Gram-negative bacteria.[7] This improved binding facilitates the displacement of divalent cations (Mg²⁺ and Ca²⁺) that stabilize the LPS layer, thereby disrupting the outer membrane and allowing the peptide to access the inner membrane.[1]
Troubleshooting Guides
Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results
-
Possible Cause: Variability in the bacterial inoculum size or growth phase.
-
Troubleshooting Step: Ensure a standardized bacterial suspension is used for each assay, typically corresponding to a specific optical density (e.g., 0.5 McFarland standard).[10] Always use bacteria from the mid-logarithmic growth phase for consistency.
-
Possible Cause: Degradation of the modified peptide.
-
Troubleshooting Step: Prepare fresh stock solutions of the peptide for each experiment. Store peptide stocks at -20°C or below. Consider performing a stability assay to assess the peptide's integrity over time in the assay medium.
-
Possible Cause: Interference from components in the culture medium.
-
Troubleshooting Step: Standardize the broth medium used for the MIC assay. Some media components can interact with and inhibit the activity of antimicrobial peptides.[11] Mueller-Hinton broth is a commonly recommended medium for susceptibility testing.[10]
Issue 2: High Cytotoxicity or Hemolytic Activity of Modified Peptides
-
Possible Cause: Increased hydrophobicity leading to non-specific membrane disruption.
-
Troubleshooting Step: Evaluate a series of modifications with varying degrees of hydrophobicity to find a balance between antimicrobial activity and toxicity. The introduction of unnatural amino acids or cyclization can sometimes reduce hemolytic activity.[4][5]
-
Possible Cause: The peptide concentration used is too high.
-
Troubleshooting Step: Determine the 50% cytotoxic concentration (CC50) or 50% hemolytic concentration (HC50) to establish a therapeutic window. Aim for modifications that exhibit a high therapeutic index (CC50/MIC).
-
Possible Cause: The assay conditions are not representative of physiological conditions.
-
Troubleshooting Step: Test cytotoxicity on relevant cell lines (e.g., human keratinocytes or embryonic fibroblasts) and assess hemolytic activity using fresh red blood cells.[3]
Issue 3: Modified Peptide Shows Good MIC but is Ineffective in More Complex Models (e.g., serum or biofilm assays)
-
Possible Cause: Instability in the presence of proteases.
-
Troubleshooting Step: Assess the peptide's stability in the presence of serum or specific proteases. Strategies to enhance stability include D-amino acid substitutions, cyclization, or PEGylation.[2]
-
Possible Cause: The peptide is unable to penetrate the biofilm matrix.
-
Troubleshooting Step: Test the modified peptide's ability to inhibit biofilm formation and eradicate established biofilms. Some modifications may enhance anti-biofilm activity.[12] Combining the peptide with other agents, like gentamicin, can also be effective against biofilms.[13][14]
Modification Strategies and Data
Amino Acid Substitutions
A primary strategy to enhance this compound's activity against Gram-negative bacteria is to increase its net positive charge through amino acid substitutions. Replacing neutral or hydrophobic residues with cationic residues like Lysine (K) or Arginine (R) can significantly improve efficacy.
Table 1: MIC Values of Modified Temporin Analogs against Gram-Negative Bacteria
| Peptide/Analog | Modification | Test Strain | MIC (µM) | Reference |
| This compound | Native Peptide | E. coli | >100 | [12] |
| This compound | Native Peptide | P. aeruginosa | 320 µg/mL | [4] |
| [K³]SHa | Glycine to Lysine substitution | E. coli | 3 | [15] |
| TB_KKG6A | Alanine substitution and Lysine additions | E. coli | 4 | [1] |
| GHa4R | Histidine to Arginine substitution | E. coli | 25 | [12] |
| L-K6 | Multiple Lysine substitutions | E. coli | 3.25 | [7] |
| L-K6 | Multiple Lysine substitutions | P. aeruginosa | 3.25 | [7] |
| Temporin L | Native Peptide | E. coli | 2-4 | [16] |
| Temporin L | Native Peptide | P. aeruginosa | 4-8 | [16] |
Peptide Cyclization
Cyclization is a strategy to improve the structural stability and biological activity of temporins. Introducing a lactam bridge can constrain the peptide into a more favorable conformation for membrane interaction.
Table 2: MIC Values of Cyclic Temporin L Analogs against Gram-Negative Bacteria
| Peptide/Analog | Modification | Test Strain | MIC (µM) | Reference |
| Peptide 12 | Lactam bridge (i, i+4) | E. coli ATCC 25922 | 12.5 | [5] |
| Peptide 12 | Lactam bridge (i, i+4) | P. aeruginosa ATCC 27853 | 25 | [5] |
| Peptide 12 | Lactam bridge (i, i+4) | A. baumannii ATCC 19606 | 12.5 | [5] |
| Peptide 17 | Triazole bridge (i, i+4) | E. coli ATCC 25922 | >100 | [5] |
| Peptide 26 | Olefin bridge | E. coli ATCC 25922 | 25 | [17] |
| Peptide 26 | Olefin bridge | P. aeruginosa ATCC 27853 | >100 | [17] |
Note: MIC values can vary between studies due to different experimental conditions.
Visualizations
Logical Workflow for this compound Modification
Caption: A logical workflow for the modification and evaluation of this compound analogs.
Overcoming the Gram-Negative Bacterial Membrane Barrier
References
- 1. air.unimi.it [air.unimi.it]
- 2. Synthesis of Temporin-SHa Retro Analogs with Lysine Addition/Substitution and Antibiotic Conjugation to Enhance Antibacterial, Antifungal, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New this compound Analogues Modified in Positions 1 and 10—Synthesis and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Studies of New this compound Analogs Containing Unnatural Amino Acids in Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First-in-Class Cyclic Temporin L Analogue: Design, Synthesis, and Antimicrobial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. air.unimi.it [air.unimi.it]
- 7. mdpi.com [mdpi.com]
- 8. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 9. Molecular hybridization strategy for tuning bioactive peptide function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Temporin Derived Peptide Showing Antibacterial and Antibiofilm Activities against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activity of this compound and Short Lipopeptides Combined with Gentamicin against Biofilm Formed by Staphylococcus aureus and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Insight into the mechanism of action of temporin-SHa, a new broad-spectrum antiparasitic and antibacterial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Temporin L: antimicrobial, haemolytic and cytotoxic activities, and effects on membrane permeabilization in lipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Temporin A Activity Assays
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing buffer conditions and protocols for Temporin A activity assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is an antimicrobial peptide that acts directly on the microbial cell membrane.[1] In aqueous solutions, it is generally unordered, but upon contact with a membrane-mimicking environment, it adopts an amphipathic α-helical structure.[2][3] The positively charged peptide is electrostatically attracted to the negatively charged components of bacterial membranes.[4] This interaction leads to membrane destabilization and permeabilization, ultimately causing cell lysis.[2][5] This direct physical disruption mechanism makes it less likely for bacteria to develop resistance compared to antibiotics that target specific metabolic pathways.[3]
Q2: Against which types of bacteria is this compound most effective? A2: this compound is predominantly active against Gram-positive bacteria, including clinically relevant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[1][5] Its activity against Gram-negative bacteria is generally lower.[6]
Q3: What is the typical hemolytic activity of this compound? A3: this compound generally displays low lytic activity against human red blood cells at concentrations that are effective against bacteria.[1][3] However, its derivatives and other temporins, like Temporin L, can exhibit significant hemolytic activity.[3] It is always recommended to perform a hemolysis assay to determine the therapeutic index of the specific peptide batch being used.
Q4: How do counter-ions affect this compound activity? A4: The counter-ions used to form peptide salts (e.g., acetates, hydrochlorides, trifluoroacetates) can significantly influence the antimicrobial and cytotoxic activity of this compound.[7] A study on selected antimicrobial peptides, including this compound, showed that different salt forms can lead to variations in antistaphylococcal activity and hemolytic properties. For this compound, the trifluoroacetate salt was found to have a high selectivity index.[7] It is crucial to be aware of the counter-ion present in your peptide preparation as it can be a source of variability.
Troubleshooting Guide
Q5: My Minimum Inhibitory Concentration (MIC) results for this compound are inconsistent. What are the common causes?
A5: Variability in MIC assays can stem from several factors related to buffer and experimental conditions.
-
Buffer Composition:
-
pH: The cationic nature of this compound is crucial for its activity.[8] Ensure your buffer pH is stable and within the optimal physiological range (typically around 7.2-7.4) for the initial electrostatic attraction to the bacterial membrane. One study noted testing antimicrobial activity in Mueller-Hinton broth (MHB) at both pH 6.0 and 8.0.[9]
-
Ionic Strength: High salt concentrations can interfere with the initial binding of the peptide to the bacterial membrane, reducing its efficacy. One study assessed the impact of 150 mM NaCl, 1 mM MgCl₂, and 4 µM FeCl₃ on activity.[9] If using a complex medium, be aware of its salt content. Consider using a low-salt buffer like 10 mM HEPES for certain experiments.[10]
-
-
Peptide Handling:
-
Aggregation: Temporins can aggregate, especially at higher concentrations, which reduces the effective monomeric concentration.[11] Ensure the peptide is fully dissolved in the appropriate solvent before diluting it into the assay buffer.
-
Adsorption: Cationic peptides can adsorb to standard polystyrene microplates. Using polypropylene 96-well plates is recommended to prevent loss of peptide.[10]
-
-
Experimental Procedure:
-
Bacterial Inoculum: Ensure the bacterial culture is in the logarithmic growth phase and that the final inoculum concentration is consistent across all wells (e.g., 5 x 10⁵ CFU/mL).[9]
-
Carryover Effects: When performing serial dilutions, ensure proper mixing to avoid inaccuracies in peptide concentration.
-
Q6: I am not observing any antimicrobial activity with my this compound peptide. What should I check?
A6: A complete lack of activity often points to a critical issue with the peptide or the assay setup.
-
Verify Peptide Integrity: Confirm the peptide's sequence, purity (>95% is recommended), and concentration. Improper storage can lead to degradation.
-
Check Positive Controls: Always include a positive control antibiotic (e.g., vancomycin for Gram-positive bacteria) to ensure the bacteria are susceptible and the assay is working correctly.[12]
-
Review Buffer Choice: Complex growth media like Tryptic Soy Broth (TSB) or MHB can contain components that inhibit peptide activity. The presence of serum (e.g., 10% Fetal Bovine Serum) has also been shown to impact activity.[9] If you suspect inhibition, consider testing the peptide in a simpler, defined buffer.
-
Re-evaluate Target Strain: Confirm the identity and expected susceptibility of your bacterial strain. This compound has a narrower spectrum of activity, primarily against Gram-positive bacteria.[5]
Q7: The observed hemolytic activity is much higher than expected. How can I troubleshoot this?
A7: High hemolysis can compromise the therapeutic potential of the peptide.
-
Confirm Peptide Concentration: An error in calculating the peptide concentration is a common cause of unexpectedly high toxicity.
-
Check Red Blood Cell (RBC) Health: Use fresh human red blood cells.[13] Old or improperly stored RBCs can be fragile and lyse more easily. Ensure they are washed thoroughly with a suitable buffer like Phosphate-Buffered Saline (PBS) to remove plasma components.[13]
-
Verify Assay Buffer: Hemolysis assays should be conducted in an isotonic buffer like PBS (pH 7.2-7.4) to prevent osmotic lysis.[13]
-
Positive and Negative Controls: Use 0.1-2% Triton X-100 as a positive control (100% hemolysis) and PBS as a negative control (0% hemolysis) to correctly normalize your results.[13][14]
Data Presentation
Table 1: Influence of Buffer Components on this compound Activity Data synthesized from studies assessing peptide activity under various conditions.[9]
| Parameter | Condition Tested | Potential Effect on this compound Activity |
| pH | Mueller-Hinton Broth (MHB) at pH 6.0 and 8.0 | pH can alter the charge of both the peptide and the bacterial surface, affecting binding and activity. |
| High Salt | MHB + 150 mM NaCl | High ionic strength can shield charges and weaken the electrostatic attraction between the peptide and the bacterial membrane, potentially reducing activity. |
| Divalent Cations | MHB + 1 mM MgCl₂ | Divalent cations can stabilize the outer membrane of Gram-negative bacteria and may compete with the peptide for binding sites, potentially reducing activity. |
| Serum | MHB + 10% Fetal Bovine Serum (FBS) | Serum proteins can bind to the peptide, sequestering it and reducing its effective concentration. |
Table 2: Effect of Counter-Ions on Antimicrobial Peptide (AMP) Activity General trends observed for AMPs, including this compound.[7]
| Counter-Ion | Common Source | Potential Impact on Activity and Solubility |
| Trifluoroacetate (TFA) | Reverse-Phase HPLC purification | Can influence peptide structure and biological activity. For this compound, TFA salt showed a high selectivity index. |
| Hydrochloride (HCl) | Ion-exchange chromatography | May alter peptide activity and cytotoxicity compared to other salt forms. |
| Acetate | Ion-exchange chromatography | Presents another alternative that can result in different biological performance compared to TFA or HCl salts. |
Experimental Protocols & Visualizations
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol is adapted from standard procedures outlined by the Clinical and Laboratory Standards Institute (CLSI) and used in various studies.[10][15]
-
Preparation of Materials:
-
This compound: Prepare a stock solution (e.g., 1 mg/mL) in a suitable solvent (e.g., sterile water or 10% DMSO).
-
Bacteria: Inoculate the test bacterium (e.g., S. aureus) in an appropriate broth (e.g., TSB or MHB) and incubate at 37°C until it reaches the logarithmic growth phase.
-
Assay Medium: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) or another appropriate medium.
-
Plate: Use a sterile 96-well polypropylene plate.[10]
-
-
Assay Procedure:
-
Dilute the log-phase bacterial culture in the assay medium to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.
-
Add 50 µL of the diluted bacterial culture to each well.
-
Prepare serial two-fold dilutions of the this compound stock solution in the assay medium.
-
Add 50 µL of the peptide dilutions to the wells, resulting in a final volume of 100 µL and a final bacterial concentration of 5 x 10⁵ CFU/mL. The peptide concentrations should typically range from 100 µM down to 0.78 µM.[8]
-
Include a positive control (bacteria with no peptide) and a negative control (medium only).
-
Incubate the plate at 37°C for 16-20 hours.
-
-
Determining MIC:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Protocol 2: Hemolysis Assay
This protocol is based on standard methods for assessing peptide toxicity to red blood cells.[13][16][17]
-
Preparation of Materials:
-
Human Red Blood Cells (hRBCs): Obtain fresh human blood stabilized with an anticoagulant. Wash the hRBCs three to five times by centrifuging at 1000 x g for 10 minutes and resuspending the pellet in cold, sterile Phosphate-Buffered Saline (PBS, pH 7.2).[13]
-
Prepare a 2-4% (v/v) suspension of the washed hRBCs in PBS.
-
This compound: Prepare serial dilutions of the peptide in PBS.
-
-
Assay Procedure:
-
In a 96-well plate or microcentrifuge tubes, add an equal volume of the peptide solution and the hRBC suspension (e.g., 100 µL of each).
-
Include a negative control (hRBCs in PBS only) and a positive control (hRBCs in 0.1% Triton X-100 for 100% hemolysis).[13]
-
Incubate the samples at 37°C for 1 hour with gentle agitation.
-
Centrifuge the plate or tubes at 1000 x g for 5-10 minutes to pellet intact RBCs.
-
Carefully transfer the supernatant (e.g., 100-150 µL) to a new flat-bottom 96-well plate.[13]
-
-
Determining Hemolysis:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Insight into the mechanism of action of temporin-SHa, a new broad-spectrum antiparasitic and antibacterial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Biological Studies of New this compound Analogs Containing Unnatural Amino Acids in Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Novel Antimicrobial Peptide, Temporin-PKE, from the Skin Secretion of Pelophylax kl. esculentus, and Evaluation of Its Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. First-in-Class Cyclic Temporin L Analogue: Design, Synthesis, and Antimicrobial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro & In Vivo Studies on Identifying and Designing Temporin-1CEh from the Skin Secretion of Rana chensinensis as the Optimised Antibacterial Prototype Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Structure and Formation Mechanism of Antimicrobial Peptides Temporin B- and L-Induced Tubular Membrane Protrusion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Temporin Derived Peptide Showing Antibacterial and Antibiofilm Activities against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. rsc.org [rsc.org]
- 17. static.igem.org [static.igem.org]
Technical Support Center: Interpreting Unexpected Results in Temporin A Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in experiments involving Temporin A and its analogs.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peptide showing low or no activity against Gram-negative bacteria?
A1: This is an expected result. Temporins, including this compound, generally exhibit a narrow spectrum of activity, with higher potency against Gram-positive bacteria.[1][2][3] The outer membrane of Gram-negative bacteria, rich in lipopolysaccharides (LPS), can act as a barrier, preventing the peptide from reaching the cytoplasmic membrane. Some specific temporin isoforms or analogs, like Temporin L, may show broader activity.[2][4]
Q2: I've synthesized an analog of this compound, and it shows high hemolytic activity, unlike the parent peptide. What could be the reason?
A2: Modifications to the amino acid sequence can significantly alter the peptide's interaction with different cell types. Increased hydrophobicity or changes in the amphipathic helical structure can lead to stronger interactions with eukaryotic cell membranes, such as red blood cells, resulting in increased hemolytic activity. For instance, some analogs of Temporin L have demonstrated high lytic activity against human erythrocytes.[2]
Q3: My this compound appears to have anti-cancer activity. Is this a known property?
A3: Yes, this is a plausible finding. Many antimicrobial peptides (AMPs), including some temporins, have been shown to possess anti-cancer activity.[5][6] This is often attributed to the net negative charge on the surface of cancer cells, which facilitates the binding of the cationic peptide. For example, Temporin 1CEa has been shown to target phosphatidylserine on the surface of melanoma cells.[5]
Q4: Can bacteria develop resistance to this compound?
A4: While one of the key advantages of antimicrobial peptides is a lower propensity for inducing resistance compared to traditional antibiotics, it is not impossible.[1] Resistance mechanisms might involve alterations in the bacterial membrane composition or the expression of efflux pumps. However, studies have shown that resistance development to temporins is significantly slower compared to conventional antibiotics like ampicillin.[1]
Troubleshooting Guide
Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) values across experiments.
-
Possible Cause 1: Peptide Aggregation. Temporins are hydrophobic peptides and can aggregate in solution, reducing the effective concentration.
-
Solution: Ensure the peptide is fully dissolved in an appropriate solvent (e.g., sterile water, DMSO) before diluting it in the assay medium. Vortex thoroughly and consider a brief sonication.
-
-
Possible Cause 2: Variability in Bacterial Inoculum. The density of the bacterial culture can significantly impact MIC values.
-
Solution: Standardize the inoculum preparation. Ensure bacteria are in the logarithmic growth phase and adjust the final concentration to the recommended colony-forming units (CFU)/mL for the specific assay protocol (e.g., CLSI guidelines).[7]
-
-
Possible Cause 3: Interference from Assay Medium. Components in the growth medium can interact with the peptide and inhibit its activity.
-
Solution: Use a low-salt, cation-adjusted medium like Mueller-Hinton Broth (MHB) for susceptibility testing. If using other media, be aware of potential interactions.
-
Issue 2: this compound shows high toxicity to eukaryotic cells in an MTT assay.
-
Possible Cause 1: High Peptide Concentration. At very high concentrations, the detergent-like mechanism of temporins can become non-specific and disrupt eukaryotic membranes.[1]
-
Solution: Perform a dose-response curve to determine the concentration range where the peptide is active against bacteria but shows minimal cytotoxicity to eukaryotic cells.
-
-
Possible Cause 2: Contamination. The peptide synthesis or purification process might have introduced cytotoxic contaminants.
-
Solution: Verify the purity of your peptide using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
Issue 3: No membrane permeabilization is observed in a Propidium Iodide (PI) uptake assay, despite seeing antibacterial activity.
-
Possible Cause: Indirect Mechanism or Apoptosis-like Death. While the primary mechanism is membrane disruption, some studies suggest that temporins can also trigger secondary effects like mitochondrial membrane depolarization or DNA fragmentation, which might not immediately result in large pore formation detectable by PI.[1]
-
Solution: Investigate other cellular events. Use assays to measure changes in membrane potential (e.g., with DiSC3(5) dye) or check for markers of apoptosis.
-
Data Presentation
Table 1: Antimicrobial Activity (MIC) of this compound and Analogs against Various Microorganisms
| Peptide | S. aureus (µM) | E. coli (µM) | C. albicans (µM) | Reference |
| This compound | 3 - 12 | > 100 | > 50 | [1][3] |
| [K³]SHa (analog) | 1 - 6 | 12.5 | 3 - 25 | [1] |
| Peptide 1A (analog) | 6.25 | 50 | Not Reported | [4] |
| Peptide 1B (analog) | 6.25 | 12.5 | Not Reported | [4] |
| DT4F (analog) | Not Reported | Not Reported | Not Reported | [6] |
Note: MIC values can vary depending on the specific strain and experimental conditions.
Table 2: Cytotoxicity (IC50) of this compound Analogs against Cell Lines
| Peptide | Cell Line | IC50 (µM) | Reference |
| DTThr (analog) | MCF-12F | 165.09 ± 2.21 | [6] |
| DT4F (analog) | MCF-12F | 41.78 ± 1.64 | [6] |
| DTF (analog) | BALB/3T3 | 92.40 ± 2.82 | [8] |
Experimental Protocols
1. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
-
Preparation of Peptide Stock: Dissolve the this compound peptide in a suitable sterile solvent (e.g., 0.01% acetic acid or DMSO) to a high concentration (e.g., 1-2 mM).
-
Bacterial Culture: Inoculate a single bacterial colony into a suitable broth (e.g., Tryptic Soy Broth or Mueller-Hinton Broth) and incubate at 37°C until it reaches the logarithmic growth phase.[7]
-
Inoculum Adjustment: Dilute the bacterial culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in a 96-well microtiter plate.
-
Serial Dilution: Perform a two-fold serial dilution of the peptide stock solution in the appropriate broth directly in the 96-well plate.
-
Incubation: Add the adjusted bacterial inoculum to each well containing the diluted peptide. Include positive (bacteria only) and negative (broth only) controls. Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.
2. Hemolysis Assay
-
Preparation of Red Blood Cells (RBCs): Obtain fresh human or animal blood and wash the RBCs three to four times with phosphate-buffered saline (PBS) by centrifugation (e.g., 800 x g for 10 min) until the supernatant is clear. Resuspend the RBCs in PBS to a final concentration of 2-4% (v/v).
-
Peptide Dilution: Prepare serial dilutions of the this compound peptide in PBS.
-
Incubation: Add the diluted peptide to the RBC suspension in a 96-well plate. Use PBS as a negative control (0% hemolysis) and a lytic agent like 1% Triton X-100 as a positive control (100% hemolysis).
-
Reaction: Incubate the plate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Measurement: Carefully transfer the supernatant to a new plate and measure the absorbance at 540 nm, which corresponds to the release of hemoglobin.
-
Calculation: Calculate the percentage of hemolysis using the formula: [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100.
3. MTT Assay for Cytotoxicity
-
Cell Seeding: Seed eukaryotic cells (e.g., HaCaT, HEK293) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.[8]
-
Peptide Treatment: Remove the old medium and add fresh medium containing serial dilutions of the this compound peptide. Incubate for a specified period (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 540-570 nm using a microplate reader.
-
Analysis: Cell viability is expressed as a percentage relative to untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be calculated from the dose-response curve.[8]
Visualizations
Caption: A workflow for troubleshooting unexpected results in this compound experiments.
Caption: The "carpet-like" mechanism of action for this compound on bacterial membranes.
References
- 1. Insight into the mechanism of action of temporin-SHa, a new broad-spectrum antiparasitic and antibacterial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Novel temporin L antimicrobial peptides: promoting self-assembling by lipidic tags to tackle superbugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. New this compound Analogues Modified in Positions 1 and 10—Synthesis and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Temporin Derived Peptide Showing Antibacterial and Antibiofilm Activities against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Studies of New this compound Analogs Containing Unnatural Amino Acids in Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Temporin A and Other Leading Antimicrobial Peptides
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the efficacy of Temporin A against other prominent antimicrobial peptides (AMPs), supported by experimental data. We delve into the antimicrobial activities, mechanisms of action, and experimental protocols for this compound, LL-37, Magainin-2, and Human β-defensin 3 (HBD-3).
Executive Summary
Antimicrobial peptides are a promising class of molecules in the fight against antibiotic resistance. This guide provides a head-to-head comparison of four well-characterized AMPs. This compound, an ultrashort peptide, exhibits potent activity primarily against Gram-positive bacteria. LL-37, a human cathelicidin, demonstrates broad-spectrum antimicrobial and immunomodulatory functions. Magainin-2, originally isolated from frog skin, is effective against a wide range of bacteria and fungi. Human β-defensin 3 is a key component of the human innate immune system with broad-spectrum antimicrobial activity. The comparative data presented herein will aid in the informed selection and development of AMPs for therapeutic applications.
Data Presentation: Comparative Antimicrobial Efficacy
The antimicrobial efficacy of these peptides is most commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the MIC values of this compound, LL-37, Magainin-2, and HBD-3 against common pathogens.
| Antimicrobial Peptide | Staphylococcus aureus (µg/mL) | Escherichia coli (µg/mL) | Pseudomonas aeruginosa (µg/mL) | Candida albicans (µg/mL) |
| This compound | 8 | >100 | >100 | >100 |
| LL-37 | 19.3 | >250 | >250 | >250 |
| Magainin-2 | 64 | 8 | 64 | 16 |
| Human β-defensin 3 | 12 | 6 | >250 | 15 |
Note: MIC values can vary depending on the specific strain of the microorganism and the experimental conditions.
Mechanisms of Action: A Visual Guide
The distinct mechanisms by which these peptides exert their antimicrobial effects are crucial for understanding their therapeutic potential and limitations.
This compound: Membrane Perturbation
This compound, a short and hydrophobic peptide, primarily acts by disrupting the bacterial cell membrane. It is thought to insert into the lipid bilayer, causing transient pores and leading to leakage of cellular contents and ultimately cell death.
LL-37: Dual Antimicrobial and Immunomodulatory Roles
LL-37 exhibits a dual mechanism of action. It directly disrupts bacterial membranes and also modulates the host immune response. Its immunomodulatory functions involve interacting with various host cell receptors, leading to the production of cytokines and chemokines.
Benchmarking the anti-biofilm activity of Temporin A against established antibiotics.
For Immediate Release
A Comparative Analysis of Temporin A's Potent Anti-Biofilm Activity
In the ongoing battle against antibiotic resistance, bacterial biofilms present a formidable challenge, rendering conventional antibiotic therapies ineffective. This guide provides a comprehensive comparison of the anti-biofilm activity of this compound, a naturally occurring antimicrobial peptide, against established antibiotics. The data presented herein, supported by detailed experimental protocols, is intended for researchers, scientists, and drug development professionals seeking novel strategies to combat biofilm-associated infections.
Executive Summary
This compound and its derivatives have demonstrated significant efficacy in both inhibiting the formation of and eradicating mature bacterial biofilms. This guide consolidates quantitative data from multiple studies to benchmark the performance of this compound against commonly used antibiotics such as vancomycin, gentamicin, and ciprofloxacin. The primary mechanism of this compound's action involves the rapid disruption of bacterial cell membranes, a mode of action that is less likely to induce resistance compared to traditional antibiotics that target specific metabolic pathways. Furthermore, evidence suggests that temporin peptides can modulate the expression of genes crucial for biofilm formation, offering a multi-pronged approach to tackling these resilient bacterial communities.
Comparative Anti-Biofilm Activity: this compound vs. Antibiotics
The following tables summarize the quantitative anti-biofilm activity of this compound and its derivatives compared to established antibiotics against key pathogenic bacteria. The data is presented as Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Biofilm Inhibitory Concentration (MBIC) or Minimum Biofilm Eradication Concentration (MBEC).
Table 1: Anti-Biofilm Activity against Staphylococcus aureus (including MRSA)
| Compound | MIC (µM) | MBC (µM) | MBIC50 (µM) | Biofilm Inhibition (%) | Biofilm Eradication (%) | Citation(s) |
| Temporin-GHa4R | 3.1-6.2 | 6.2 | ~3.1 | >50% at 6.2 µM | >50% at 25 µM | [1] |
| Temporin-GHaR7R | - | - | - | 83.64% at 6.2 µM | >50% at 25 µM | [2] |
| Vancomycin | - | - | - | Comparable to GHaR7R at 6.2 µM | - | [1][2] |
| Gentamicin | <1 mg/L | - | >32 mg/L | - | <90% at 32 mg/L | [3] |
Table 2: Anti-Biofilm Activity against Pseudomonas aeruginosa
| Compound | MIC (mg/L) | MBEC90 (mg/L) | Citation(s) |
| This compound | >512 | >512 | [3] |
| Gentamicin | <1 | 2 | [3] |
| Ciprofloxacin | 0.25 | >4x MIC (Resistant) | [4] |
Note: Direct comparative studies for this compound against a wide range of antibiotics are limited. The data above is compiled from studies that used these antibiotics as controls or in combination. MBIC50 refers to the concentration required to inhibit 50% of biofilm formation. MBEC90 is the concentration needed to eradicate 90% of the biofilm.
Mechanism of Action: A Multi-Faceted Approach
This compound's anti-biofilm activity stems from a combination of physical disruption and modulation of bacterial signaling pathways.
Membrane Disruption
The primary mechanism of action for this compound is the rapid permeabilization and disruption of the bacterial cell membrane. This is attributed to the peptide's amphipathic α-helical structure, which allows it to insert into and destabilize the lipid bilayer, leading to leakage of cellular contents and cell death. This direct physical mechanism is a key advantage, as it is more difficult for bacteria to develop resistance to it compared to antibiotics that target specific enzymes or metabolic pathways.
Inhibition of Biofilm-Related Gene Expression
Beyond direct membrane damage, certain temporin derivatives have been shown to interfere with the genetic machinery responsible for biofilm formation. For instance, temporin-derived peptides have been observed to downregulate the expression of the icaADBC operon in Staphylococcus aureus[2]. This operon is responsible for the synthesis of Polysaccharide Intercellular Adhesin (PIA), a crucial component of the staphylococcal biofilm matrix.
Interference with Quorum Sensing
Emerging evidence suggests that temporins can also interfere with bacterial communication, a process known as quorum sensing (QS). The agr system is a global regulator of virulence in S. aureus and plays a role in biofilm development. Studies on Temporin-L have indicated that it can lead to the downregulation of proteins associated with the agr system, thereby reducing virulence[5]. In Pseudomonas aeruginosa, the las and rhl quorum-sensing systems are pivotal for biofilm formation and virulence factor production[6][7][8]. While direct evidence for this compound's impact on these specific systems is still under investigation, the potential to disrupt QS presents another promising avenue for its anti-biofilm activity.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay
The antimicrobial activity of the peptides and antibiotics is determined using the broth microdilution method[1].
-
Bacterial strains are cultured to the logarithmic growth phase.
-
The bacterial suspension is diluted to a final concentration of approximately 2 × 10^6 CFU/mL.
-
Serial dilutions of the test compounds are prepared in a 96-well microtiter plate.
-
An equal volume of the bacterial suspension is added to each well.
-
Plates are incubated at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by measuring the absorbance at 600 nm[1].
-
To determine the MBC, an aliquot from the wells showing no visible growth is plated on agar plates. The MBC is the lowest concentration that results in a 99.9% reduction in CFU/mL compared to the initial inoculum.
Biofilm Inhibition Assay (Crystal Violet Method)
This assay quantifies the ability of a compound to prevent biofilm formation.
-
A bacterial suspension (e.g., 1 × 10^6 CFU/mL) is added to the wells of a 96-well plate along with various concentrations of the test compound[2].
-
The plate is incubated for 24 hours at 37°C to allow for biofilm formation.
-
After incubation, the planktonic bacteria are removed by gently washing the wells with phosphate-buffered saline (PBS).
-
The remaining biofilms are fixed, for example, with methanol, and then stained with a 0.1% crystal violet solution for 10-15 minutes[9].
-
Excess stain is removed by washing with water.
-
The bound crystal violet is solubilized with a solvent such as 30% acetic acid or ethanol[9].
-
The absorbance of the solubilized stain is measured at a wavelength of 570-595 nm. The percentage of biofilm inhibition is calculated relative to the untreated control.
Biofilm Eradication Assay (MTT Assay)
This assay assesses the viability of cells within a pre-formed biofilm after treatment.
-
Biofilms are allowed to form in 96-well plates for 24 hours as described above[1].
-
The planktonic cells are removed, and the mature biofilms are treated with various concentrations of the test compounds for a specified period (e.g., 24 hours).
-
After treatment, the wells are washed with PBS.
-
A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 3-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are solubilized using a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
The absorbance of the solubilized formazan is measured at a wavelength of 570 nm. The percentage of biofilm eradication is calculated by comparing the absorbance of treated wells to that of untreated controls[1].
Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization
CLSM provides a detailed three-dimensional visualization of the biofilm structure and the viability of the embedded cells.
-
Biofilms are grown on suitable surfaces (e.g., glass coverslips) in the presence or absence of the test compounds.
-
For viability staining, the biofilms are typically stained with a combination of fluorescent dyes, such as SYTO 9 (stains all cells green) and propidium iodide (stains dead cells with compromised membranes red).
-
The stained biofilms are then visualized using a confocal laser scanning microscope.
-
Z-stack images are acquired to reconstruct the three-dimensional architecture of the biofilm.
-
Image analysis software can be used to quantify various biofilm parameters, such as biomass, thickness, and the ratio of live to dead cells.
Visualizing the Mechanisms: Diagrams and Workflows
To further elucidate the experimental processes and biological pathways discussed, the following diagrams are provided.
Caption: Workflow for Biofilm Inhibition and Eradication Assays.
Caption: Proposed Mechanism of this compound's Anti-Biofilm Activity.
Conclusion
This compound and its derivatives present a promising class of antimicrobial agents with potent anti-biofilm properties. Their rapid, membrane-disrupting mechanism of action and their ability to interfere with biofilm-specific gene expression offer significant advantages over many conventional antibiotics. While further head-to-head comparative studies are warranted to fully delineate their efficacy against a broader range of antibiotics and bacterial species, the existing data strongly supports their continued investigation and development as a novel therapeutic strategy to combat the critical threat of biofilm-associated infections.
References
- 1. A Temporin Derived Peptide Showing Antibacterial and Antibiofilm Activities against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Four temporin-derived peptides exhibit antimicrobial and antibiofilm activities against methicillin-resistant Staphylococcus aureus : Anti-MRSA peptides derived from temporin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of this compound and Short Lipopeptides Combined with Gentamicin against Biofilm Formed by Staphylococcus aureus and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of Antimicrobial Peptides and Ciprofloxacin against Pseudomonas aeruginosa Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The antimicrobial peptide Temporin-L induces vesicle formation and reduces the virulence in S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roles of Pseudomonas aeruginosa las and rhl Quorum-Sensing Systems in Control of Twitching Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholars.northwestern.edu [scholars.northwestern.edu]
- 8. Regulation of las and rhl quorum sensing in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Unveiling the Anticancer Potential of Temporin A: A Comparative Analysis of its Selectivity for Cancer Versus Normal Cells
Temporin A, a naturally occurring antimicrobial peptide, has garnered significant interest within the scientific community for its potential as a novel anticancer agent. This comparison guide delves into the experimental evidence validating the selective cytotoxic effects of this compound on cancerous cells while exhibiting minimal toxicity towards their normal counterparts. The data presented herein is curated for researchers, scientists, and drug development professionals to provide a comprehensive overview of this compound's anticancer selectivity, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.
Quantitative Assessment of Cytotoxicity: this compound's Preferential Action on Cancer Cells
The cornerstone of an effective anticancer therapeutic is its ability to discriminate between malignant and healthy cells. Numerous studies have quantified the cytotoxic effects of this compound and its analogs across a panel of human cancer cell lines and normal cell lines. The half-maximal inhibitory concentration (IC50), a measure of a substance's potency in inhibiting a specific biological or biochemical function, is a key metric in these evaluations.
The following table summarizes the IC50 values of this compound and its derivatives, demonstrating a consistent trend of higher potency against cancer cells.
| Peptide/Analog | Cancer Cell Line | Cancer Type | IC50 (µM) | Normal Cell Line | IC50 (µM) | Reference |
| This compound | A549 | Non-small cell lung carcinoma | 100-50 (selective cytotoxicity) | Beas-2B | Not significantly cytotoxic at active concentrations | [1] |
| Calu-3 | Non-small cell lung carcinoma | 100-50 (selective cytotoxicity) | Beas-2B | Not significantly cytotoxic at active concentrations | [1] | |
| Temporin-1CEa | Bcap-37 | Breast cancer | Rapid cytotoxicity observed | - | - | [2] |
| MCF-7 | Breast cancer | Most sensitive among 12 cell lines | HUVSMCs | No significant cytotoxicity at active concentrations | [3] | |
| MDA-MB-231 | Breast cancer | 31.78 | - | - | [4] | |
| MCF-7 | Breast cancer | 63.26 | - | - | [4] | |
| [G10a]-SHa | Various cancer cell lines | Breast, Lung, Prostate, Pancreas, Liver | 13.04 - 31.63 | IMR-90 (Normal human fibroblast) | 37.20 | [5] |
| Temporin-La | - | Liver cancer | 11.19 | Normal liver tissue cells | No obvious toxicity | [6] |
| Temporin-SHf | A549 | Lung cancer | Cytotoxic | Non-tumorigenic cells | Not cytotoxic | [7] |
Note: The data indicates that various forms of Temporin exhibit selective cytotoxicity against cancer cells. For instance, this compound showed selective action against non-small cell lung carcinoma cell lines A549 and Calu-3, with minimal effect on the normal epithelial cell line Beas-2B[1][8]. Similarly, Temporin-1CEa was potent against multiple cancer cell lines while showing no significant cytotoxicity to normal human umbilical vein smooth muscle cells (HUVSMCs)[3]. The analog [G10a]-SHa also demonstrated a favorable selectivity profile, being more active against a range of cancer cells than against normal human fibroblasts[5].
Experimental Protocols
The validation of this compound's anticancer selectivity relies on robust and reproducible experimental methodologies. Below are detailed protocols for the key assays cited in the literature.
Cell Viability and Cytotoxicity Assays
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells (e.g., A549, MCF-7, or normal cell lines) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Peptide Treatment: Prepare serial dilutions of this compound in serum-free culture medium. Remove the existing medium from the wells and add 100 µL of the various concentrations of this compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a specified period (e.g., 1, 24, or 48 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. This allows for the conversion of MTT into formazan crystals by metabolically active cells.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple formazan solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined from the dose-response curve.
b) CellTox™ Green Cytotoxicity Assay
This assay measures cytotoxicity as a result of compromised membrane integrity.
-
Cell Plating: Seed both cancer and normal cells in separate wells of a 96-well plate as described for the MTT assay.
-
Reagent Preparation: Prepare the CellTox™ Green Dye solution according to the manufacturer's instructions.
-
Treatment: Add varying concentrations of this compound to the designated wells.
-
Dye Addition and Incubation: Add the CellTox™ Green Dye to all wells at the time of peptide addition. The dye is a fluorescent molecule that binds to DNA from cells with compromised membranes.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 520 nm at different time points (e.g., 1, 2, 4, 24 hours) to monitor cytotoxicity kinetically.
-
Data Analysis: An increase in fluorescence intensity is directly proportional to the number of dead cells.
Visualizing the Experimental and Mechanistic Frameworks
To better illustrate the processes involved in evaluating this compound's anticancer activity, the following diagrams are provided.
Caption: Experimental workflow for assessing this compound's anticancer selectivity.
The selective action of this compound is attributed to its distinct mechanism of action on cancer cells, which often involves membrane disruption and the induction of apoptosis.
Caption: Proposed mechanism of this compound-induced cancer cell death.
References
- 1. This compound and Bombinin H2 Antimicrobial Peptides Exhibit Selective Cytotoxicity to Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer mechanisms of temporin-1CEa, an amphipathic α-helical antimicrobial peptide, in Bcap-37 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor effects and cell selectivity of temporin-1CEa, an antimicrobial peptide from the skin secretions of the Chinese brown frog (Rana chensinensis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid Cytotoxicity of Antimicrobial Peptide Tempoprin-1CEa in Breast Cancer Cells through Membrane Destruction and Intracellular Calcium Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Anti-cancer peptides: classification, mechanism of action, reconstruction and modification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial and antitumor properties of anuran peptide temporin-SHf induce apoptosis in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Cross-Validation of Temporin A's Efficacy: A Comparative Analysis of Minimum Inhibitory Concentration (MIC) Across Diverse Bacterial Strains
A detailed examination of Temporin A's antimicrobial activity, supported by collated experimental data, standardized protocols, and visual workflows, for researchers and drug development professionals.
This compound, a naturally occurring antimicrobial peptide isolated from the European red frog (Rana temporaria), has demonstrated considerable promise as a potential therapeutic agent against a range of bacterial pathogens. Its primary mechanism of action involves a direct interaction with the bacterial cell membrane, leading to permeabilization and subsequent cell death.[1][2] This guide provides a comparative analysis of the Minimum Inhibitory Concentration (MIC) of this compound against various Gram-positive and Gram-negative bacterial strains, offering a cross-validation of its efficacy based on available experimental data.
Comparative Efficacy of this compound: MIC Data
The antimicrobial potency of this compound is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that completely inhibits the visible growth of a microorganism. The following table summarizes the MIC values of this compound against a selection of clinically relevant bacterial strains as reported in various studies. It is important to note that variations in experimental methodologies can influence MIC values.
| Bacterial Strain | Gram Staining | MIC (µM) | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Gram-positive | 2.5 - 20 | - | [1] |
| Bacillus megaterium | Gram-positive | 2.5 - 20 | - | [1] |
| Enterococcus faecium (vancomycin-resistant) | Gram-positive | 2.5 - 20 | - | [1] |
| Enterococcus faecalis (vancomycin-resistant) | Gram-positive | 2.5 - 20 | - | [1] |
| Bacillus subtilis NBIMCC 3562 | Gram-positive | - | 80 | [3] |
| Escherichia coli | Gram-negative | 2.5 - 20 | - | [1] |
| Escherichia coli NBIMCC 8785 | Gram-negative | - | 320 | [3] |
| Arthrobacter oxydans NBIMCC 9333 | Gram-positive | - | 80 | [3] |
| Pseudomonas aeruginosa NBIMCC 3700 | Gram-negative | - | 320 | [3] |
Note: MIC values can vary based on the specific strain and the experimental conditions used.
Understanding the Mechanism of Action
Temporins, including this compound, are amphipathic α-helical peptides.[2][4][5] This structure allows them to interact with and disrupt microbial cytoplasmic membranes. The proposed mechanism involves the peptide binding to the negatively charged components of the bacterial membrane, inserting itself into the lipid bilayer, and forming pores or channels.[2] This disruption leads to leakage of intracellular contents and ultimately cell death. Some studies on other temporins, like Temporin L, suggest that they may also interfere with cell division machinery by interacting with proteins such as FtsZ.[6]
Experimental Protocols
The determination of MIC is a critical step in assessing the efficacy of an antimicrobial agent. The broth microdilution method is a standardized and widely used technique for this purpose.[7][8][9][10][11]
Broth Microdilution Method for MIC Determination
1. Preparation of Materials:
-
Bacterial Culture: A fresh overnight culture of the test bacterial strain grown in a suitable broth medium (e.g., Mueller-Hinton Broth).[7][8]
-
This compound Stock Solution: A stock solution of this compound is prepared at a high concentration and then serially diluted.
-
96-Well Microtiter Plate: Sterile, typically U-shaped bottom plates are used.[3][12]
2. Inoculum Preparation:
-
The overnight bacterial culture is diluted to achieve a standardized concentration, typically around 5 x 10^5 colony-forming units (CFU)/mL.[8]
3. Serial Dilution:
-
A two-fold serial dilution of the this compound stock solution is performed across the wells of the microtiter plate using broth medium as the diluent.[10] This creates a gradient of peptide concentrations.
4. Inoculation:
-
A standardized volume of the prepared bacterial inoculum is added to each well containing the diluted this compound.
5. Controls:
-
Positive Control: A well containing only the bacterial inoculum in broth, with no antimicrobial peptide, to ensure the bacteria are viable and can grow.
-
Negative Control: A well containing only the broth medium to check for contamination.
6. Incubation:
7. MIC Determination:
-
After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of this compound at which there is no visible growth.[3][12]
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Logical Framework for this compound's Antimicrobial Action
The interaction of this compound with a bacterial cell follows a logical sequence of events, from initial binding to eventual cell lysis.
References
- 1. Temporins: Multifunctional Peptides from Frog Skin [mdpi.com]
- 2. Insight into the mechanism of action of temporin-SHa, a new broad-spectrum antiparasitic and antibacterial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Studies of New this compound Analogs Containing Unnatural Amino Acids in Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New insight into the mechanism of action of the temporin antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The antimicrobial peptide Temporin L impairs E. coli cell division by interacting with FtsZ and the divisome complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 8. journals.asm.org [journals.asm.org]
- 9. Broth microdilution antibacterial assay of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. researchgate.net [researchgate.net]
- 12. New this compound Analogues Modified in Positions 1 and 10—Synthesis and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Membrane Disruption Mechanisms of Temporin A, Melittin, and Magainin-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the membrane disruption mechanisms of three well-characterized antimicrobial peptides (AMPs): Temporin A, Melittin, and Magainin-2. Understanding the distinct modes of action of these peptides is crucial for the rational design and development of new antimicrobial therapeutics. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of the proposed mechanisms.
Quantitative Performance Comparison
The antimicrobial efficacy of this compound, Melittin, and Magainin-2 is often quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that inhibits the visible growth of a microorganism. The following table summarizes the MIC values of these AMPs against common Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. It is important to note that MIC values can vary between studies due to differences in experimental conditions such as the specific bacterial strains, growth media, and assay protocols used.
| Peptide | Target Organism | MIC (µg/mL) | Experimental Conditions | Reference |
| This compound | Staphylococcus aureus | 4 - 16 | MRSA clinical isolates | [1] |
| Staphylococcus aureus | 10 - 25 | MRSA clinical isolates | [1] | |
| Escherichia coli | >320 | [2] | ||
| Melittin | Staphylococcus aureus (MRSA) | 4.0 - 5.3 | ATCC and clinical isolates | [3] |
| Staphylococcus aureus | 6.4 | [4] | ||
| Escherichia coli | 6.4 | [4] | ||
| Escherichia coli | 40 - 42.5 | [5] | ||
| Magainin-2 | Staphylococcus aureus | 50 | [6] | |
| Escherichia coli | 40 | [7] | ||
| Escherichia coli | 50 | [8] |
Mechanisms of Membrane Disruption
Antimicrobial peptides disrupt bacterial membranes through various mechanisms, broadly categorized as either pore-forming or non-pore-forming. This compound, Melittin, and Magainin-2 each exhibit a preference for a particular mode of action, which is influenced by their primary and secondary structures.
This compound: The "Carpet" Model
This compound, a short, hydrophobic, and weakly cationic peptide, is generally believed to act via a "carpet" or detergent-like mechanism.[9] This model involves the accumulation of peptide monomers on the surface of the bacterial membrane.
-
Initial Binding: Cationic residues on this compound facilitate its initial electrostatic attraction to the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[10]
-
Carpet Formation: The peptides then arrange themselves parallel to the membrane surface, forming a "carpet-like" layer.[9]
-
Membrane Destabilization: Once a threshold concentration is reached, the high density of peptides on the membrane surface disrupts the lipid packing and leads to a loss of membrane integrity. This can result in the formation of transient pores or the complete dissolution of the membrane into micelle-like structures, causing leakage of cellular contents and cell death.[11]
Melittin and Magainin-2: The "Toroidal Pore" Model
Melittin and Magainin-2 are classic examples of AMPs that are proposed to form "toroidal pores" in bacterial membranes.[12][13][14] This model involves the insertion of the peptides into the membrane in a manner that induces significant lipid rearrangement.
-
Initial Binding and Insertion: Similar to this compound, Melittin and Magainin-2 initially bind to the bacterial membrane via electrostatic interactions.[15][16] Upon binding, they undergo a conformational change, typically adopting an α-helical structure, and insert into the lipid bilayer.[17][18]
-
Pore Formation: In the toroidal pore model, the inserted peptides, along with the headgroups of the surrounding lipid molecules, bend inward to line the aqueous channel.[12][19] This creates a continuous curvature of the lipid monolayer through the pore, meaning the pore is lined by both the peptides and the lipid headgroups. This process can lead to the leakage of ions and small molecules, ultimately resulting in cell death.[20] While both peptides are associated with the toroidal pore model, there can be subtle differences in their interaction and the stability of the pores they form.[21]
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the proposed membrane disruption mechanisms for this compound, Melittin, and Magainin-2.
References
- 1. mdpi.com [mdpi.com]
- 2. New this compound Analogues Modified in Positions 1 and 10—Synthesis and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Melittin and its potential in the destruction and inhibition of the biofilm formation by Staphylococcus aureus, Escherichia coli and Pseudomonas aeruginosa isolated from bovine milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Antimicrobial Stapled Peptides Based on Magainin 2 Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Insight into the mechanism of action of temporin-SHa, a new broad-spectrum antiparasitic and antibacterial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMR Structures and Interactions of Temporin-1Tl and Temporin-1Tb with Lipopolysaccharide Micelles: MECHANISTIC INSIGHTS INTO OUTER MEMBRANE PERMEABILIZATION AND SYNERGISTIC ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Temporin Derived Peptide Showing Antibacterial and Antibiofilm Activities against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Magainin 2 in Action: Distinct Modes of Membrane Permeabilization in Living Bacterial and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How Does Melittin Permeabilize Membranes? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Membrane Activity of Melittin and Magainin-I at Low Peptide-to-Lipid Ratio: Different Types of Pores and Translocation Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Magainin 2 - Proteopedia, life in 3D [proteopedia.org]
- 16. How Melittin Inserts into Cell Membrane: Conformational Changes, Inter-Peptide Cooperation, and Disturbance on the Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Applications and evolution of melittin, the quintessential membrane active peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Solid-State NMR Investigation of the Membrane-Disrupting Mechanism of Antimicrobial Peptides MSI-78 and MSI-594 Derived from Magainin 2 and Melittin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | The antimicrobial peptide Magainin-2 interacts with BamA impairing folding of E. coli membrane proteins [frontiersin.org]
- 20. Action mechanism of melittin-derived antimicrobial peptides, MDP1 and MDP2, de novo designed against multidrug resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Membrane Activity of Melittin and Magainin-I at Low Peptide-to-Lipid Ratio: Different Types of Pores and Translocation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Temporin A: A Comparative Analysis of Monotherapy and Combination Therapy Efficacy
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the antimicrobial and anticancer peptide Temporin A reveals significantly enhanced efficacy when used in combination with other therapeutic agents compared to its application as a monotherapy. This guide consolidates experimental data to provide researchers, scientists, and drug development professionals with a clear comparison of this compound's performance, detailing its synergistic potential and underlying mechanisms of action.
Executive Summary
This compound, a naturally occurring antimicrobial peptide, has demonstrated considerable promise in combating both pathogenic bacteria and cancer cells. While effective as a standalone agent, its true potential appears to lie in synergistic combinations. This report presents a detailed comparison of this compound's efficacy as a monotherapy versus its use in combination therapies, supported by quantitative data from preclinical studies. The findings indicate that combination approaches can lead to lower required doses, reduced toxicity, and enhanced therapeutic outcomes.
Antibacterial Efficacy: Monotherapy vs. Combination Therapy
This compound exhibits potent activity against a range of Gram-positive bacteria. However, its efficacy is significantly amplified when combined with conventional antibiotics or other antimicrobial peptides.
Quantitative Data Summary
The following tables summarize the Minimum Inhibitory Concentration (MIC) of this compound as a monotherapy and in combination with other agents. The Fractional Inhibitory Concentration (FIC) index is used to quantify the synergistic effect, where an FIC index of ≤ 0.5 indicates synergy.
Table 1: Efficacy of this compound in Combination with Imipenem against Staphylococcus aureus
| Treatment | MIC (mg/L) | FIC Index |
| This compound (Monotherapy) | 2.00 | - |
| Imipenem (Monotherapy) | 0.50 | - |
| This compound + Imipenem | - | 0.312[1] |
Table 2: Efficacy of this compound in Combination with a Modified Temporin B (TB-YK) against Various Bacterial Strains
| Bacterial Strain | This compound MIC (µg/mL) | TB-YK MIC (µg/mL) | This compound + TB-YK (Synergy) |
| Staphylococcus aureus | 10-30 | 4-8 | Strong Synergism Observed[2] |
| Gram-negative bacteria | 125-400 | >100 | Strong Synergism Observed[2] |
Table 3: Efficacy of this compound in Combination with Gentamicin against Planktonic Bacteria
| Bacterial Strain | This compound MIC (mg/L) | Gentamicin MIC (mg/L) | ΣFIC | Interpretation |
| Staphylococcus aureus | 8 | < 1 | > 0.5 | No Synergy[3] |
| Pseudomonas aeruginosa | > 512 | < 1 | > 0.5 | No Synergy[3] |
Anticancer Efficacy: A Focus on Monotherapy with Combination Potential
This compound has shown selective cytotoxicity towards various cancer cell lines, including non-small cell lung carcinoma (NSCLC) and breast cancer cells[4][5]. While robust data on this compound in combination with chemotherapy is still emerging, the known mechanisms of action for this compound and other antimicrobial peptides suggest a high potential for synergistic effects.
Quantitative Data Summary
Table 4: Cytotoxic Activity of this compound (Monotherapy) against Cancer Cell Lines
| Cancer Cell Line | This compound Concentration (µM) for Significant Cytotoxicity | Reference |
| A549 (NSCLC) | 50 - 100 | [4] |
| Calu-3 (NSCLC) | 50 - 100 | [4] |
| Bcap-37 (Breast Cancer) | 20 - 40 | [6] |
Studies on other antimicrobial peptides have demonstrated synergy when combined with conventional chemotherapeutics like doxorubicin and cisplatin[7][8][9][10][11]. This suggests a promising avenue for future research into this compound combination therapies for cancer.
Experimental Protocols
Checkerboard Assay for Antimicrobial Synergy
The checkerboard assay is a common method to assess the synergistic effects of two antimicrobial agents.
Objective: To determine the MIC of each agent alone and in combination to calculate the FIC index.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
This compound and the second antimicrobial agent (e.g., imipenem)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Spectrophotometer for optical density (OD) measurement
Procedure:
-
Prepare serial twofold dilutions of this compound horizontally across the microtiter plate.
-
Prepare serial twofold dilutions of the second antimicrobial agent vertically down the plate.
-
This creates a matrix of wells with varying concentrations of both agents. Include wells with each agent alone to determine their individual MICs.
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determine the MIC, which is the lowest concentration of the antimicrobial agent(s) that completely inhibits visible bacterial growth.
-
Calculate the FIC index using the following formula: FIC Index = FIC of Agent A + FIC of Agent B Where FIC of Agent A = (MIC of A in combination) / (MIC of A alone) And FIC of Agent B = (MIC of B in combination) / (MIC of B alone)
Interpretation of FIC Index:
-
≤ 0.5: Synergy
-
0.5 to 4.0: Additive or indifferent effect
-
4.0: Antagonism
Visualizing the Mechanisms and Workflows
Experimental Workflow: Checkerboard Assay
References
- 1. Antibacterial, antifungal, anticancer activities and structural bioinformatics analysis of six naturally occurring temporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial and antitumor properties of anuran peptide temporin-SHf induce apoptosis in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Peptides as Anticancer Agents: Functional Properties and Biological Activities [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synergy, Additivity, and Antagonism between Cisplatin and Selected Coumarins in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Clinical Applications and Anticancer Effects of Antimicrobial Peptides: From Bench to Bedside [frontiersin.org]
- 8. Frontiers | Antimicrobial Peptides As Biologic and Immunotherapeutic Agents against Cancer: A Comprehensive Overview [frontiersin.org]
- 9. Synergistic cytotoxic action of cisplatin and withaferin A on ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergy, Additivity, and Antagonism between Cisplatin and Selected Coumarins in Human Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synergistic anticancer activity of cisplatin combined with tannic acid enhances apoptosis in lung cancer through the PERK-ATF4 pathway - PMC [pmc.ncbi.nlm.nih.gov]
In vivo validation of in vitro findings for Temporin A's antimicrobial activity.
A Comparative Guide for Researchers and Drug Development Professionals
Temporin A, a short, naturally occurring antimicrobial peptide (AMP) isolated from the European red frog (Rana temporaria), has demonstrated significant promise in the fight against antibiotic-resistant bacteria. Its potent in vitro activity, particularly against Gram-positive pathogens, has spurred further investigation into its potential as a therapeutic agent. This guide provides a comprehensive comparison of this compound's in vitro findings with its in vivo validation, offering experimental data and detailed protocols to inform future research and development.
Performance Snapshot: this compound vs. Alternatives
The following tables summarize the quantitative data on the antimicrobial efficacy and safety profile of this compound and its comparators.
Table 1: In Vitro Antimicrobial Activity of this compound and Comparators
| Compound | Organism | MIC (µg/mL) | MIC (µM) | Reference |
| This compound | Staphylococcus aureus (MRSA, clinical isolates) | 4 - 16 | 2.9 - 11.6 | [1] |
| Staphylococcus aureus (ATCC 29213) | <3.9 | <2.8 | [2] | |
| Staphylococcus epidermidis | <3.9 | <2.8 | [2] | |
| Enterococcus faecium (Vancomycin-resistant) | 27.3 - 54.6 | 19.8 - 39.6 | [3] | |
| Klebsiella pneumoniae | 64 - 125 | 46.4 - 90.6 | [2] | |
| Escherichia coli | 125 - 400 | 90.6 - 289.9 | [4] | |
| Vancomycin | Staphylococcus aureus (MRSA-5) | >MIC of GHaR7R | - | [5] |
| Linezolid | Staphylococcus epidermidis | - | - | [6] |
| Rifampin | Staphylococcus aureus | - | - | [7] |
Table 2: Hemolytic and Cytotoxic Activity of this compound
| Peptide | Assay | Value | Reference |
| This compound | Hemolytic Activity (HC50) | >120 µM | [8] |
| Temporin-1CEa | Hemolytic Activity (LD50) | 99 µM | [8] |
| Temporin-1CEh | Hemolytic Activity (HC50) | 152.6 µM | [9] |
Table 3: In Vivo Efficacy of this compound and Combinations
| Treatment | Animal Model | Pathogen | Efficacy | Reference |
| This compound (3.4 mg/Kg) + TB-YK (1.6 mg/Kg) | Mouse Sepsis Model | S. aureus, L. monocytogenes, S. enterica, E. coli | 100% survival from lethal dose | [4] |
| This compound-soaked graft | Rat Vascular Graft Infection | S. aureus (Glycopeptide-intermediate resistant) | Significantly higher efficacy than rifampin | [7][10] |
| This compound + RIP-soaked graft | Rat Vascular Graft Infection | S. aureus & S. epidermidis (Glycopeptide-intermediate resistant) | 100% elimination of infection | [7][10] |
| This compound-soaked graft + Intraperitoneal Linezolid | Rat Vascular Graft Infection | S. epidermidis (Glycopeptide-intermediate resistant) | Significant reduction in bacterial load (from 6.9 x 10^6 to 3.4 x 10^3 CFU/mL) | [6][11] |
Delving into the Mechanism: How this compound Works
This compound's primary mode of action involves the disruption of the bacterial cell membrane. This process is initiated by the electrostatic attraction between the positively charged peptide and the negatively charged components of the bacterial membrane. Upon binding, this compound inserts into the lipid bilayer, leading to membrane permeabilization and eventual cell death.
Figure 1: Proposed mechanism of action for this compound's antimicrobial activity.
Experimental Corner: Protocols for Validation
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Figure 2: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol Steps:
-
Bacterial Preparation: A standardized inoculum of the test bacterium is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.
-
Peptide Dilution: Two-fold serial dilutions of this compound are prepared in the same broth medium in a 96-well microtiter plate.
-
Inoculation: Each well containing the peptide dilution is inoculated with the bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated at 37°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the peptide that completely inhibits visible growth of the bacterium.
Hemolysis Assay
This assay assesses the lytic activity of the peptide against red blood cells, providing an indication of its potential toxicity to mammalian cells.
Protocol Steps:
-
Red Blood Cell Preparation: Fresh red blood cells (typically human or sheep) are washed and resuspended in a buffered saline solution to a final concentration of 2-4%.
-
Peptide Incubation: The red blood cell suspension is incubated with various concentrations of this compound at 37°C for a specified time (e.g., 1 hour).
-
Centrifugation: The samples are centrifuged to pellet the intact red blood cells.
-
Hemoglobin Release Measurement: The amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm).
-
HC50 Calculation: The concentration of the peptide that causes 50% hemolysis (HC50) is determined. A 100% hemolysis control (cells lysed with a detergent like Triton X-100) and a 0% hemolysis control (cells in buffer only) are used for calculation.
In Vivo Mouse Sepsis Model
This model evaluates the efficacy of an antimicrobial agent in a systemic infection.
Figure 3: Workflow for the in vivo mouse sepsis model.
Protocol Steps:
-
Infection: Mice are injected intraperitoneally with a predetermined lethal dose of the pathogen (e.g., Staphylococcus aureus).
-
Treatment: At a specified time post-infection, mice are treated with this compound, a comparator antibiotic, or a vehicle control. The route of administration can be intravenous or intraperitoneal.
-
Monitoring: The survival of the mice is monitored daily for a defined period (e.g., 7-14 days). Clinical signs of illness are also recorded.
-
Bacterial Load (Optional): At selected time points, subsets of mice may be euthanized to determine the bacterial load in blood and major organs (e.g., spleen, liver, kidneys) through CFU counting.
In Vivo Rat Vascular Graft Infection Model
This model is used to assess the prophylactic efficacy of antimicrobial agents in preventing device-associated infections.
Protocol Steps:
-
Graft Implantation: A sterile vascular graft segment (e.g., Dacron) is surgically implanted into a subcutaneous pouch on the back of a rat.
-
Inoculation: The graft is inoculated with a specific concentration of the test bacterium (e.g., Staphylococcus epidermidis). For the treatment groups, the grafts are soaked in a solution of this compound or a comparator antibiotic before implantation.
-
Incubation Period: The rats are monitored for a set period (e.g., 7 days) to allow for biofilm formation on the graft.
-
Graft Explantation and Analysis: The grafts are aseptically removed, and the number of viable bacteria adhering to the graft is quantified by sonication and CFU counting.
Conclusion: From Benchtop to Bedside
The journey of this compound from a natural frog skin secretion to a potential clinical candidate is a testament to the power of antimicrobial peptides. The in vivo studies presented here provide crucial validation for the promising in vitro findings, demonstrating its efficacy in relevant animal models of infection. The synergistic effects observed with other peptides and conventional antibiotics open up exciting avenues for combination therapies that could combat even the most resilient superbugs. While further research, including comprehensive toxicity and pharmacokinetic studies, is necessary, the existing data strongly supports the continued development of this compound and its analogues as a new class of antimicrobial agents.
References
- 1. The Bactericidal Activity of Temporin Analogues Against Methicillin Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jcpres.com [jcpres.com]
- 3. The Antimicrobial Peptide Temporin G: Anti-Biofilm, Anti-Persister Activities, and Potentiator Effect of Tobramycin Efficacy Against Staphylococcus aureus [mdpi.com]
- 4. Synergistic Antibacterial and Anti-Inflammatory Activity of this compound and Modified Temporin B In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Four temporin-derived peptides exhibit antimicrobial and antibiofilm activities against methicillin-resistant Staphylococcus aureus : Anti-MRSA peptides derived from temporin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Prophylactic efficacy of topical this compound and RNAIII-inhibiting peptide in a subcutaneous rat Pouch model of graft infection attributable to staphylococci with intermediate resistance to glycopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. In Vitro & In Vivo Studies on Identifying and Designing Temporin-1CEh from the Skin Secretion of Rana chensinensis as the Optimised Antibacterial Prototype Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Related Videos - Prophylactic efficacy of topical this compound and RNAIII-inhibiting peptide in a subcutaneous rat Pouch model of graft infection attributable to staphylococci with intermediate resistance to glycopeptides [visualize.jove.com]
- 11. scilit.com [scilit.com]
Evaluating the Reproducibility of Temporin A Synthesis and Activity Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Temporin A, a short, hydrophobic, and cationic antimicrobial peptide originally isolated from the European red frog (Rana temporaria), has garnered significant interest as a potential therapeutic agent due to its potent activity against a range of Gram-positive bacteria, including clinically relevant methicillin-resistant Staphylococcus aureus (MRSA).[1][2] This guide provides a comparative overview of the synthesis and bioactivity assessment of this compound, with a focus on evaluating the reproducibility of these methods. By presenting quantitative data from various studies and detailing experimental protocols, we aim to equip researchers with the necessary information to critically assess and compare reported findings.
Synthesis of this compound: A Standardized Approach
The primary method for synthesizing this compound is Solid-Phase Peptide Synthesis (SPPS) , most commonly employing Fmoc (9-fluorenylmethoxycarbonyl) chemistry.[1][3] This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support. The general workflow is highly reproducible if key parameters are controlled.
Table 1: Comparison of this compound Synthesis Methodologies
| Parameter | Common Protocol | Alternative Protocol | Key Considerations for Reproducibility |
| Synthesis Strategy | Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS)[3] | Boc/Bzl Solid-Phase Peptide Synthesis | Fmoc chemistry is generally preferred for its milder deprotection conditions. Consistent use of the same strategy is crucial for comparing yields and purity. |
| Resin | Rink Amide MBHA resin[3] | Wang resin, other amide resins | The choice of resin determines the C-terminal modification (amide vs. carboxylic acid). This compound is C-terminally amidated.[2][4] |
| Coupling Reagents | HBTU, HCTU, PyBOP, DIC/HOBt[3][5] | TBTU | The efficiency of the coupling reaction is critical for the final yield and purity. The choice of coupling reagent can influence side reactions. |
| Deprotection Reagent | 20% piperidine in DMF[3] | DBU-based reagents | Incomplete deprotection can lead to deletion sequences. Consistent deprotection times and reagent quality are important. |
| Cleavage Cocktail | Trifluoroacetic acid (TFA)-based cocktail (e.g., TFA/TIS/H2O) | Reagent K | The composition of the cleavage cocktail must be optimized to minimize side-chain modifications. |
| Purification | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | --- | The purity of the final peptide is a major source of variability in activity assays. Consistent and stringent purification criteria are essential. |
| Characterization | Mass Spectrometry (MS), HPLC | Amino Acid Analysis | Thorough characterization is necessary to confirm the identity and purity of the synthesized peptide. |
Experimental Protocol: Solid-Phase Synthesis of this compound (Fmoc/tBu Strategy)
-
Resin Swelling: Rink Amide resin is swelled in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treating with a 20% solution of piperidine in DMF.
-
Amino Acid Coupling: The first Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU/DIPEA in DMF) and coupled to the deprotected resin. The completion of the reaction is monitored by a colorimetric test (e.g., Kaiser test).[3]
-
Washing: The resin is washed with DMF to remove excess reagents.
-
Cycle Repetition: Steps 2-4 are repeated for each subsequent amino acid in the this compound sequence (FLPLIGRVLSGIL-NH2).
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously by treatment with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Precipitation and Purification: The crude peptide is precipitated with cold diethyl ether, centrifuged, and lyophilized. The lyophilized powder is then purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified peptide's identity is confirmed by mass spectrometry, and its purity is assessed by analytical RP-HPLC.
Evaluating the Antimicrobial Activity of this compound
The antimicrobial activity of this compound is primarily assessed by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains. However, significant variability in reported MIC values exists in the literature, highlighting challenges in the reproducibility of these assays.
Table 2: Comparison of Reported MIC (μg/mL) of this compound Against Staphylococcus aureus
| Study Reference | S. aureus Strain | MIC (μg/mL) |
| Wade et al., 2000 | ATCC 25923 | 3.12 |
| Mangoni et al., 2000 | Clinical Isolate | 2.5 |
| Avitabile et al., 2013 | ATCC 29213 | 16 |
| Chen et al., 2018 | ATCC 6538 | 6.25 |
Note: This table is a representative sample and not exhaustive. Values may have been converted from µM for comparison.
Several factors can contribute to the observed variability in MIC values, including:
-
Peptide Purity and Quantification: The presence of impurities or inaccuracies in peptide concentration determination can significantly impact the apparent activity.
-
Bacterial Strain and Growth Phase: Different strains of the same bacterial species can exhibit varying susceptibility.[1] The metabolic state of the bacteria (logarithmic vs. stationary phase) at the time of the assay also plays a role.
-
Culture Medium: The composition of the growth medium (e.g., Mueller-Hinton broth, Tryptic Soy Broth) can influence peptide activity through ionic strength and binding to media components.
-
Inoculum Size: The starting concentration of bacteria can affect the peptide-to-cell ratio and thus the observed MIC.
-
Incubation Time and Conditions: Variations in incubation time and temperature can lead to different outcomes.
-
Assay Method: While the broth microdilution method is standard, minor variations in the protocol can introduce variability.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
-
Bacterial Culture Preparation: A single colony of the test bacterium is inoculated into a suitable broth medium and incubated overnight at 37°C. The culture is then diluted to achieve a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.[6]
-
Peptide Dilution: A stock solution of this compound is serially diluted in the broth medium in a 96-well microtiter plate.[3]
-
Inoculation: An equal volume of the standardized bacterial suspension is added to each well of the microtiter plate.
-
Controls: Positive (bacteria with no peptide) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.[7]
Cytotoxicity Assessment: Hemolytic Activity
A crucial aspect of evaluating the therapeutic potential of antimicrobial peptides is their toxicity towards host cells. A common and straightforward method is to assess their hemolytic activity against red blood cells.
Table 3: Reported Hemolytic Activity of this compound
| Study Reference | Red Blood Cell Source | Hemolysis (%) at a given concentration |
| Mangoni et al., 2000 | Human | < 5% at 100 µM |
| Wade et al., 2000 | Human | ~10% at 50 µM |
Experimental Protocol: Hemolytic Assay
-
Red Blood Cell Preparation: Freshly drawn red blood cells (e.g., human or sheep) are washed several times with a phosphate-buffered saline (PBS) solution by centrifugation to remove plasma and buffy coat. The washed cells are then resuspended in PBS to a final concentration of 1-2% (v/v).
-
Peptide Incubation: Serial dilutions of this compound are prepared in PBS and incubated with the red blood cell suspension in a 96-well plate at 37°C for 1 hour.
-
Controls: A negative control (red blood cells in PBS) and a positive control (red blood cells in a solution that causes 100% lysis, such as 1% Triton X-100) are included.
-
Centrifugation: The plate is centrifuged to pellet the intact red blood cells.
-
Hemoglobin Release Measurement: The supernatant from each well is transferred to a new plate, and the absorbance is measured at a wavelength corresponding to hemoglobin (e.g., 540 nm).
-
Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100
Visualizing the Workflow and Mechanism
To better understand the processes involved in this compound evaluation, the following diagrams illustrate the experimental workflow and the proposed mechanism of action.
Caption: Experimental workflow for this compound synthesis and activity evaluation.
Caption: Proposed mechanism of action for this compound on bacterial membranes.
Conclusion
The synthesis of this compound via SPPS is a well-established and reproducible process, provided that standardized protocols and rigorous quality control measures are implemented. In contrast, the reported biological activities of this compound, particularly MIC values, exhibit considerable variability across different studies. This highlights the critical need for detailed reporting of experimental protocols, including peptide purity, bacterial strain, growth conditions, and assay parameters, to improve the reproducibility and comparability of results. By adhering to standardized methodologies and providing comprehensive experimental details, the scientific community can build a more robust and reliable understanding of the therapeutic potential of this compound and other antimicrobial peptides.
References
- 1. Comparison of synthesis and antibacterial activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Studies of New this compound Analogs Containing Unnatural Amino Acids in Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. New this compound Analogues Modified in Positions 1 and 10—Synthesis and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Novel Antimicrobial Peptide, Temporin-PKE, from the Skin Secretion of Pelophylax kl. esculentus, and Evaluation of Its Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel temporin L antimicrobial peptides: promoting self-assembling by lipidic tags to tackle superbugs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Temporin A: A Procedural Guide
The proper disposal of Temporin A, a potent antimicrobial peptide, is a critical component of laboratory safety and environmental responsibility. Due to its classification as harmful if swallowed and very toxic to aquatic life with long-lasting effects, adherence to established protocols is essential to mitigate risks to personnel and prevent environmental contamination.[1] Improper disposal can lead to the introduction of antimicrobials into water supplies, potentially contributing to the development of antimicrobial resistance.[2][3] This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound waste streams in a laboratory setting.
Hazard Classification
All personnel handling this compound must be familiar with its hazard profile as outlined in the Safety Data Sheet (SDS). This information dictates the necessary precautions for handling and disposal.
| Hazard Classification (GHS) | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
| Source: this compound Safety Data Sheet[1] |
Disposal Protocol: A Step-by-Step Approach
This protocol outlines the essential procedures for managing this compound waste from the point of generation to final disposal. It is imperative to consult your institution's Environmental Health and Safety (EHS) office, as they will have specific protocols that comply with local and federal regulations.[4]
Phase 1: Preparation and Personal Protective Equipment (PPE)
Before handling any this compound waste, ensure you are wearing the appropriate personal protective equipment to prevent skin and eye irritation.[4]
-
Mandatory PPE:
-
Nitrile gloves
-
Safety glasses or goggles
-
Standard lab coat
-
Phase 2: Waste Segregation and Collection
Proper segregation at the point of generation is crucial for safe and compliant disposal. Never mix this compound waste with regular trash or pour it down the sink.[4][5]
-
Identify Waste Streams : All materials that have come into contact with this compound are considered contaminated waste.[4] This includes:
-
Solid Waste : Unused or expired lyophilized powder, contaminated personal protective equipment (gloves, etc.), pipette tips, microtubes, and filter paper.[4]
-
Liquid Waste : Stock solutions, working solutions, and any aqueous buffers used to dissolve or dilute the peptide.
-
Sharps Waste : Needles, syringes, or glass Pasteur pipettes used for transferring this compound solutions.[6]
-
-
Collect Waste :
-
Solid Waste : Place in a designated, sealable plastic bag or container clearly labeled for peptide waste.[4]
-
Liquid Waste : Collect in a designated, leak-proof liquid chemical waste container.[4][6] Ensure the container is chemically compatible with the solvents used (e.g., high-density polyethylene for most aqueous solutions).[7]
-
Sharps Waste : Immediately place all contaminated sharps into a rigid, puncture-resistant sharps container.[6]
-
Phase 3: Container Labeling and Storage
Accurate labeling and proper temporary storage are critical for safety and regulatory compliance.[8]
-
Labeling : All waste containers must be clearly labeled with the following information:[8]
-
The words "Hazardous Waste"
-
The full chemical name: "this compound Waste"
-
The primary hazard(s): "Toxic," "Aquatic Hazard"
-
The date accumulation started
-
The laboratory or generating location (building and room number)
-
-
Temporary Storage :
-
Store all sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[8]
-
The SAA must be under the control of laboratory personnel, away from drains, and ideally in secondary containment to prevent leaks or spills.[4][5]
-
Ensure incompatible wastes are segregated.[8]
-
Phase 4: Spill Management
In the event of a spill, act promptly to contain and clean the area.
-
Alert Personnel : Notify others in the immediate area of the spill.
-
Containment : Absorb liquid spills with a suitable absorbent material (e.g., diatomite, universal binders).[1]
-
Cleaning : Decontaminate the affected surfaces by scrubbing with alcohol or a mild detergent.[1][4]
-
Disposal : Place all cleanup materials (absorbent pads, contaminated wipes, gloves) into the designated solid this compound waste container.[4]
-
Reporting : Report larger spills to your laboratory supervisor or EHS office.[4]
Phase 5: Final Disposal
The final step is the transfer of waste to a certified disposal facility.
-
Do not dispose of this compound waste in the regular trash, biohazard bags intended for autoclaving, or by flushing down the drain. [1][4][5] The aquatic toxicity of this compound makes drain disposal particularly hazardous.[1]
-
Arrange for pickup of the hazardous waste through your institution's EHS department or a licensed biomedical/chemical waste disposal company.[4] The waste will be transported to an approved waste disposal plant for final treatment, likely via incineration.[1][4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
A flowchart outlining the procedural steps for safe this compound waste disposal.
References
- 1. This compound|188713-69-1|MSDS [dcchemicals.com]
- 2. Disposal of Antimicrobials - Farmed Animal Antimicrobial Stewardship Initiative Blog Archive » Farmed Animal Antimicrobial Stewardship Initiative [amstewardship.ca]
- 3. Antimicrobial Drug Disposal - Antimicrobial Resistance Opportunity Mapping [wpsites.ucalgary.ca]
- 4. How to Safely Get Rid of Popular Peptides After Your Experiment [ggpeptides.com]
- 5. danielshealth.com [danielshealth.com]
- 6. research.hawaii.edu [research.hawaii.edu]
- 7. peptiderecon.com [peptiderecon.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Comprehensive Safety and Handling Protocols for Temporin A
This guide provides essential safety and logistical information for the handling and disposal of Temporin A, a potent antimicrobial peptide. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to minimize environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, appropriate personal protective equipment must be worn at all times when handling this substance.
| Personal Protective Equipment (PPE) | Specification |
| Gloves | Nitrile or latex gloves |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use in a well-ventilated area. A dust mask or respirator may be necessary if handling large quantities of lyophilized powder. |
Operational Plan for Handling this compound
Follow these step-by-step instructions for the safe handling of this compound in a laboratory setting.
1. Preparation and Reconstitution:
-
Before handling, ensure you have read and understood the Safety Data Sheet (SDS).
-
Work in a designated and properly ventilated area, such as a chemical fume hood, especially when handling the lyophilized powder to avoid inhalation[1].
-
Wear all required PPE as listed in the table above.
-
When reconstituting the peptide, carefully open the vial to avoid creating dust.
-
Use a suitable solvent as recommended by the supplier. If using water, the solution should be sterile filtered[2].
2. Handling and Experimental Use:
-
Avoid direct contact with skin, eyes, and clothing[1].
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn[1][3].
-
Do not eat, drink, or smoke in the area where this compound is being handled[1].
-
In case of accidental contact, follow the first aid measures outlined below.
3. Storage:
-
Store this compound in a tightly sealed container in a cool, well-ventilated area[1].
-
For long-term storage of the lyophilized powder, a temperature of -20°C is recommended[1][4][5].
First Aid Measures
| Exposure Route | First Aid Procedure |
| If Swallowed | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth[1]. |
| Skin Contact | Remove contaminated clothing and rinse skin thoroughly with large amounts of water. Call a physician if irritation develops[1]. |
| Eye Contact | Remove any contact lenses and flush eyes immediately with large amounts of water for at least 15 minutes. Promptly call a physician[1]. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention[3]. |
Disposal Plan
This compound is very toxic to aquatic life[1]. Do not release it into the environment[1].
1. Waste Collection:
-
Collect all waste materials containing this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and contaminated PPE, in a designated and clearly labeled hazardous waste container.
2. Disposal Procedure:
-
Dispose of the contents and the container at an approved waste disposal facility in accordance with local, state, and federal regulations[1].
-
For non-flushable medicines where a take-back program is not available, mix the waste with an unappealing substance like cat litter or used coffee grounds, place it in a sealed plastic bag, and dispose of it in the trash[6]. However, given the high aquatic toxicity, professional hazardous waste disposal is the preferred method.
Experimental Workflow for Safe Handling of this compound
Caption: Logical flow for the safe handling of this compound, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
